molecular formula C13H16N2O B2884148 (R)-2-(Piperidin-3-yl)isoindolin-1-one CAS No. 1786495-37-1

(R)-2-(Piperidin-3-yl)isoindolin-1-one

Cat. No.: B2884148
CAS No.: 1786495-37-1
M. Wt: 216.284
InChI Key: ZYCVDGADEULRSM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Piperidin-3-yl)isoindolin-1-one is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.284. The purity is usually 95%.
BenchChem offers high-quality (R)-2-(Piperidin-3-yl)isoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(Piperidin-3-yl)isoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13-12-6-2-1-4-10(12)9-15(13)11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCVDGADEULRSM-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-2-(Piperidin-3-yl)isoindolin-1-one: A Stable Pharmacophore for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-2-(Piperidin-3-yl)isoindolin-1-one: Basic Properties, Synthesis, and Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-(Piperidin-3-yl)isoindolin-1-one is a chiral heterocyclic scaffold that has emerged as a critical building block in medicinal chemistry, particularly in the design of Targeted Protein Degradation (TPD) agents and Poly(ADP-ribose) polymerase (PARP) inhibitors. Structurally, it represents a reduced, hydrolytically stable analog of the immunomodulatory imide drug (IMiD) core found in thalidomide and lenalidomide.

Unlike the glutarimide ring in lenalidomide, which is prone to spontaneous hydrolysis and epimerization at physiological pH, the piperidine-isoindolinone scaffold offers a robust secondary amine handle for linker attachment in PROTACs (Proteolysis Targeting Chimeras) while maintaining key geometric vectors for E3 ligase or target protein binding. This guide details its physicochemical profile, validated synthetic routes, and application in high-fidelity library construction.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound consists of an isoindolin-1-one (phthalimidine) core N-substituted with a chiral (R)-piperidin-3-yl moiety. The absence of the C3-carbonyl group (present in phthalimides) and the glutarimide dione system significantly alters its electronic and stability profile.

Table 1: Physicochemical Properties
PropertyData / Description
IUPAC Name (R)-2-(piperidin-3-yl)isoindolin-1-one
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
Chirality (R)-enantiomer (C3 of piperidine)
CAS Number Note: Often indexed as derivative or salt.Related Dione CAS: 1381795-31-8 (Phthalimide analog)
Solubility Soluble in DMSO, MeOH, DCM; Moderate in Water (pH dependent)
pKa (Calc.) ~9.8 (Piperidine NH), ~-0.5 (Lactam Carbonyl)
Stability High resistance to hydrolysis (pH 2–10); Non-epimerizable at C3
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (CO, N)

Synthetic Methodologies

To ensure high enantiomeric excess (% ee) and yield, the synthesis avoids the harsh conditions typically required for phthalimide reduction. The Direct Cyclization Method using ortho-substituted benzoates is the industry standard for scalability and chiral retention.

Validated Protocol: Direct Cyclization (The "Bromomethyl" Route)

This protocol utilizes methyl 2-(bromomethyl)benzoate and (R)-3-amino-N-Boc-piperidine. It is superior to phthalic anhydride condensation because it yields the isoindolin-1-one directly without needing a subsequent reduction step that could compromise the protecting group.

Reagents:

  • Methyl 2-(bromomethyl)benzoate (1.0 equiv)

  • (R)-3-Amino-1-N-Boc-piperidine (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Solvent: Acetonitrile (ACN) or THF[1]

  • Deprotection: TFA/DCM or HCl/Dioxane

Step-by-Step Workflow:

  • Alkylation/Cyclization:

    • Dissolve (R)-3-Amino-1-N-Boc-piperidine (200 mg, 1.0 mmol) in anhydrous ACN (5 mL).

    • Add TEA (350 µL, 2.5 mmol) and stir at 0°C under N₂.

    • Dropwise add methyl 2-(bromomethyl)benzoate (229 mg, 1.0 mmol) dissolved in ACN.

    • Allow to warm to Room Temperature (RT) and reflux for 4–6 hours.

    • Mechanism:[1][2][3][4][5] The primary amine displaces the benzylic bromide, followed by rapid intramolecular nucleophilic attack on the ester carbonyl to close the lactam ring.

  • Workup:

    • Concentrate solvent in vacuo.

    • Redissolve in EtOAc, wash with NaHCO₃ (sat.) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) yields the Boc-protected intermediate.

  • Deprotection:

    • Dissolve intermediate in DCM (2 mL).

    • Add TFA (0.5 mL) at 0°C. Stir for 1 h.

    • Concentrate and neutralize with basic resin or NaHCO₃ workup to obtain the free base (R)-2-(Piperidin-3-yl)isoindolin-1-one .

Visualized Synthesis Pathway

Synthesis Start1 Methyl 2-(bromomethyl) benzoate Inter Intermediate: N-Alkylation Start1->Inter SN2 Attack Start2 (R)-3-Amino-N-Boc piperidine Start2->Inter Cyclic Boc-Protected Isoindolin-1-one Inter->Cyclic Intramolecular Cyclization (-MeOH) Deprotect TFA Deprotection Cyclic->Deprotect Final (R)-2-(Piperidin-3-yl) isoindolin-1-one Deprotect->Final Free Base Formation

Caption: One-pot cyclization cascade preserving chiral integrity of the piperidine scaffold.

Structural Pharmacology & Applications

Stability vs. Glutarimide Analogs

The clinical limitation of Lenalidomide and Pomalidomide in PROTAC development is the glutarimide ring's susceptibility to hydrolysis (opening to the glutaramic acid) and racemization at the acidic C-H bond.

  • The Solution: Replacing the glutarimide with a piperidine ring eliminates the acidic proton and the hydrolyzable imide bond.

  • The Trade-off: While this substitution reduces affinity for Cereblon (CRBN) compared to the native glutarimide, it creates a "non-degrading" binder or a stable anchor for bifunctional molecules where extreme potency is not the primary driver, or where novel E3 ligase interactions are desired.

PROTAC Linker Attachment Strategy

The secondary amine of the piperidine ring (N1 position) is the ideal vector for linker attachment. Unlike the aryl-amine of lenalidomide (which requires diazonium or SnAr chemistry), the piperidine nitrogen allows for facile reductive amination , SN2 alkylation , or amide coupling .

Common Linker Chemistries:

  • Alkylation: React with Halo-PEG-Linker-Ligand.

  • Reductive Amination: React with Aldehyde-Linker-Ligand + NaBH(OAc)₃.

Biological Mechanism Comparison

Mechanism cluster_0 Classical IMiDs (Lenalidomide) cluster_1 Isoindolin-1-one Scaffold Len Glutarimide Core Instability Hydrolysis & Racemization Len->Instability Bind1 High CRBN Affinity (Degradation) Len->Bind1 Stable Metabolically Stable (No Hydrolysis) Instability->Stable Optimization Pip (R)-Piperidine Core Pip->Stable Vector N-Linker Vector (PROTACs) Pip->Vector

Caption: Structural evolution from unstable glutarimides to the robust piperidine-isoindolinone scaffold.

Safety & Handling

  • Hazard Identification: As a secondary amine and isoindolinone derivative, treat as a potential irritant (H315, H319).

  • Storage: Hygroscopic as a hydrochloride salt. Store at -20°C under inert atmosphere.

  • Stereochemistry Check: Verify enantiomeric excess using Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA gradient) before biological use, as the (S)-enantiomer may have distinct off-target profiles.

References

  • Bartlett, J. B., et al. "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 2004. Link

  • Chamberlain, P. P., et al. "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic activity." Nature Structural & Molecular Biology, 2014. Link

  • Neklesa, T. K., et al. "Targeted protein degradation by PROTACs." Pharmacology & Therapeutics, 2017. Link

  • Wu, P., et al. "Small molecule inhibitors of the chymotrypsin-like activity of the proteasome." Bioorganic & Medicinal Chemistry Letters, 2016. (Discusses isoindolinone synthesis).
  • PubChem Compound Summary. "(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione." (Precursor Data). Link

Sources

The Isoindolinone Backbone: A Technical Guide to the Discovery and Evolution of Pomalidomide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery and history of the (R)-2-(piperidin-3-yl)isoindolin-1-one chemical scaffold, a cornerstone in the development of a class of transformative immunomodulatory drugs (IMiDs). We will use Pomalidomide, a potent third-generation IMiD, as a central case study to illustrate the scientific journey from a controversial past to a targeted and powerful therapeutic agent for hematological malignancies.

Executive Summary: From Tragedy to Targeted Therapy

The history of the isoindolinone scaffold is inextricably linked to the tragic story of thalidomide in the 1950s and 60s. Initially marketed as a sedative, its devastating teratogenic effects led to its withdrawal and spurred a revolution in drug safety and regulation. However, subsequent research into its unexpected efficacy in treating erythema nodosum leprosum, a complication of leprosy, unveiled a potent immunomodulatory and anti-angiogenic activity. This ignited a decades-long quest to understand its mechanism and to engineer new, safer, and more effective analogs.

This endeavor led to the development of lenalidomide and, subsequently, pomalidomide, drugs that have revolutionized the treatment of multiple myeloma and other hematological cancers.[][2] These second and third-generation IMiDs were designed to enhance the therapeutic properties of thalidomide while mitigating its toxicities. At the heart of these molecules lies the 2-(piperidin-3-yl)isoindolin-1-one core, a key structural motif responsible for their unique mechanism of action.

The Core Moiety: (R)-2-(Piperidin-3-yl)isoindolin-1-one and its Significance

The chemical entity (R)-2-(piperidin-3-yl)isoindolin-1-one is a chiral molecule that forms the foundational backbone of several clinically important drugs. While not a therapeutic agent in itself, its rigid structure and specific stereochemistry are critical for the biological activity of the larger molecules it constitutes.

The isoindolin-1-one group provides a stable, planar scaffold, while the chiral piperidin-3-yl moiety is essential for the specific interactions with the target protein, cereblon.[] The "(R)" designation refers to the specific three-dimensional arrangement of atoms at the chiral center of the piperidine ring, which has been shown to be crucial for the drug's efficacy.

Pomalidomide: A Case Study in Rational Drug Design

Pomalidomide (formerly CC-4047) represents a pinnacle of rational drug design in the IMiD class.[] It is a structural analog of both thalidomide and lenalidomide, with key modifications that enhance its potency and clinical activity.[][2]

Chemical Evolution from Thalidomide

Pomalidomide's chemical name is 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[2] Compared to thalidomide, it has an additional amino group at the 4th position of the phthaloyl ring. It also differs from lenalidomide by having an additional carbonyl group in the phthaloyl ring.[2] These seemingly minor changes result in a significantly more potent molecule.

G Thalidomide Thalidomide (First Generation) Lenalidomide Lenalidomide (Second Generation) Thalidomide->Lenalidomide Addition of Amino Group Pomalidomide Pomalidomide (Third Generation) Lenalidomide->Pomalidomide Addition of Carbonyl Group Improvements Key Improvements: - Increased Potency - Enhanced Immunomodulation - Activity in Refractory Cases Pomalidomide->Improvements

Mechanism of Action: The Role of Cereblon

A pivotal breakthrough in understanding the action of IMiDs was the identification of cereblon (CRBN) as their primary molecular target.[] Cereblon is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By binding to cereblon, IMiDs like pomalidomide modulate the substrate specificity of this complex.

This binding event leads to the recruitment of specific proteins for ubiquitination and subsequent degradation by the proteasome. In the context of multiple myeloma, pomalidomide's binding to cereblon induces the degradation of two key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[] These proteins are essential for the survival of myeloma cells. Their degradation leads to apoptosis (programmed cell death) of the cancer cells.

Furthermore, the degradation of Ikaros and Aiolos has a dual effect: it is directly cytotoxic to the myeloma cells and it also enhances the activity of T cells and Natural Killer (NK) cells, leading to a more robust anti-tumor immune response.[3]

G cluster_0 Mechanism of Action Pomalidomide Pomalidomide CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor Pomalidomide->CRBN Binds to CRL4 CRL4 E3 Ubiquitin Ligase Complex CRBN->CRL4 Part of Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) (Transcription Factors) CRL4->Ikaros_Aiolos Recruits for Ubiquitination Proteasome Proteasome Ikaros_Aiolos->Proteasome Degradation Myeloma_Cell Multiple Myeloma Cell Proteasome->Myeloma_Cell Induces Apoptosis T_Cell T-Cell / NK Cell Proteasome->T_Cell Enhances Anti-Tumor Immunity

Synthesis and Manufacturing

The synthesis of pomalidomide and related IMiDs is a multi-step process that requires precise control of stereochemistry to ensure the desired (R)-enantiomer of the piperidin-3-yl moiety is incorporated. The isoindolinone core is typically formed through the cyclization of a substituted benzoic acid derivative.

General Synthetic Workflow

A generalized synthetic approach involves the following key steps:

  • Synthesis of the Substituted Phthalic Anhydride: This step introduces the necessary functional groups onto the aromatic ring, such as the 4-amino group in pomalidomide.

  • Chiral Resolution or Asymmetric Synthesis of the Piperidine Moiety: Obtaining the enantiomerically pure (R)-3-aminopiperidine-2,6-dione is a critical step. This can be achieved through classical resolution of a racemic mixture or through asymmetric synthesis.

  • Condensation and Cyclization: The substituted phthalic anhydride and the chiral piperidine derivative are condensed to form the final isoindoline-1,3-dione structure.

G Start Starting Materials (Substituted Benzoic Acid Derivatives) Step1 Synthesis of Substituted Phthalic Anhydride Start->Step1 Step2 Chiral Synthesis/Resolution of (R)-3-aminopiperidine-2,6-dione Start->Step2 Step3 Condensation and Cyclization Step1->Step3 Step2->Step3 Final_Product Pomalidomide Step3->Final_Product

Clinical Development and Application

Pomalidomide has undergone extensive clinical evaluation and has been approved for the treatment of patients with relapsed and refractory multiple myeloma.[2]

Key Clinical Trial Findings

Clinical trials have demonstrated that pomalidomide, typically in combination with dexamethasone, offers a significant survival benefit for patients who have exhausted other treatment options, including lenalidomide and bortezomib.

Clinical Endpoint Pomalidomide + Dexamethasone High-Dose Dexamethasone
Overall Response Rate 31%10%
Median Progression-Free Survival 4.0 months1.9 months
Median Overall Survival 12.7 months8.1 months

Data from pivotal Phase III clinical trials.

Therapeutic Indications

Pomalidomide is indicated for the treatment of patients with multiple myeloma who have received at least two prior therapies, including lenalidomide and a proteasome inhibitor, and have demonstrated disease progression on or within 60 days of completion of the last therapy.[3]

Future Directions and Conclusion

The discovery and development of pomalidomide and the broader class of IMiDs serve as a powerful example of how a deep understanding of medicinal chemistry and molecular biology can transform a historical tragedy into a life-saving therapeutic. The (R)-2-(piperidin-3-yl)isoindolin-1-one scaffold remains a fertile ground for the discovery of new medicines.

Current research is focused on developing next-generation cereblon modulators with improved specificity and novel mechanisms of action. This includes the development of proteolysis-targeting chimeras (PROTACs) that utilize the cereblon-binding moiety of IMiDs to target other disease-causing proteins for degradation.

References

  • BOC Sciences. Pomalidomide: Definition, Structure, Mechanism of Action and Application.

  • Larkin, K. et al. Regio- and Stereoselective Synthesis of Isoindolin-1-ones via Electrophilic Cyclization. The Journal of Organic Chemistry. 2005;70(4):1432-7.

  • Comins, D. L. et al. 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. The Journal of Organic Chemistry. 1998;63(23):8094-8103.

  • Lacy, M. Q. et al. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma. Journal of Hematology & Oncology. 2013;6:42.

  • U.S. Food and Drug Administration. Pomalidomide NDA Approval. 2012.

Sources

(R)-2-(Piperidin-3-yl)isoindolin-1-one: Biological Activity & Technical Guide

[1]

Executive Summary

(R)-2-(Piperidin-3-yl)isoindolin-1-one is a synthetic small molecule featuring an isoindolin-1-one (phthalimidine) core fused to a piperidine ring at the 3-position.[1] It is structurally analogous to Lenalidomide and Thalidomide but lacks two critical features:

  • The Glutarimide Ring: It possesses a piperidine ring (no carbonyls) instead of the piperidine-2,6-dione (glutarimide) found in IMiDs.

  • The 4-Amino Group: It lacks the amino substituent on the isoindolinone ring present in Lenalidomide.

Primary Biological Utility:

  • Cereblon (CRBN) Negative Control: Due to the absence of the glutarimide imide moiety, this compound exhibits negligible binding affinity for the E3 ligase substrate receptor Cereblon (CRBN). It is extensively used to validate CRBN-dependent mechanisms of action for novel degraders.[1]

  • Kinase Inhibitor Scaffold: The isoindolin-1-one scaffold serves as a core pharmacophore for developing inhibitors of MAPK-Activated Protein Kinase 2 (MK2) and other kinases, where the piperidine ring provides a vector for solubilizing groups.[1]

  • Antibacterial Activity: Recent studies indicate that isoindolin-1-one derivatives containing piperidine fragments possess targeted antibacterial activity against phytopathogens like Xanthomonas.[1]

Chemical Structure & Pharmacophore Analysis[1]

The biological inactivity of this compound against CRBN, contrasted with its potential kinase activity, is defined by its Structure-Activity Relationship (SAR).

Structural Comparison Table
Feature(R)-2-(Piperidin-3-yl)isoindolin-1-oneLenalidomideThalidomide
Core Scaffold Isoindolin-1-oneIsoindolin-1-onePhthalimide (1,3-dione)
Nitrogen Substituent Piperidin-3-yl Piperidine-2,6-dione-3-yl Piperidine-2,6-dione-3-yl
CRBN Binding Motif Absent (No imide H-bonds)Present (Glutarimide)Present (Glutarimide)
Primary Activity Negative Control / ScaffoldE3 Ligase ModulationE3 Ligase Modulation
3D Pharmacophore Diagram (Graphviz)

The following diagram illustrates the structural divergence and its functional consequence on the CRBN-DDB1-Cul4A complex.

PharmacophoreLenalidomideLenalidomide(Active Degrader)GlutarimideGlutarimide Ring(2,6-dione)Lenalidomide->GlutarimideContainsTargetComp(R)-2-(Piperidin-3-yl)isoindolin-1-one(Negative Control)PiperidinePiperidine Ring(No Carbonyls)TargetComp->PiperidineContainsMK2MK2 KinaseATP PocketTargetComp->MK2Potential Scaffold(Hydrophobic Interaction)CRBNCereblon (CRBN)Tri-Trp PocketGlutarimide->CRBNHigh Affinity Binding(Hydrogen Bonds)Piperidine->CRBNNo Binding(Steric/Electrostatic Mismatch)

Caption: Structural logic dictating the loss of Cereblon binding affinity in the target compound compared to Lenalidomide.

Biological Activity Profile

A. Cereblon (CRBN) Binding (Negative Control)

The glutarimide ring of Lenalidomide forms three critical hydrogen bonds with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of human Cereblon.

  • Mechanism of Inactivity: (R)-2-(Piperidin-3-yl)isoindolin-1-one lacks the C2 and C6 carbonyl oxygens and the acidic imide hydrogen.[1] Consequently, it cannot engage in the necessary H-bond network.[1]

  • Application: In PROTAC development, this compound is used as a "Dead Ligand" control . If a biological effect (e.g., cell death, protein degradation) persists when treating with this compound, the effect is deemed CRBN-independent (off-target).[1]

B. Kinase Inhibition (MK2 & Off-Targets)

Isoindolin-1-one scaffolds are privileged structures in kinase inhibitor discovery.[1]

  • MK2 (MAPKAPK2): Research identifies spiro-piperidine isoindolinones as ATP-competitive inhibitors of MK2.[1] While (R)-2-(Piperidin-3-yl)isoindolin-1-one is not spiro-fused, it serves as a simplified fragment to probe the ATP-binding cleft.[1]

  • Antibacterial Activity: Derivatives of this scaffold have shown efficacy against Xanthomonas oryzae (rice blight) by disrupting bacterial cell membranes, with EC50 values in the low microgram/mL range.

C. Sigma & Serotonin Receptor Affinity

Substituted piperidinyl-isoindolines (specifically phthalimides) have demonstrated affinity for Sigma-1 (


)Serotonin (5-HT)1

1

Experimental Protocols

Protocol 1: Synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one

This protocol describes the formation of the isoindolinone core via cyclization.[1]

Reagents:

  • Methyl 2-(bromomethyl)benzoate[1]

  • (R)-3-Amino-1-Boc-piperidine (Chiral starting material)[1]

  • Potassium Carbonate (

    
    )[2]
    
  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • N-Alkylation/Cyclization:

    • Dissolve methyl 2-(bromomethyl)benzoate (1.0 eq) and (R)-3-Amino-1-Boc-piperidine (1.1 eq) in anhydrous ACN.

    • Add

      
       (2.5 eq) and reflux at 80°C for 12 hours.
      
    • Mechanism:[3][4][5] The primary amine attacks the benzylic bromide, followed by intramolecular nucleophilic attack on the ester carbonyl to close the lactam ring.

  • Workup:

    • Cool to Room Temperature (RT), filter off solids, and concentrate the filtrate.

    • Purify the Boc-protected intermediate via Flash Column Chromatography (Hexane/EtOAc).

  • Deprotection:

    • Dissolve the intermediate in DCM/TFA (4:1 ratio) and stir at RT for 2 hours to remove the Boc group.

    • Concentrate in vacuo and neutralize with saturated

      
      .
      
    • Extract with DCM, dry over

      
      , and concentrate to yield the free base (R)-2-(Piperidin-3-yl)isoindolin-1-one .[1]
      
Protocol 2: Cereblon Binding Validation (TR-FRET Assay)

Objective: Confirm lack of binding to CRBN (Negative Control).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.[1]

  • Components:

    • His-tagged Cereblon/DDB1 complex (10 nM).[1]

    • Cy5-labeled Thalidomide tracer (Probe) (5 nM).

    • Europium-labeled Anti-His antibody (Donor).[1]

  • Procedure:

    • Dispense 10

      
      L of protein/antibody mix into a 384-well plate.
      
    • Add 50 nL of test compound ((R)-2-(Piperidin-3-yl)isoindolin-1-one) in DMSO (Top concentration 100

      
      M, 1:3 serial dilution).
      
    • Add 5

      
      L of Cy5-tracer.[1]
      
    • Incubate for 60 minutes at RT.

  • Readout: Measure TR-FRET signal (Ex 337 nm, Em 620/665 nm).

  • Expected Result: The compound should not displace the tracer, resulting in a flat dose-response curve (

    
    M), confirming it as a valid negative control.
    

References

  • Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. Journal of Agricultural and Food Chemistry, 2024.[1] Link

  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation... and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity. Central Nervous System Agents in Medicinal Chemistry, 2024.[1] Link

  • Discovery of selective and orally available spiro-3-piperidyl ATP-competitive MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011.[1] Link

  • Structural basis for the binding of immunomodulatory drugs to Cereblon. Nature Structural & Molecular Biology, 2014. Link

(R)-2-(Piperidin-3-yl)isoindolin-1-one chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one

Abstract

(R)-2-(Piperidin-3-yl)isoindolin-1-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of various pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical structure and delves into a robust and well-established synthetic pathway. The narrative emphasizes the rationale behind key strategic decisions in the synthesis, from the selection of starting materials and protecting groups to the choice of reaction conditions. Detailed, step-by-step protocols are provided to ensure reproducibility, supported by mechanistic insights and data visualization to create a self-validating and authoritative resource for researchers in the field.

Introduction and Structural Elucidation

(R)-2-(Piperidin-3-yl)isoindolin-1-one is comprised of two core heterocyclic systems: a chiral piperidine ring and a bicyclic isoindolin-1-one moiety. The two fragments are linked via a nitrogen-carbon bond between the nitrogen atom of the isoindolinone and the C-2 position of the piperidine ring. The stereochemistry at the C-3 position of the piperidine ring is of the (R)-configuration, which is often critical for the biological activity of its downstream derivatives.

Chemical Structure:

  • IUPAC Name: (R)-2-(Piperidin-3-yl)isoindolin-1-one

  • Molecular Formula: C₁₃H₁₆N₂O

  • Molecular Weight: 216.28 g/mol

The isoindolinone core is a privileged scaffold in medicinal chemistry, while the chiral 3-aminopiperidine unit is a key intermediate in the synthesis of numerous pharmaceuticals, including Dipeptidyl Peptidase IV (DPP-IV) inhibitors used for treating type 2 diabetes.[1] The combination of these two moieties results in a versatile scaffold for exploring new chemical space in drug discovery.

Retrosynthetic Analysis and Strategic Development

A successful synthesis of a chiral molecule requires a strategy that is both efficient and maintains stereochemical integrity. The synthetic plan for (R)-2-(Piperidin-3-yl)isoindolin-1-one is best conceptualized through retrosynthesis.

G target (R)-2-(Piperidin-3-yl)isoindolin-1-one (Target Molecule) deprotection Final Deprotection (Boc Removal) target->deprotection C-N bond formation protected_target (R)-tert-Butyl 3-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate deprotection->protected_target cyclization Reductive Amination & Intramolecular Cyclization protected_target->cyclization precursors 2-Formylbenzoic Acid + (R)-tert-Butyl 3-aminopiperidine-1-carboxylate cyclization->precursors piperidine_protection Piperidine Synthesis & N-Boc Protection precursors->piperidine_protection Piperidine Moiety chiral_amine (R)-3-Aminopiperidine (Chiral Starting Material) piperidine_protection->chiral_amine

Caption: Retrosynthetic analysis of the target molecule.

The primary disconnection is at the N-Boc protecting group on the piperidine ring, leading back to a protected intermediate. The key bond formation is the C-N linkage that forms the isoindolinone ring, which can be achieved via a reductive amination followed by intramolecular cyclization. This strategy relies on two key precursors: 2-formylbenzoic acid and a chiral, N-Boc protected 3-aminopiperidine. The synthesis of the chiral amine itself is a critical first phase.

Synthesis Phase 1: Preparation of Chiral Intermediate (R)-tert-Butyl 3-aminopiperidine-1-carboxylate

The cornerstone of this synthesis is securing the chiral piperidine building block with high enantiomeric purity. While multiple routes exist, including chemical resolution and synthesis from the chiral pool, enzymatic asymmetric synthesis offers an elegant and efficient approach.[2][3][4] The use of transaminases to convert a prochiral ketone into a chiral amine is a powerful tool in modern organic synthesis.[1][5]

Asymmetric Synthesis of (R)-3-Amino-1-Boc-piperidine

The synthesis starts from the commercially available N-Boc-3-piperidone. A transaminase enzyme, often used with an amine donor like isopropylamine, facilitates the stereoselective addition of an amino group to the ketone, yielding the desired (R)-enantiomer with high optical purity.[1]

G reactant_node reactant_node product_node product_node reagent_node reagent_node start N-Boc-3-piperidone finish (R)-3-Amino-1-Boc-piperidine start->finish Transaminase (R-selective) Isopropylamine (Amine Donor) PLP (Cofactor), Buffer pH ~8.5

Caption: Enzymatic synthesis of the chiral piperidine intermediate.

Experimental Protocol: Enzymatic Amination

Objective: To synthesize (R)-tert-butyl 3-aminopiperidine-1-carboxylate from N-Boc-3-piperidone.

Materials:

  • N-Boc-3-piperidone

  • Isopropylamine

  • (R)-selective ω-transaminase

  • Pyridoxal 5'-phosphate (PLP)

  • Tris-HCl buffer (0.1 M, pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • Prepare a buffered solution of the amine donor. In a temperature-controlled vessel, dissolve isopropylamine in Tris-HCl buffer and adjust the pH to 8.5 with HCl.

  • Add PLP cofactor and the transaminase enzyme to the buffered solution and allow it to dissolve.

  • In a separate flask, dissolve N-Boc-3-piperidone in a minimal amount of DMSO.

  • Add the substrate solution to the enzyme/amine donor mixture.

  • Maintain the reaction at a constant temperature (e.g., 40-45 °C) and pH for 24-48 hours, monitoring the conversion by TLC or HPLC.

  • Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to obtain (R)-tert-butyl 3-aminopiperidine-1-carboxylate as a pure compound.[6]

Rationale: The enzyme's active site creates a chiral environment that directs the addition of the amino group to one face of the prochiral ketone, ensuring high enantioselectivity. Isopropylamine serves as a cost-effective and efficient amine donor, and its byproduct, acetone, is volatile and easily removed.[1]

Synthesis Phase 2: Construction of the Isoindolin-1-one Ring

With the chiral building block in hand, the next phase focuses on coupling it with the isoindolinone precursor and inducing cyclization. A reductive amination reaction between 2-formylbenzoic acid and the chiral amine provides an efficient route to the final protected intermediate.

Reductive Amination and Lactamization

This key transformation proceeds in a one-pot fashion. The aldehyde of 2-formylbenzoic acid reacts with the primary amine of the piperidine derivative to form a transient iminium ion. The in-situ reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion. The resulting intermediate, an amino acid, spontaneously undergoes intramolecular cyclization (lactamization) under the reaction conditions to form the thermodynamically stable five-membered lactam ring of the isoindolinone.

G reactants 2-Formylbenzoic Acid + (R)-3-Amino-1-Boc-piperidine reagents Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) reactants->reagents product (R)-tert-Butyl 3-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate reagents->product

Caption: One-pot reductive amination and cyclization workflow.

Experimental Protocol: Isoindolinone Formation

Objective: To synthesize (R)-tert-butyl 3-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate.

Materials:

  • (R)-tert-Butyl 3-aminopiperidine-1-carboxylate

  • 2-Formylbenzoic acid

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

Procedure:

  • To a stirred solution of (R)-tert-butyl 3-aminopiperidine-1-carboxylate in anhydrous DCM, add 2-formylbenzoic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor progress by TLC.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to yield the Boc-protected target molecule.

Rationale: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not reduce the aldehyde or carboxylic acid functional groups present in the starting materials. The entire sequence is driven forward by the formation of the stable lactam ring.[7][8]

Synthesis Phase 3: Final Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to unmask the secondary amine of the piperidine ring. This is a standard procedure accomplished under acidic conditions.

Acid-Catalyzed Boc Removal

The Boc group is labile in the presence of strong acid. Reagents such as trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol) are commonly used.[9][10] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the elimination of isobutylene and carbon dioxide, liberating the free amine.[11]

Experimental Protocol: N-Boc Deprotection

Objective: To synthesize (R)-2-(Piperidin-3-yl)isoindolin-1-one.

Materials:

  • (R)-tert-Butyl 3-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected starting material in a minimal amount of 1,4-dioxane.

  • To this solution, add an excess of 4M HCl in 1,4-dioxane at room temperature.

  • Stir the reaction for 2-4 hours. Formation of a precipitate (the hydrochloride salt of the product) is typically observed.

  • Monitor the reaction for the complete consumption of starting material by TLC.

  • Upon completion, add diethyl ether to the reaction mixture to ensure complete precipitation of the product salt.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-2-(Piperidin-3-yl)isoindolin-1-one as its hydrochloride salt.

  • For the free base, the salt can be neutralized with a suitable base (e.g., NaHCO₃ solution) and extracted into an organic solvent.

Rationale: Using a solution of HCl in an organic solvent provides a clean and efficient method for Boc deprotection. The resulting hydrochloride salt is often a crystalline solid, which simplifies purification through filtration and washing, avoiding the need for chromatography on the final product.[12][13]

Data Summary

The following table summarizes typical outcomes for the described synthetic sequence. Yields and purity are representative and may vary based on reaction scale and purification efficacy.

StepProductStarting MaterialsTypical Yield (%)Purity (HPLC)
1(R)-3-Amino-1-Boc-piperidineN-Boc-3-piperidone75-85>98%
2(R)-tert-Butyl 3-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate2-Formylbenzoic Acid, (R)-3-Amino-1-Boc-piperidine70-80>97%
3(R)-2-(Piperidin-3-yl)isoindolin-1-one HClBoc-Protected Intermediate90-98>99%

Conclusion

This guide outlines a logical and robust multi-step synthesis for (R)-2-(Piperidin-3-yl)isoindolin-1-one, a valuable chiral building block. The strategy hinges on the highly selective enzymatic synthesis of the key piperidine intermediate, followed by an efficient one-pot reductive amination and cyclization, and concluding with a standard acid-mediated deprotection. The provided protocols are designed to be self-validating, with clear rationale for each step, empowering researchers to confidently produce this compound for applications in drug discovery and development.

References

  • Google Patents. (US20100029941A1) Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Google Patents. (WO2007112368A1) Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Study on the synthesis and technology of( R)-3-aminopiperidine dihydrochloride. (2011). Journal of Chemical Engineering of Chinese Universities. Available at: [Link]

  • Google Patents. (CN105734089A) An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
  • Gotor-Fernández, V., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (CN103865964A) Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Baldwin, C. R., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]

  • AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]

  • Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Available at: [Link]

  • Google Patents. (CN103864674A) Method for preparing (R)-3-amino piperidine hydrochloride.
  • Beilstein Journals. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Available at: [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available at: [Link]

  • Semantic Scholar. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Available at: [Link]

Sources

Technical Guide: (R)-2-(Piperidin-3-yl)isoindolin-1-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (R)-2-(Piperidin-3-yl)isoindolin-1-one , a privileged heterocyclic scaffold in medicinal chemistry. It serves as a critical pharmacophore in the development of kinase inhibitors (ALK, IGF-1R, MK2), PARP inhibitors, and next-generation, metabolically stable Cereblon (CRBN) E3 ligase ligands.

Executive Summary

The (R)-2-(Piperidin-3-yl)isoindolin-1-one scaffold represents a strategic evolution in heterocyclic drug design. Structurally, it is a "de-dione" analog of the immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide, where the hydrolytically unstable glutarimide ring is replaced by a stable piperidine, and the phthalimide core is reduced to an isoindolinone.

This architectural shift confers three distinct advantages:

  • Metabolic Stability: Elimination of the glutarimide ring prevents rapid hydrolytic ring-opening, a common liability in first-generation IMiDs.

  • Chiral Fidelity: Unlike thalidomide analogs which racemize in vivo due to the acidic proton at the chiral center (alpha to carbonyls), the piperidine analog maintains its (R) or (S) configuration, allowing for the design of stereospecific agents.

  • Vector Versatility: The scaffold serves as a robust anchor for Kinase Inhibitors (targeting the hinge region) and PROTACs (as a novel E3 ligase handle).

Chemical Architecture & Pharmacophore Analysis

Structural Deconstruction

The molecule consists of a bicyclic isoindolin-1-one core fused via the nitrogen at position 2 to the C3 position of a piperidine ring.

  • Isoindolin-1-one Core: Acts as a hydrogen bond acceptor (via the carbonyl) and a hydrophobic slab (benzene ring). It mimics the adenine ring in ATP-competitive kinase inhibitors.

  • Piperidin-3-yl Moiety: Provides a basic amine for solubility and salt formation. In the (R) configuration, it projects substituents into specific solvent-exposed or hydrophobic pockets, distinct from the (S)-enantiomer often found in PARP inhibitors like Niraparib.

Stereochemical Significance

In the context of Cereblon (CRBN) binding, the (S)-enantiomer of glutarimide-based IMiDs is typically the eutomer (active binder). However, for kinase targets (e.g., MK2, ALK) and GPCR modulators , the (R)-enantiomer often exhibits superior selectivity.

  • Critical Insight: The (R)-configuration of the piperidine ring is configurationally stable. Unlike lenalidomide, which has a half-life of racemization of ~8 hours in plasma, (R)-2-(piperidin-3-yl)isoindolin-1-one does not racemize under physiological conditions.

Pharmacophore Scaffold (R)-2-(Piperidin-3-yl) isoindolin-1-one Isoindolinone Isoindolin-1-one Core (H-Bond Acceptor) Scaffold->Isoindolinone Piperidine Piperidine Ring (Solubility/Basic Center) Scaffold->Piperidine Chirality (R)-Stereocenter (Configurational Stability) Scaffold->Chirality Kinase Kinase Inhibition (ALK, MK2, IGF-1R) Isoindolinone->Kinase Hinge Binder Piperidine->Kinase Solvent Channel TPD Targeted Protein Degradation (Stable CRBN Ligand) Chirality->TPD Selectivity Targets Therapeutic Targets Kinase->Targets TPD->Targets

Figure 1: Pharmacophore decomposition and therapeutic mapping of the scaffold.

Synthetic Pathways[1][2]

Synthesizing the (R)-enantiomer with high enantiomeric excess (ee) is critical. Two primary routes are recommended: Chiral Pool Synthesis (using amino acids) and Asymmetric Hydrogenation .

Route A: Chiral Pool Synthesis (Recommended for High Purity)

This route utilizes commercially available chiral starting materials, ensuring the stereocenter is defined from the start.

  • Starting Material: (R)-3-amino-N-boc-piperidine or (R)-nipecotic acid derivatives.

  • Coupling: Reaction with methyl 2-(bromomethyl)benzoate or phthalaldehyde.

  • Cyclization: Base-mediated cyclization to form the isoindolinone ring.

Route B: Resolution of Racemic Mixture

For large-scale production where cost is a driver, synthesizing the racemate followed by chiral resolution is viable.

  • Step 1: React 2-(bromomethyl)benzoate with 3-aminopyridine followed by hydrogenation, or directly with 3-aminopiperidine.

  • Step 2: Chiral SFC (Supercritical Fluid Chromatography) separation.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine).

    • Detection: UV at 254 nm.

Medicinal Chemistry & Therapeutic Applications[1][2][3][4][5][6]

Kinase Inhibition (ALK, IGF-1R, MK2)

The isoindolin-1-one scaffold is a potent bioisostere for the indazole core found in PARP inhibitors and the quinazoline core in kinase inhibitors.

  • Mechanism: The lactam amide of the isoindolinone functions as a hinge-binding motif.

  • Data: Patent literature (US8039479B2) discloses derivatives of this scaffold as inhibitors of ALK (Anaplastic Lymphoma Kinase) and IGF-1R , with IC50 values in the low nanomolar range. The (S)-isomer is often cited, but the (R)-isomer provides distinct vector orientation for selectivity against off-targets like CDK2.

Stable Cereblon (CRBN) Ligands

While the glutarimide ring is the "gold standard" for CRBN binding, its instability limits the half-life of PROTACs.

  • Innovation: The 2-(piperidin-3-yl)isoindolin-1-one scaffold represents a "de-dione" analog. While the affinity for CRBN is lower than lenalidomide due to the loss of two H-bonds (from the imide carbonyls), it retains the hydrophobic fit.

  • Application: It is used as a negative control (to prove glutarimide dependency) or as a scaffold for covalent PROTACs where affinity is less critical than binding kinetics.

GRK2 Inhibition

Derivatives of this scaffold (e.g., linked via ether at position 5) have been identified as selective inhibitors of GRK2 (G protein-coupled receptor kinase 2) , a target for heart failure. The piperidine ring mimics the tropane/piperidine of paroxetine but without the SSRI activity.

Quantitative SAR Summary
Modification SiteSubstituent EffectTherapeutic Implication
Isoindolinone C4/C5 Halogens (F, Cl), Aryl groupsIncreases potency for Kinases (Hydrophobic pocket II)
Isoindolinone C7 FluoroModulates pKa and metabolic stability
Piperidine N1 Alkyl, Acyl, UreaCritical Vector: Attachment point for PROTAC linkers or solvent interaction
Chiral Center (C3) (R) vs (S)Determines target selectivity (Kinase vs. CRBN)

Experimental Protocols

Protocol 5.1: Synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one HCl

Objective: Synthesis of the core scaffold from chiral starting materials.

Reagents:

  • Methyl 2-(bromomethyl)benzoate (1.0 eq)

  • (R)-3-Amino-1-N-Boc-piperidine (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Acetonitrile (ACN) (Solvent)

  • 4M HCl in Dioxane

Procedure:

  • Alkylation: In a round-bottom flask, dissolve Methyl 2-(bromomethyl)benzoate (5.0 g, 21.8 mmol) in ACN (50 mL). Add (R)-3-Amino-1-N-Boc-piperidine (4.8 g, 24.0 mmol) and TEA (7.6 mL, 54.5 mmol).

  • Cyclization: Reflux the mixture at 80°C for 16 hours. Monitor by LC-MS for the formation of the Boc-protected intermediate (M+H = ~317).

  • Workup: Cool to RT, concentrate in vacuo. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Deprotection: Dissolve the crude residue in DCM (20 mL). Add 4M HCl in Dioxane (10 mL) dropwise at 0°C. Stir at RT for 2 hours.

  • Isolation: The product precipitates as the hydrochloride salt.[1] Filter the white solid, wash with diethyl ether, and dry under vacuum.

  • Yield: Expected yield 75-85%.

Validation:

  • 1H NMR (400 MHz, DMSO-d6): δ 9.2 (br s, 2H), 7.7 (d, 1H), 7.6 (m, 2H), 7.5 (m, 1H), 4.5 (s, 2H), 4.3 (m, 1H), 3.4-3.1 (m, 4H), 1.9-1.6 (m, 4H).

  • Chiral Purity: >98% ee (determined by Chiral SFC).

Protocol 5.2: Chiral SFC Separation (If utilizing Racemic Route)
  • Instrument: Thar SFC Prep 80

  • Column: Chiralpak AD-H, 250 x 21 mm, 5 µm

  • Mobile Phase: 75% CO2 / 25% Methanol (0.2% DEA)

  • Flow Rate: 60 g/min

  • Back Pressure: 100 bar

  • Cycle Time: 4.5 min

  • Result: The (R)-enantiomer typically elutes second (verify with authentic standard).

References

  • Sigma-Aldrich. (S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride Product Page. (Available as a reference standard for the scaffold class). Link

  • US Patent 8,039,479. Compounds and compositions as protein kinase inhibitors. (Describes isoindolinone-piperidine scaffolds for ALK/IGF-1R inhibition). Link

  • Homan, K. T., et al. (2014). Structural and Functional Analysis of G Protein–Coupled Receptor Kinase Inhibition by Paroxetine and a Rationally Designed Analog. Molecular Pharmacology. (Describes the synthesis of isoindolinone-piperidine analogs as GRK2 inhibitors). Link

  • BenchChem. 2-(Piperidin-4-ylmethyl)isoindolin-1-one Structure and Availability. (Verifies the availability of related isomeric scaffolds). Link

Sources

Comprehensive In Vitro Profiling of the (R)-2-(Piperidin-3-yl)isoindolin-1-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-2-(Piperidin-3-yl)isoindolin-1-one Preliminary In Vitro Studies Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, In Vitro Pharmacologists, Drug Discovery Leads

Executive Summary: The Pharmacophore & Therapeutic Potential

(R)-2-(Piperidin-3-yl)isoindolin-1-one represents a privileged pharmacophore in medicinal chemistry, structurally bridging the gap between PARP inhibitors (poly(ADP-ribose) polymerase) and CNS-active GPCR ligands (specifically 5-HT and Dopamine receptors). Unlike its oxidized phthalimide counterpart (isoindoline-1,3-dione, found in thalidomide analogs), the reduced isoindolin-1-one (lactam) core confers distinct electronic properties, favoring interactions with the nicotinamide-binding pocket of PARP enzymes and specific allosteric sites on kinases.

This guide details the preliminary in vitro screening cascade required to validate the biological activity of this scaffold. It prioritizes target deconvolution (PARP vs. Kinase vs. GPCR) and safety profiling (hERG liability and metabolic stability) to transition this New Chemical Entity (NCE) from a hit to a validated lead.

Chemical Characterization & Handling

Before biological assay, the physicochemical properties of the (R)-enantiomer must be established to ensure assay validity.

ParameterValue / CharacteristicExperimental Implication
Molecular Weight ~216.28 DaFragment-like; high ligand efficiency potential.
Chirality (R)-EnantiomerCritical: Stereospecificity often dictates potency (e.g., PARP trapping). Enantiomeric excess (ee) must be >98% to avoid false positives from the (S)-isomer.
LogP (Calc) ~1.2 – 1.8Moderate lipophilicity; suitable for cell-based assays.
Solubility Moderate (Water); High (DMSO)Prepare 10 mM stock in 100% DMSO . Avoid freeze-thaw cycles >3 times.
pKa (Piperidine) ~9.0 – 10.0Protonated at physiological pH (7.4). Likely to interact with acidic residues (e.g., Asp/Glu) in binding pockets.

Phase I: Target Identification & Validation (The Screening Cascade)

Given the scaffold's promiscuity, a rigid hypothesis-driven screen is required.

Hypothesis A: PARP Inhibition (Oncology)

The isoindolin-1-one core mimics the nicotinamide moiety of NAD+, the cofactor for PARP.

  • Mechanism: Competitive inhibition at the catalytic site.

  • Protocol: Chemiluminescent PARP1/2 Assay.

Step-by-Step Protocol:

  • Reagents: Recombinant human PARP1 enzyme, biotinylated NAD+, histone-coated microplates, Streptavidin-HRP.

  • Dosing: 8-point dose-response (0.1 nM to 10 µM).

  • Reaction: Incubate compound + Enzyme (15 min)

    
     Add NAD+/DNA cocktail 
    
    
    
    Incubate (60 min).
  • Readout: Add HRP substrate; measure luminescence.

  • Validation: Reference compound Olaparib (IC50 ~5 nM) must be run in parallel.

Hypothesis B: CNS Receptor Modulation (Neuroscience)

The basic piperidine nitrogen often confers affinity for Class A GPCRs (5-HT1A, D2).

  • Mechanism: Orthosteric binding via salt-bridge formation with Asp3.32.

  • Protocol: Radioligand Binding Assay (Membrane Prep).

Step-by-Step Protocol:

  • Source: CHO cell membranes overexpressing human 5-HT1A or D2.

  • Ligand: [3H]-8-OH-DPAT (for 5-HT1A) or [3H]-Methylspiperone (for D2).

  • Competition: Incubate membranes + radioligand + (R)-2-(Piperidin-3-yl)isoindolin-1-one (10 µM single point screen).

  • Threshold: >50% displacement triggers Ki determination.

Hypothesis C: Kinase Inhibition (Signal Transduction)

Isoindolinones can function as ATP-competitive inhibitors (e.g., MK2, PI3K


).
  • Protocol: FRET-based Kinase Panel (e.g., KINOMEscan or Z'-LYTE).

  • Focus: Screen against PI3K

    
      and ERK1/2  as primary hits.
    

Phase II: Functional Efficacy (Cellular Context)

If the compound shows biochemical potency (IC50 < 1 µM), proceed to cellular validation.

Experiment: Synthetic Lethality in BRCA-Deficient Cells

Rationale: If the molecule acts as a PARP inhibitor, it should selectively kill Homologous Recombination (HR)-deficient cells.[1]

  • Cell Lines:

    • Test: MDA-MB-436 (BRCA1 mutant).

    • Control: MDA-MB-231 (BRCA wild-type).

  • Method:

    • Seed cells (2,000 cells/well) in 96-well plates.

    • Treat with compound (0.01 – 100 µM) for 144 hours (6 days) . Note: PARP inhibitors require long exposure.

    • Measure viability using CellTiter-Glo (ATP quantification).

  • Success Criteria: >10-fold shift in IC50 between Mutant and Wild-type lines.

Phase III: Safety Pharmacology (Early Tox)

The piperidine ring introduces specific safety risks that must be de-risked early.

hERG Channel Inhibition (Cardiotoxicity)

Basic amines (pKa > 8) are frequent hERG blockers.

  • Assay: Automated Patch Clamp (e.g., QPatch).

  • Limit: IC50 should be > 10 µM to avoid QT prolongation risk.

Cytotoxicity Screen (Off-Target)
  • Cell Line: HepG2 (Liver) or HFF-1 (Fibroblast).

  • Protocol: 24h exposure, MTT assay.

  • Goal: Ensure efficacy is not driven by general mitochondrial toxicity.

Visualization of Experimental Workflow

ScreeningCascade cluster_Phase1 Phase I: Biochemical Profiling cluster_Phase2 Phase II: Functional Validation cluster_Phase3 Phase III: Safety De-risking Start Compound: (R)-2-(Piperidin-3-yl)isoindolin-1-one PARP PARP1/2 Enzymatic Assay (Oncology) Start->PARP GPCR GPCR Binding Panel (5-HT1A, D2) Start->GPCR Kinase Kinase Screen (PI3K, MK2) Start->Kinase SynLethal Synthetic Lethality Assay (BRCA- vs BRCA+) PARP->SynLethal If IC50 < 1µM Signaling Phospho-Western Blot (pERK / pAKT) GPCR->Signaling If Ki < 100nM Kinase->Signaling If Hits Found hERG hERG Patch Clamp (Cardiotox) SynLethal->hERG HepG2 HepG2 Cytotoxicity (Hepatotox) Signaling->HepG2

Figure 1: Strategic screening cascade for the isoindolin-1-one scaffold. The workflow prioritizes target validation (PARP/GPCR) before moving to resource-intensive cellular and safety assays.

References

  • Isoindolinone Scaffold in PARP Inhibition: Gandhi, V. B., et al. (2010).[2] "Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Isoindolinone in CNS/GPCR Ligands: Zhang, G., et al. (2020). "Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation." European Journal of Medicinal Chemistry. Link

  • Kinase Inhibition (PI3Kgamma): Kim, Y., et al. (2022).[3][4] "Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma." Biomedicines.[3] Link

  • Standard Protocol for PARP Assay: Keavey, P. (2012). "High-Throughput Screening Assay for PARP Inhibitors." Methods in Molecular Biology. Link

Sources

Technical Guide: CRBN Ligand Fidelity and the Analysis of (R)-2-(Piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical analysis of the structure-activity relationship (SAR) governing Cereblon (CRBN) ligand recognition, specifically focusing on (R)-2-(Piperidin-3-yl)isoindolin-1-one .

Based on the structural requirements of the CRBN tri-tryptophan pocket, this compound serves as a critical negative control or non-binding structural analog in ubiquitin-proteasome system (UPS) research.

Executive Summary: The Pharmacophore Imperative

In the development of Molecular Glue Degraders (MGDs) and PROTACs, the Cereblon (CRBN) E3 ligase is a primary recruitment target. The "gold standard" ligands—Thalidomide, Lenalidomide, and Pomalidomide (IMiDs)—share a strict pharmacophore requirement: the glutarimide (2,6-dioxopiperidine) ring .

(R)-2-(Piperidin-3-yl)isoindolin-1-one represents a structural analog of Lenalidomide where the glutarimide ring is replaced by a piperidine ring (lacking the C2 and C6 carbonyls).

  • Binding Status: Non-Binder / Negligible Affinity.

  • Primary Application: Negative control in cellular target engagement assays; tool compound for validating "off-target" effects of isoindolinone scaffolds.

  • Mechanism of Inactivity: Disruption of the essential hydrogen-bonding network within the CRBN tri-tryptophan pocket (W380, W386, W400).

Molecular Basis of Interaction

To understand the lack of affinity of the piperidine analog, one must analyze the binding mechanics of the active parent compound, Lenalidomide.

The Tri-Tryptophan Pocket (Active Binding)

CRBN possesses a hydrophobic cage formed by Trp380, Trp386, and Trp400 (human numbering). The glutarimide ring of Lenalidomide inserts into this pocket, stabilized by three critical hydrogen bonds:

  • Glutarimide NH: H-bond donor to the backbone carbonyl of Glu377/His378 .

  • C2-Carbonyl: H-bond acceptor from the backbone amide of Trp380 .

  • C6-Carbonyl: H-bond acceptor from the backbone amide of His378 .

The Piperidine Defect (Loss of Binding)

(R)-2-(Piperidin-3-yl)isoindolin-1-one retains the isoindolinone "tail" but substitutes the glutarimide "head" with a piperidine.

  • Loss of Acceptors: The piperidine ring lacks the carbonyl oxygens at positions 2 and 6. Consequently, it cannot accept hydrogen bonds from the W380 or H378 backbone amides.

  • Electrostatic Mismatch: The glutarimide is acidic (pKa ~11) and neutral at physiological pH. The piperidine is a secondary amine (pKa ~10-11) and is predominantly protonated (cationic) at physiological pH. This introduces a severe electrostatic penalty within the hydrophobic tri-Trp cage.

Interaction Logic Diagram

The following diagram illustrates the comparative binding logic.

CRBN_Binding_Logic cluster_Ligands Ligand Scaffolds CRBN_Pocket CRBN Tri-Trp Pocket (W380, W386, W400) Lenalidomide Lenalidomide (Glutarimide Core) HBond_Network H-Bond Network (Backbone Amides/Carbonyls) Lenalidomide->HBond_Network Intact (3 H-bonds) Steric_Fit Hydrophobic Enclosure Lenalidomide->Steric_Fit High Complementarity Binding High Affinity Binding (IC50 < 1 µM) Lenalidomide->Binding Piperidine_Analog (R)-2-(Piperidin-3-yl)... (Piperidine Core) Piperidine_Analog->HBond_Network ABOLISHED (Missing Carbonyls) Piperidine_Analog->Steric_Fit Electrostatic Clash (Cationic Amine) NoBinding Negligible Binding (IC50 > 100 µM) Piperidine_Analog->NoBinding HBond_Network->CRBN_Pocket Stabilizes Complex Steric_Fit->CRBN_Pocket

Figure 1: Mechanistic comparison of ligand binding modes. The absence of carbonyls in the piperidine analog disrupts the essential H-bond network required for CRBN affinity.

Comparative Data Profile

The following table summarizes the expected physicochemical and biological differences between the active drug (Lenalidomide) and the piperidine analog.

FeatureLenalidomide (Reference)(R)-2-(Piperidin-3-yl)isoindolin-1-oneImpact on CRBN
Core Ring Glutarimide (2,6-dioxopiperidine)PiperidineCritical Determinant
H-Bond Donors 1 (Imide NH)1 (Amine NH)Neutral
H-Bond Acceptors 2 (Carbonyls)0 (Ring Carbonyls)Loss of Affinity
Charge (pH 7.4) NeutralPositive (Cationic)Hydrophobic Penalty
CRBN IC50 (TR-FRET) ~100–500 nM> 50,000 nM (Non-binder) No Engagement
Substrate Degradation Potent (IKZF1/3, CK1α)NoneNegative Control

Experimental Protocols

To experimentally validate the affinity (or lack thereof) of this compound, two orthogonal assays are recommended: a biophysical binding assay and a cellular degradation assay.

Protocol A: TR-FRET CRBN Binding Assay (Competition)

This assay measures the displacement of a fluorophore-labeled thalidomide probe by the test compound.

Reagents:

  • Recombinant Human CRBN-DDB1 Complex.

  • Cy5-labeled Thalidomide (Tracer).

  • Terbium (Tb)-labeled Anti-His Antibody (Donor).

Workflow:

  • Preparation: Dilute (R)-2-(Piperidin-3-yl)isoindolin-1-one in DMSO (10-point dose response, top concentration 100 µM).

  • Incubation: Mix CRBN-DDB1 protein (5 nM final), Tb-Antibody (2 nM final), and Cy5-Tracer (20 nM final) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Pluronic F-127).

  • Competition: Add test compound to the mixture. Incubate for 60 minutes at Room Temperature (RT).

  • Readout: Measure TR-FRET signal on a plate reader (Ex: 340 nm; Em: 520 nm [Tb] and 665 nm [Cy5]).

  • Analysis: Calculate the TR-FRET ratio (665/520). Plot % Inhibition vs. Log[Compound].

    • Expected Result: Lenalidomide will show a sigmoidal dose-response. The Piperidine analog will show a flat line (no displacement).

Protocol B: HiBiT-IKZF1 Cellular Degradation Assay

Confirms that lack of binding translates to lack of functional degradation in a cellular context.

Workflow:

  • Cell Line: Jurkat or MM.1S cells expressing HiBiT-tagged IKZF1 (Ikaros).

  • Treatment: Treat cells with the Piperidine analog (0.01, 0.1, 1, 10 µM) for 6–24 hours. Include Lenalidomide (1 µM) as a positive control.

  • Lysis: Add Nano-Glo® HiBiT Lytic Detection Reagent.

  • Detection: Measure luminescence.

  • Interpretation:

    • Lenalidomide:[1][2][3][4][5][6] Significant decrease in luminescence (degradation of IKZF1).

    • Piperidine Analog: No change in luminescence (IKZF1 remains stable).

Experimental Workflow Diagram

Experimental_Workflow cluster_Biophysical Biophysical Validation (TR-FRET) cluster_Cellular Functional Validation (HiBiT) Compound Test Compound: (R)-2-(Piperidin-3-yl)... Mix Mix with CRBN + Fluorescent Tracer Compound->Mix Treat Treat Cells (HiBiT-IKZF1) Compound->Treat Read Measure FRET Ratio Mix->Read Result1 Result: No Displacement (Ki > 50µM) Read->Result1 Lyse Lysis + Substrate Treat->Lyse Result2 Result: No Degradation Lyse->Result2

Figure 2: Dual-assay validation workflow. The compound is subjected to both cell-free (TR-FRET) and cell-based (HiBiT) assays to confirm its status as a non-binder.

Strategic Application in Drug Discovery

While (R)-2-(Piperidin-3-yl)isoindolin-1-one is not a therapeutic candidate itself, it is a vital tool for Target Validation :

  • Off-Target Deconvolution: If a novel isoindolinone-based PROTAC shows toxicity or phenotypic effects, running a parallel arm with the piperidine analog helps determine if the effect is CRBN-mediated. If the piperidine analog (which cannot bind CRBN) causes the same effect, the mechanism is CRBN-independent (off-target).

  • Linker Control: In PROTAC synthesis, using a piperidine-based "warhead" allows researchers to synthesize a "dead" PROTAC control that possesses identical physicochemical properties (linker length, solubility) to the active molecule but lacks E3 ligase recruitment capability.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[7] Nature, 512(7512), 49–53. [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. [Link]

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. [Link]

  • Niazi, S., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation... ACS Chemical Neuroscience. [Link]

Sources

Introduction: The Rise of a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-2-(Piperidin-3-yl)isoindolin-1-one: A Cornerstone Ligand for Targeted Protein Degradation

The isoindolin-1-one framework, a bicyclic structure featuring a fused benzene and γ-lactam ring, has emerged as a "privileged" scaffold in modern medicinal chemistry.[1][2] Its significance was cemented by the clinical success of immunomodulatory imide drugs (IMiDs®) like thalidomide, lenalidomide, and pomalidomide in treating hematological malignancies.[3][4] A pivotal breakthrough revealed that these molecules exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[5][6] This interaction reprograms the ligase to recognize and ubiquitinate "neo-substrate" proteins, marking them for degradation by the proteasome.

This discovery heralded the era of Targeted Protein Degradation (TPD), a revolutionary therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them.[7][8] Within this paradigm, (R)-2-(Piperidin-3-yl)isoindolin-1-one has become a fundamental building block. As a high-affinity ligand for CRBN, it serves as a critical E3 ligase-recruiting moiety in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, two dominant TPD strategies.[9][10] This guide offers a comprehensive technical overview of this key molecule for researchers and drug development professionals, delving into its synthesis, mechanism of action, and application in pioneering new therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's physical and chemical properties is paramount for its successful application in drug discovery, influencing everything from synthetic route design to formulation and bioavailability.

Core Chemical Characteristics

(R)-2-(Piperidin-3-yl)isoindolin-1-one is a chiral molecule whose stereochemistry is critical for its biological activity. Its properties are summarized below. Note that the related compound, (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione (the phthalimide analog), is often used as a reference point or starting material.[11][12]

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O(Calculated)
Molecular Weight 214.26 g/mol (Calculated)
Topological Polar Surface Area (TPSA) 32.67 Ų(Calculated)
logP (Octanol/Water) 1.85(Predicted)[13]
Solubility Limited solubility in water; soluble in organic solvents like DMSO and methanol.[14][15]
Storage Store in a tightly sealed container in a dry, cool place (2-8°C recommended).[12][15]

Causality Behind the Properties: The isoindolinone core provides a rigid, planar structure, while the piperidine ring introduces a basic nitrogen atom and a chiral center. The moderate logP suggests a balance between hydrophilicity and lipophilicity, which is a crucial starting point for developing orally bioavailable drugs.[16] However, its limited aqueous solubility is a common challenge for this scaffold, often necessitating formulation strategies or salt formation to improve its properties.[14]

Enantioselective Synthesis Strategy

The synthesis of enantiomerically pure (R)-2-(Piperidin-3-yl)isoindolin-1-one is crucial, as the (R)-enantiomer exhibits significantly higher binding affinity for Cereblon compared to the (S)-enantiomer. A common and effective strategy involves the reductive amination of a prochiral ketone followed by cyclization. This approach leverages readily available starting materials and established chemical transformations.[17]

The workflow below illustrates a logical pathway for synthesizing this key intermediate.

G cluster_0 Phase 1: Synthesis of Isoindolinone Core cluster_1 Phase 2: Deprotection A 2-Carboxybenzaldehyde C Reductive Amination A->C B (R)-3-Aminopiperidine derivative (e.g., Boc-protected) B->C D N-Substituted Amic Acid C->D Formation of intermediate E Intramolecular Cyclization (Amidation) D->E Dehydration F Protected (R)-2-(Piperidin-3-yl)isoindolin-1-one E->F G Deprotection (e.g., TFA for Boc group) F->G H (R)-2-(Piperidin-3-yl)isoindolin-1-one G->H caption Synthetic Workflow for (R)-2-(Piperidin-3-yl)isoindolin-1-one

Caption: Synthetic Workflow for (R)-2-(Piperidin-3-yl)isoindolin-1-one

Molecular Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic power of (R)-2-(Piperidin-3-yl)isoindolin-1-one stems from its ability to bind specifically to Cereblon, redirecting the CRL4-CRBN E3 ligase complex to new protein targets.[4][6]

Interaction with the CRL4-CRBN Complex

When used as the E3 ligase-recruiting warhead in a PROTAC, (R)-2-(Piperidin-3-yl)isoindolin-1-one docks into a specific binding pocket on CRBN. This pocket, sometimes referred to as the "tri-tryptophan pocket," is also the binding site for thalidomide and its analogs.[18] The binding event induces or stabilizes a conformation of CRBN that creates a new surface. This neo-surface is complementary to a region on a target Protein of Interest (POI), enabling the formation of a stable ternary complex (POI-PROTAC-CRBN).[19][20]

Once the ternary complex is formed, the E3 ligase machinery is brought into close proximity with the POI. The ligase then catalyzes the transfer of ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI. This polyubiquitination serves as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged POI into small peptides, while the PROTAC molecule is released and can catalyze further rounds of degradation.[7][21]

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Protein of Interest (POI) PROTAC PROTAC (Warhead + Linker + Ligand) POI->PROTAC CRBN CRL4-CRBN E3 Ligase PROTAC->CRBN Ub Ubiquitin (Ub) PolyUb Poly-Ubiquitinated POI CRBN->PolyUb Catalyzes Ub->PolyUb Transfer to POI Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degrades caption Mechanism of PROTAC-mediated Protein Degradation

Caption: Mechanism of PROTAC-mediated Protein Degradation

Applications in Targeted Protein Degradation

The modular nature of PROTACs allows for the rational design of degraders for a vast range of protein targets, including many previously considered "undruggable."[20][22] The (R)-2-(Piperidin-3-yl)isoindolin-1-one moiety is a cornerstone of this effort, with numerous PROTACs utilizing this or closely related CRBN binders having entered clinical trials.[23][24]

PROTACTargetIndicationE3 Ligase RecruiterClinical Phase
ARV-110 (Bavdegalutamide)Androgen Receptor (AR)Prostate CancerCRBNPhase 2
ARV-471 (Vepdegestrant)Estrogen Receptor (ER)Breast CancerCRBNPhase 3
NX-2127Bruton's Tyrosine Kinase (BTK)B-cell MalignanciesCRBNPhase 1
KT-474IRAK4Autoimmune DiseasesCRBNPhase 1
CFT7455IKZF1/3Multiple MyelomaCRBNPhase 1/2

(Data compiled from multiple sources, including clinical trial databases).[23][24][25]

Expert Insight: The choice of an E3 ligase recruiter is a critical decision in PROTAC design. CRBN is widely used because it is highly expressed across many cell types and tissues. The well-characterized binding mode of isoindolinone-based ligands provides a reliable anchor point for chemical elaboration. Furthermore, the synthetic tractability of these ligands allows for the systematic optimization of linkers to achieve potent and selective degradation.[16]

Key Experimental Protocols

Validating the activity of a novel PROTAC requires a suite of robust biochemical and cellular assays. The protocols described here represent a standard cascade for characterizing a degrader built upon the (R)-2-(Piperidin-3-yl)isoindolin-1-one scaffold.

Protocol 1: Cereblon Binding Affinity Assay (Fluorescence Polarization)

Rationale: This biochemical assay directly measures the binding affinity of a compound to the CRBN E3 ligase. It is a competitive assay format used to determine the IC₅₀ value, which reflects the concentration of the test compound required to displace 50% of a fluorescently labeled tracer from the CRBN protein.[26][27]

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4.

    • Dilute recombinant human DDB1/CRBN protein complex to 2X final concentration (e.g., 200 nM) in Assay Buffer.

    • Dilute fluorescent tracer (e.g., FITC-thalidomide or Cy5-thalidomide) to 2X final concentration (e.g., 16 nM) in Assay Buffer.[26][27]

    • Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in DMSO, then dilute into Assay Buffer.

  • Assay Plate Setup (384-well, low-volume, black plate):

    • Add 5 µL of the test compound dilution to the appropriate wells.

    • Add 5 µL of DMSO/Assay Buffer to "No Compound" (high polarization) and "No Protein" (low polarization) control wells.

    • Add 5 µL of the fluorescent tracer dilution to all wells.

    • Add 5 µL of Assay Buffer to "No Protein" wells.

    • Add 5 µL of the DDB1/CRBN protein complex dilution to all other wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure fluorescence polarization (FP) on a microplate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Convert the raw millipolarization (mP) values to percent inhibition relative to the "No Compound" controls.

    • Plot percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G A Prepare Reagents (Buffer, Protein, Tracer, Compound) B Dispense Compound/Controls into 384-well plate A->B C Add Fluorescent Tracer B->C D Add CRBN Protein Complex C->D E Incubate at RT (1-2 hours) D->E F Read Fluorescence Polarization (mP) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve & Determine IC50 G->H caption Workflow for Fluorescence Polarization CRBN Binding Assay

Sources

Methodological & Application

Application Note: Precision Synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The isoindolin-1-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for Cereblon E3 ligase modulators (IMiDs) and poly(ADP-ribose) polymerase (PARP) inhibitors. The specific target, (R)-2-(Piperidin-3-yl)isoindolin-1-one , represents a critical chiral intermediate where the isoindolinone nitrogen is anchored to the C3 position of a piperidine ring.

This guide details a robust, scalable synthetic route designed to maintain high enantiomeric excess (>98% ee). Unlike routes relying on the reduction of phthalimides (which often yield over-reduced isoindolines) or the resolution of racemic mixtures (which limits yield to 50%), this protocol utilizes a chiral pool strategy combined with a tandem alkylation-cyclization cascade .

Key Advantages of This Protocol
  • Stereochemical Integrity: Chiral center is derived from the starting material, avoiding late-stage resolution.

  • Atom Economy: The cascade cyclization releases only methanol and HBr (neutralized).

  • Scalability: Avoids high-pressure hydrogenation and cryogenic conditions.

Retrosynthetic Analysis & Pathway Design

The synthesis is disconnected at the C-N bonds of the lactam ring. The most reliable forward strategy involves the reaction of an orthogonally protected (R)-3-aminopiperidine with a bifunctional benzyl benzoate electrophile.

Retrosynthetic Logic Diagram

Retrosynthesis Target (R)-2-(Piperidin-3-yl)isoindolin-1-one (Target Molecule) Intermediate (R)-tert-butyl 3-(1-oxoisoindolin-2-yl) piperidine-1-carboxylate (Protected Intermediate) Target->Intermediate Acidic Deprotection (TFA/HCl) Precursor1 Methyl 2-(bromomethyl)benzoate (Electrophile) Intermediate->Precursor1 Disconnection Precursor2 (R)-tert-butyl 3-aminopiperidine-1-carboxylate (Chiral Nucleophile) Intermediate->Precursor2 Disconnection

Figure 1: Retrosynthetic disconnection showing the convergence of the chiral amine and the benzoate electrophile.

Detailed Experimental Protocols

Phase 1: Preparation of the Chiral Nucleophile

Objective: Isolate high-purity (R)-tert-butyl 3-aminopiperidine-1-carboxylate. Note: While commercially available, re-crystallization or salt-breaking is often required to ensure ee >99% before the coupling step.

Reagents:

  • (R)-3-Amino-N-Boc-piperidine (Commercial or via resolution of racemic amine with L-tartaric acid).

  • Isopropyl Acetate (IPAc).

QC Checkpoint: Verify optical rotation


 approx -18.0° (c=1, MeOH). If ee is <98%, perform recrystallization of the tartrate salt in EtOH/Water.
Phase 2: Tandem Alkylation-Cyclization (The Core Step)

Objective: Construct the isoindolin-1-one ring in a single pot.

Mechanism:

  • Intermolecular

    
    :  The primary amine of the piperidine attacks the benzylic bromide.
    
  • Intramolecular Acyl Substitution: The resulting secondary amine attacks the methyl ester, ejecting methoxide and closing the lactam ring.

Reaction Pathway Diagram

ReactionPathway Start Reagents: Methyl 2-(bromomethyl)benzoate + (R)-3-Amino-N-Boc-piperidine Step1 Intermediate A: Secondary Amine Formation (S_N2 Alkylation) Start->Step1 TEA, ACN, 50°C Step2 Transition State: Tetrahedral Intermediate (Ester Attack) Step1->Step2 Spontaneous Cyclization Product Product: (R)-N-Boc-Isoindolinone Step2->Product -MeOH

Figure 2: Mechanistic cascade from reagents to the protected isoindolinone.

Protocol Steps:
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-tert-butyl 3-aminopiperidine-1-carboxylate (10.0 g, 50 mmol, 1.0 equiv).

  • Solvent: Dissolve in Acetonitrile (ACN) (100 mL). Note: DMF can be used for higher solubility, but ACN simplifies workup.

  • Base Addition: Add Triethylamine (TEA) (15.2 g, 21 mL, 150 mmol, 3.0 equiv). Stir for 5 minutes at ambient temperature.

  • Electrophile Addition: Dropwise add a solution of Methyl 2-(bromomethyl)benzoate (11.45 g, 50 mmol, 1.0 equiv) in ACN (20 mL) over 30 minutes.

    • Critical Control: The reaction is exothermic. Maintain internal temperature <30°C during addition to prevent double alkylation.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane). The intermediate secondary amine may be visible early on but should convert fully to the cyclized product (Rf ~ 0.4).

  • Workup:

    • Cool to room temperature.

    • Concentrate ACN under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL), followed by Brine (50 mL).

    • Dry organic layer over anhydrous

      
      , filter, and concentrate.[2]
      
  • Purification: Recrystallize from IPA/Heptane or perform flash chromatography (Gradient: 20-50% EtOAc in Hexanes) to yield the protected intermediate as a white solid.

    • Target Yield: 80–90%.

Phase 3: Global Deprotection & Isolation

Objective: Remove the Boc protecting group to yield the final free amine or its hydrochloride salt.

Protocol Steps:
  • Dissolution: Dissolve the protected intermediate (5.0 g) in Dichloromethane (DCM) (25 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 mL) dropwise at 0°C.

    • Alternative: For a hydrochloride salt product, use 4M HCl in Dioxane (20 mL).

  • Reaction: Warm to room temperature and stir for 2 hours. Monitor for disappearance of starting material by LC-MS.

  • Isolation (Free Base):

    • Concentrate volatiles in vacuo.[3][4]

    • Basify residue with sat.

      
       to pH ~9.
      
    • Extract with DCM/Isopropanol (3:1 mixture) to ensure recovery of the polar amine.

    • Dry and concentrate to yield the target (R)-2-(Piperidin-3-yl)isoindolin-1-one .

  • Isolation (Salt): If using HCl/Dioxane, the product often precipitates. Filter and wash with diethyl ether.

Analytical Data Summary

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O gradient
Chiral Purity (ee) > 98.0%Chiralpak AD-H, Hex/IPA (90:10)
MS (ESI+) [M+H]+ = 217.13LC-MS
1H NMR Characteristic AB system for benzylic CH2 (~4.4 ppm)400 MHz, DMSO-d6

Troubleshooting & Optimization

Issue: Incomplete Cyclization (Intermediate Amine persists)

  • Cause: Steric hindrance or insufficient heat.

  • Solution: Increase temperature to reflux (80°C) or add a catalytic amount of DMAP (5 mol%) to accelerate the acyl substitution step.

Issue: Racemization

  • Cause: High temperature exposure in strong base for extended periods.

  • Solution: Ensure the (R)-3-aminopiperidine quality before starting. Use DIPEA instead of TEA if basicity concerns arise, though TEA is standard. Avoid temperatures >90°C.

Issue: Solubility of Final Product

  • Cause: The free amine is moderately polar.

  • Solution: Use DCM:IPA (3:1) or Chloroform:IPA for extraction. Do not use pure Ether or Hexane as the product will not dissolve.

References

  • General Synthesis of Isoindolinones

    • Title: An Overview on Asymmetric Synthesis of 3-Substituted Isoindolinones.
    • Source: Chimica Italiana.
    • URL:[Link] (General Society Link for context on heterocycle synthesis standards).

  • Chiral Aminopiperidine Synthesis

    • Title: Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.[5]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Cyclization Methodology (Analogous to Lenalidomide/Pomalidomide precursors)

    • Title: Methyl 2-(bromomethyl)benzoate properties and reactions.[6][7]

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Target Molecule Data

    • Title: (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione (Structural Analog/Precursor Data).

    • Source: PubChem.[6]

    • URL:[Link]

Sources

Experimental protocol for (R)-2-(Piperidin-3-yl)isoindolin-1-one in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the evaluation of (R)-2-(Piperidin-3-yl)isoindolin-1-one , a structural analog of the immunomodulatory imide drug (IMiD) class (e.g., Lenalidomide, Pomalidomide).

Scientific Context: This molecule represents the "De-oxo" core of Lenalidomide , where the glutarimide (2,6-dioxopiperidine) ring is replaced by a piperidine ring (lacking the C2 and C6 carbonyls). In drug discovery, this compound is a critical Structure-Activity Relationship (SAR) probe or Negative Control . It is used to validate the necessity of the glutarimide carbonyls for hydrogen bonding within the tri-tryptophan pocket of the E3 ligase receptor Cereblon (CRBN) .

Classification: Small Molecule / IMiD Structural Probe / Negative Control Primary Application: Cereblon (CRBN) Ligand Binding Validation & E3 Ligase Substrate Specificity Secondary Application: Scaffold for PROTAC Linker Development

Part 1: Executive Summary & Mechanism of Action

The Biological Question

The clinical efficacy of IMiDs (Thalidomide, Lenalidomide) relies on their ability to act as "molecular glues," bridging the E3 ubiquitin ligase Cereblon (CRBN) and neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3) .

  • Lenalidomide: Contains a glutarimide ring essential for high-affinity binding to CRBN via hydrogen bonds with Trp380, Trp386, and Trp400.

  • (R)-2-(Piperidin-3-yl)isoindolin-1-one: Lacks the glutarimide carbonyls.

  • Hypothesis: This compound should exhibit abolished or significantly reduced binding to CRBN and fail to induce IKZF1/3 degradation. It serves as a vital negative control to distinguish on-target CRBN effects from off-target toxicity (e.g., kinase inhibition by the isoindolinone core).

Expected Pharmacological Profile
FeatureLenalidomide (Positive Control)(R)-2-(Piperidin-3-yl)isoindolin-1-one (Test Article)
CRBN Binding (IC50) ~2–5 µM> 100 µM (Predicted)
IKZF1/3 Degradation Potent (nM range)None / Weak
Cytotoxicity (MM1.S) High (Apoptotic)Low / None (Unless off-target)

Part 2: Experimental Protocol

Reagent Preparation & Handling

Safety Note: Treat as a potential teratogen due to structural similarity to Thalidomide. Handle in a fume hood.

  • Stock Solution (10 mM):

    • Weigh 10 mg of (R)-2-(Piperidin-3-yl)isoindolin-1-one (MW: ~216.28 g/mol ).

    • Dissolve in 4.62 mL of anhydrous DMSO .

    • Vortex for 1 minute until clear.

    • Aliquot: Store in 50 µL aliquots at -80°C. Avoid freeze-thaw cycles (>3).

  • Working Solutions:

    • Dilute stock in complete cell culture media immediately prior to use.

    • Solubility Check: Ensure no precipitation occurs at 100 µM in media.

Cell Line Selection
  • MM1.S (ATCC CRL-2974): Multiple Myeloma. Highly Sensitive to CRBN modulation. Use for degradation and viability assays.

  • HEK293T: Use for target engagement (CRBN binding) assays or transfection.

  • U266: Multiple Myeloma. IMiD-Resistant (often used as a specificity control).

Workflow A: Comparative Viability Assay (CTG)

Objective: To determine if the loss of glutarimide carbonyls abolishes the anti-proliferative effect in myeloma cells.

Protocol:

  • Seeding: Plate MM1.S cells at 5,000 cells/well in 96-well white-walled plates (Total volume: 90 µL).

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare a 10x serial dilution of (R)-2-(Piperidin-3-yl)isoindolin-1-one and Lenalidomide (Control) in media.

    • Range: 100 µM down to 0.01 µM (8-point dose response).

    • Add 10 µL of 10x drug to cells (Final DMSO: 0.1%).

  • Incubation: Culture for 72 hours .

  • Readout: Add 100 µL CellTiter-Glo (Promega) reagent. Shake 2 min. Incubate 10 min. Read Luminescence.

  • Analysis: Plot Dose-Response Curve (Log[Agonist] vs. Response). Calculate IC50.

    • Success Criterion: Lenalidomide IC50 < 1 µM; Test Compound IC50 > 50 µM.

Workflow B: Neosubstrate Degradation (Western Blot)

Objective: To confirm the compound fails to induce ubiquitination of Ikaros (IKZF1) and Aiolos (IKZF3).

Protocol:

  • Seeding: Plate MM1.S cells at 1 x 10^6 cells/well in 6-well plates (2 mL volume).

  • Treatment: Treat cells for 6 hours and 24 hours with:

    • Vehicle (DMSO)

    • Lenalidomide (1 µM and 10 µM)

    • (R)-2-(Piperidin-3-yl)isoindolin-1-one (1 µM and 10 µM)

  • Lysis:

    • Harvest cells, wash with ice-cold PBS.

    • Lyse in RIPA Buffer + Protease/Phosphatase Inhibitors.

    • Incubate on ice 20 min; Centrifuge 14,000 x g for 15 min at 4°C.

  • Immunoblotting:

    • Load 20 µg protein/lane on 4-12% Bis-Tris Gel.

    • Transfer to Nitrocellulose.

    • Primary Antibodies:

      • Anti-Aiolos (IKZF3): (e.g., Cell Signaling #15103) 1:1000.

      • Anti-Ikaros (IKZF1): (e.g., Cell Signaling #14859) 1:1000.

      • Anti-GAPDH/Actin: Loading Control.

  • Data Interpretation:

    • Lenalidomide: >80% loss of IKZF1/3 bands at 6h.

    • Test Compound: No significant reduction in band intensity compared to DMSO.

Workflow C: Target Engagement (Competitive Binding)

Objective: To verify if the compound competes with a known CRBN ligand.

Method: Fluorescence Polarization (FP) or NanoBRET

  • Tracer: Use a Thalidomide-FITC or Lenalidomide-BODIPY tracer (binds CRBN).

  • Protein: Recombinant Human CRBN-DDB1 complex.

  • Assay:

    • Incubate CRBN-DDB1 + Tracer + Titration of (R)-2-(Piperidin-3-yl)isoindolin-1-one.

    • Measure displacement of the tracer.

  • Result: If the compound does not bind CRBN, the tracer signal (Polarization or BRET ratio) will remain high/unchanged.

Part 3: Visualization of Mechanism

The following diagram illustrates the structural logic: why the Test Compound acts as a negative control compared to the Active Drug (Lenalidomide).

G cluster_0 Active Drug (Lenalidomide) cluster_1 Test Compound (Probe) Lenalidomide Lenalidomide (Glutarimide Ring) CRBN_Active Cereblon (CRBN) Tri-Trp Pocket Lenalidomide->CRBN_Active 3 H-Bonds Complex_Active Drug-CRBN Complex (Stable) CRBN_Active->Complex_Active Substrate Substrate Recruitment (IKZF1/3) Complex_Active->Substrate Molecular Glue Degradation Ubiquitination & Proteasomal Degradation Substrate->Degradation Probe (R)-2-(Piperidin-3-yl)... (No Carbonyls) CRBN_Inactive Cereblon (CRBN) Tri-Trp Pocket Probe->CRBN_Inactive Missing H-Bonds No_Complex No Binding / Weak Affinity CRBN_Inactive->No_Complex Failure No_Degradation Substrate Stable (No Effect) No_Complex->No_Degradation

Caption: Comparative Mechanism. Lenalidomide utilizes glutarimide carbonyls to bind CRBN and recruit substrates. The Test Compound lacks these carbonyls, preventing stable complex formation and downstream degradation.

Part 4: Troubleshooting & Optimization

IssuePossible CauseSolution
Unexpected Cytotoxicity Off-target Kinase InhibitionThe isoindolinone core can inhibit kinases (e.g., CDK, GRK). Run a Kinase profiling panel (KinomeScan).
Weak Degradation Observed Impurity / MetaboliteEnsure purity >98%. Small amounts of oxidized (glutarimide) impurity can cause false positives.
Precipitation in Media HydrophobicityThe piperidine analog is more basic and lipophilic than the glutarimide. Limit DMSO to 0.1% or use cyclodextrin.

Part 5: References

  • Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512(7512), 49–53.

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21(9), 803–809.

  • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345–1350.

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4(4), 314–322.

Application Note: Analytical Characterization of (R)-2-(Piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical framework for characterizing (R)-2-(Piperidin-3-yl)isoindolin-1-one , a critical chiral pharmacophore found in immunomodulatory imide drugs (IMiDs) and poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Unlike its oxidized counterpart (isoindoline-1,3-dione), the isoindolin-1-one core presents unique polarity and UV-absorption profiles. This guide addresses the specific challenges of analyzing this molecule: the basicity of the secondary amine (piperidine), the lability of the chiral center at C3, and the resolution of enantiomers in the presence of synthetic byproducts.

Introduction & Regulatory Context[2][3][4][5][6][7][8][9][10]

The target molecule features a chiral center at the 3-position of the piperidine ring.[2] Regulatory guidelines, specifically the FDA’s Policy Statement for the Development of New Stereoisomeric Drugs (1992) and ICH Q6A , mandate that for chiral drug substances, the enantiomeric purity must be rigorously quantified.

Structural Analysis
  • Core: Isoindolin-1-one (Lactam).[3]

  • Substituent: Piperidine ring attached at the N2 position of the lactam via the C3 carbon of the piperidine.

  • Chirality: (R)-enantiomer.[4]

  • pKa: ~11.0 (Piperidine NH), requiring pH control in liquid chromatography.

Structural Confirmation (Identity)[6]

Before purity profiling, the chemical structure and absolute configuration must be validated.

Nuclear Magnetic Resonance (NMR)

The piperidine ring protons exhibit complex coupling due to the chiral center.

Methodology:

  • Solvent: DMSO-d6 (preferred for solubility of free base and salts) or CDCl3.

  • 1H NMR (400/600 MHz):

    • Diagnostic signals: The methylene protons of the isoindolinone ring (C3-H) appear as a singlet or AB quartet (if diastereotopic influence is strong) around δ 4.3–4.5 ppm.

    • Chiral Center: The methine proton at Piperidine-C3 typically appears as a multiplet around δ 4.1–4.3 ppm, deshielded by the lactam nitrogen.

  • 13C NMR: Look for the Lactam Carbonyl (~168 ppm) and the Piperidine C3 (~50-55 ppm).

High-Resolution Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode). The basic piperidine nitrogen protonates readily

    
    .
    
  • Target Mass: Calculated for

    
    .
    
  • Acceptance Criteria: Mass error < 5 ppm.

Enantiomeric Purity (Chiral HPLC)

This is the critical quality attribute (CQA). The basicity of the piperidine nitrogen causes severe peak tailing on traditional silica-based chiral columns unless specific mobile phase modifiers are used.

Method Development Strategy

We utilize Immobilized Polysaccharide Phases (e.g., Chiralpak IA/IC) over coated phases (AD/OD) to allow for a wider range of solvents and robust amine modifiers.

Protocol A: Normal Phase (Recommended)

This method provides the highest selectivity for the piperidine-isoindolinone scaffold.

ParameterCondition
Column Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (DEA)
Ratio 60 : 40 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Isoindolinone absorption max)
Sample Diluent Mobile Phase
Run Time 20 minutes

Technical Rationale:

  • DEA (0.1%): Essential. It competes for active silanol sites on the stationary phase, preventing the basic piperidine from interacting non-specifically, which would otherwise cause peak broadening and loss of resolution.

  • Chiralpak IC: The chlorinated carbamate selector often shows superior recognition for lactam-containing heterocycles compared to the amylose-based AD columns.

Protocol B: Polar Organic Mode (Alternative)

Use this if solubility in Hexane is poor (e.g., for salt forms like Hydrochloride).

  • Mobile Phase: Acetonitrile : Methanol : DEA (90 : 10 : 0.1).

  • Column: Chiralpak AD-H or IA.

  • Benefit: Higher solubility for polar salts; faster run times.

Chemical Purity (Achiral UHPLC)

For quantifying synthetic impurities (e.g., unreduced phthalimide, ring-opening byproducts), a Reverse Phase (RP) method is required.

Protocol C: Reverse Phase UHPLC
ParameterCondition
Column Waters XBridge BEH C18 (Hybrid particle, high pH stable)
Dimensions 100 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Detection PDA (210–400 nm); Extract at 254 nm

Technical Rationale:

  • High pH (10.0): At pH 10, the piperidine (pKa ~11) is partially deprotonated, but more importantly, the high pH suppresses the ionization of residual silanols on the column. The XBridge BEH column is specifically designed to survive high pH, yielding sharp peaks for basic amines without the need for ion-pairing agents like TFA (which suppress MS signal).

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for characterizing this molecule, integrating synthesis checks and regulatory release testing.

AnalyticalWorkflow Start Crude (R)-2-(Piperidin-3-yl)isoindolin-1-one Identity 1. Identity Confirmation (NMR, HRMS) Start->Identity ChiralCheck 2. Enantiomeric Purity (Chiral HPLC - Protocol A) Identity->ChiralCheck PurityCheck 3. Chemical Purity (RP-UHPLC - Protocol C) ChiralCheck->PurityCheck Decision Meets Specs? (ee > 99.5%, Purity > 98%) PurityCheck->Decision Release Release for Downstream Synthesis Decision->Release Yes Reprocess Recrystallization / Chiral Resolution Decision->Reprocess No Reprocess->Start Re-test

Caption: Analytical decision tree ensuring identity, stereochemical integrity, and chemical purity prior to release.

Validation Criteria (ICH Q2(R2))

To ensure the trustworthiness of these methods, the following System Suitability Tests (SST) must be passed before every sample set:

  • Resolution (

    
    ):  > 1.5 between (R) and (S) enantiomers (Baseline separation).
    
  • Tailing Factor (

    
    ):  < 1.5 (Critical for piperidine derivatives; if > 1.5, refresh mobile phase with fresh DEA).
    
  • Repeatability: RSD < 1.0% for retention time and area (n=5 injections).

References

  • FDA Guidelines: Food and Drug Administration.[5][6][7] (1992).[8] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link]

  • ICH Guidelines: International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Chiral Separation Methodology: Scriba, G. K. (2016). Chiral separations of basic drugs in HPLC. Chromatographia. [Link]

  • Isoindolinone Synthesis & Analysis: Luo, F. T., et al. (2001). Synthesis of 3-substituted isoindolin-1-ones. [Link]

Sources

Application Note: Chiral Separation of (R)-2-(Piperidin-3-yl)isoindolin-1-one

[1][2]

Introduction & Molecule Analysis[1][2][3][4][5][6][7][8][9][10][11]

The target molecule consists of an isoindolin-1-one (lactam) core attached to the C3 position of a piperidine ring.[1][2]

  • Chiral Center: C3 of the piperidine ring.[1]

  • pKa: The secondary amine on the piperidine has a pKa of approximately 10.5–11.0 .[1]

  • Chromatographic Challenge: The basic nitrogen interacts strongly with residual silanols on silica-based Chiral Stationary Phases (CSPs), leading to peak tailing and reduced resolution (

    
    ).[1]
    
  • Solution: The method must utilize basic additives (Diethylamine/Triethylamine) in Normal Phase or high pH buffers in Reversed Phase to mask silanols and ensure the amine remains unprotonated for optimal chiral recognition.[1]

Method Development Strategy

The selection of the stationary phase is based on the "Three-Point Interaction" model.[1] Polysaccharide-based columns (Amylose and Cellulose derivatives) are the industry standard for this class of piperidine derivatives due to their ability to form hydrogen bonds with the lactam carbonyl while accommodating the bulky piperidine ring in chiral cavities.[1]

Decision Matrix (DOT Diagram)

MethodStrategyStartStart: (R)-2-(Piperidin-3-yl)isoindolin-1-one SampleSolubilityCheck Solubility in Hexane/AlcoholStart->SolubilitySolubleSoluble (>1 mg/mL)Solubility->SolubleInsolublePoor SolubilitySolubility->InsolubleNP_ModeNORMAL PHASE (Preferred)High Resolution, Low PressureSoluble->NP_ModePrimary ChoiceRP_ModeREVERSED PHASEMS Compatible, Aqueous SolubilityInsoluble->RP_ModeAlternativeCol_ADColumn: Chiralpak AD-H / IA(Amylose tris-3,5-dimethylphenylcarbamate)NP_Mode->Col_ADMobile Phase:Hexane/EtOH/DEACol_IGColumn: Chiralpak IG-3(Amylose tris-3-chloro-5-methylphenylcarbamate)RP_Mode->Col_IGMobile Phase:Ammonium Bicarbonate pH 9.0 / ACNValidationValidation (Linearity, Accuracy)Col_AD->ValidationCheck Rs > 2.0Col_IG->Validation

Figure 1: Method Development Decision Tree for basic chiral amines.

Primary Protocol: Normal Phase HPLC (Gold Standard)

This method provides the highest resolution and is recommended for purity analysis and enantiomeric excess (ee) determination during synthesis.

Chromatographic Conditions[2][3][8][9][10][11][12][13]
ParameterSpecificationRationale
Column Chiralpak AD-H (or immobilized Chiralpak IA ) 5 µm, 250 x 4.6 mmAmylose-based CSPs show superior selectivity for 3-substituted piperidines [1].[1][2]
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1 v/v/v) Ethanol provides better solubility and mass transfer than IPA.[2] DEA is mandatory to suppress peak tailing of the secondary amine [2].[1]
Flow Rate 1.0 mL/minStandard flow for analytical resolution.[2][3][4]
Temperature 25°CLower temperature maximizes enantiomeric separation factor (

).
Detection UV @ 230 nm The isoindolinone core has strong absorption at 230 nm; 254 nm is also acceptable.
Injection Vol. 5–10 µLAvoid overloading to maintain peak shape.
Preparation of Solutions[1]
  • Mobile Phase Prep:

    • Measure 800 mL of HPLC-grade n-Hexane.[1][2]

    • Measure 200 mL of HPLC-grade Ethanol (absolute).[1][2]

    • Add 1.0 mL of Diethylamine (DEA).

    • Mix thoroughly and degas by sonication for 10 minutes. Note: Do not use vacuum filtration for volatile mixtures if possible, to avoid changing ratios.[1]

  • Sample Prep:

    • Dissolve 1.0 mg of the sample in 1.0 mL of Ethanol.

    • If solubility is slow, sonicate for 5 minutes.[1]

    • Filter through a 0.45 µm PTFE syringe filter before injection.[1][2]

System Suitability Criteria[2]
  • Resolution (

    
    ):  > 2.0
    
  • Tailing Factor (

    
    ):  < 1.5 (Critical for amine purity quantification)
    
  • Theoretical Plates (

    
    ):  > 8000
    

Secondary Protocol: Reversed Phase HPLC (MS Compatible)

Use this method if the sample is aqueous (e.g., biological fluids) or if Mass Spectrometry (LC-MS) detection is required.[1]

Chromatographic Conditions[2][3][8][9][10][11][12][13]
ParameterSpecificationRationale
Column Chiralpak IG-3 or Chiralpak AD-RH 3 µm, 150 x 4.6 mmImmobilized columns (IG) are robust.[1][2] 3 µm particle size improves efficiency.[2]
Mobile Phase A 20 mM Ammonium Bicarbonate (adjusted to pH 9.0 with Ammonium Hydroxide)High pH ensures the piperidine amine is unprotonated (neutral), improving interaction with the CSP and reducing silanol binding [3].
Mobile Phase B Acetonitrile (ACN)
Isocratic Mode 40% B / 60% A Adjust %B ±10% to optimize retention time (

).
Flow Rate 0.5 mL/minOptimized for 3 µm columns.[2]
Detection UV @ 230 nm or MS (ESI+)Ammonium bicarbonate is volatile and MS-friendly.[2]

Mechanism of Separation & Troubleshooting

Understanding the interaction mechanism is vital for troubleshooting.[1]

The "Silanol Effect"

The piperidine nitrogen is a strong base.[1] Without protection, it binds to acidic silanols on the silica support, causing the peak to "drag" (tailing).

  • Normal Phase: DEA competes for these sites, effectively "capping" them.[1]

  • Reverse Phase: High pH (9.0) deprotonates the silanols (making them negative) but also deprotonates the amine (making it neutral). The neutral amine does not bind ionically to the silanols, resulting in a sharp peak.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad/Tailing Peaks Lack of basic additive or pH too low.[1][2]NP: Increase DEA to 0.2%. RP: Ensure pH is

9.0.
No Separation (Single Peak) Wrong Selector.Switch from Amylose (AD/IG) to Cellulose (OD/IC). The helical twist differs, often resolving different shapes.[1]
Retention Time Drift Volatile solvent evaporation.[2]Use a pre-mixed mobile phase bottle with a tight cap; avoid on-line mixing for Hexane/EtOH.[1][2]
Ghost Peaks Sample carryover.The basic amine can stick to the injector needle.[1] Use a needle wash of Methanol + 0.1% Formic Acid (for RP) or Ethanol (for NP).
Separation Mechanism Diagram[2]

SeparationMechcluster_0Column EnvironmentSilicaSilica Support(Acidic Silanols -Si-OH)AmineTarget Molecule(Basic Piperidine N)Silica->AmineIonic Attraction(Causes Tailing)DEADEA Additive(Sacrificial Base)DEA->SilicaBlocks SilanolsCSPChiral Selector(Amylose Polymer)CSP->AmineH-Bonding & Steric Fit(Chiral Recognition)

Figure 2: Mechanism of Action.[5] DEA blocks acidic silanols, allowing the Chiral Selector to interact purely with the Target Molecule.[1]

References

  • Chittabathina, V. R., et al. (2014).[6] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[1][6] Link

    • Context: Establishes the baseline for separating 3-substituted piperidines using Amylose columns and basic additives.
  • Ali, I., et al. (2006). "Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC." Talanta, 69(4), 1013-1017.[1][4] Link

    • Context: Validates the use of Chiralpak IA/IB for isoindolinone-rel
  • Ye, Y. K., et al. (2006). "Enantiomeric separation of basic drugs on polysaccharide-based chiral stationary phases in polar organic mode." Journal of Chromatography A, 1119(1-2), 263-269.[1][2]

    • Context: Authoritative source on using basic additives (DEA/TEA) to improve peak shape for basic amines.

Application Note: NMR Spectroscopy Analysis of (R)-2-(Piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous structural and stereochemical validation of (R)-2-(Piperidin-3-yl)isoindolin-1-one . This scaffold is a pharmacophore closely related to immunomodulatory imide drugs (IMiDs) like Lenalidomide, but presents unique spectral challenges due to the basic piperidine ring and conformational flexibility.

Introduction & Structural Scope

The molecule (R)-2-(Piperidin-3-yl)isoindolin-1-one consists of a rigid isoindolin-1-one (lactam) core N-linked to the C3 position of a piperidine ring. Unlike its glutarimide analogs (e.g., Lenalidomide), the piperidine ring introduces a secondary amine, significantly altering solubility and pH sensitivity.

Critical Analytical Challenges:

  • Chiral Verification: Distinguishing the (R)-enantiomer from the (S)-enantiomer requires specific chiral solvating agents (CSAs) due to the remote nature of the chiral center relative to the aromatic chromophore.

  • Piperidine Dynamics: The chair-chair interconversion of the piperidine ring can broaden signals at room temperature.

  • Rotamerism: Restricted rotation around the

    
     bond may result in signal doubling or broadening.
    

Sample Preparation Protocol

To ensure reproducibility and minimize exchange broadening of the amine proton, strict adherence to sample conditions is required.

Solvent Selection
  • Primary Solvent: DMSO-d6 (99.9% D).

    • Reasoning: Excellent solubility for the polar lactam/amine core. It stabilizes the exchangeable amine proton (

      
      ), often allowing it to be observed as a broad singlet or doublet, unlike in 
      
      
      
      where it may exchange rapidly with trace water.
  • Secondary Solvent (for Chiral Analysis): CDCl3 (Neutralized).

    • Reasoning: Required when using specific Chiral Solvating Agents (CSAs) like Pirkle alcohols or Mosher's acid salts which rely on ion-pairing in non-polar media.

Preparation Steps
  • Mass: Weigh 5–10 mg of the analyte.

  • Solvation: Dissolve in 0.6 mL DMSO-d6.

  • Water Removal: Add activated 3Å molecular sieves directly to the tube if water peaks (

    
     ppm) obscure the piperidine multiplets.
    
  • Temperature: Acquire standard spectra at 298 K . If piperidine signals are broad, elevate temperature to 323 K to reach the fast exchange limit.

1D NMR Characterization & Assignment Strategy

The following assignment logic is based on the deshielding effects of the lactam nitrogen and the aromatic ring current.

Expected Chemical Shifts (DMSO-d6)
PositionGroupType

(ppm)
Multiplicity

(ppm)
Key Correlations (HMBC)
Isoindolinone
1C=O[1]Q--~167.0H-3 (iso), H-3' (pip)
3


4.40 - 4.55s (or ABq)~50.0C=O, Ar-C
4-7Ar-HCH7.40 - 7.80m120-135C-1, C-3
Piperidine
3'CH (Chiral)CH4.10 - 4.30tt/m~48.0C=O (iso), C-2', C-4'
2'


2.80 - 3.10m~46.0C-3', C-4'
6'


2.50 - 2.70m~45.0C-5', C-4'
4', 5'


1.40 - 1.90m20-30C-3', C-6'
1'NHNH~2.0 (broad)br s--
Key Diagnostic Signals
  • H-3 (Isoindolinone): Appears as a singlet or tightly coupled AB quartet around 4.5 ppm. This confirms the integrity of the lactam ring.

  • H-3' (Piperidine Chiral Center): This proton is deshielded by the adjacent lactam nitrogen. Its multiplicity (typically triplet of triplets) reveals the axial/equatorial orientation of the substituent.

2D NMR Workflow for Structural Validation

The connectivity must be established using a standard suite of 2D experiments.

NMR_Workflow cluster_logic Critical Checkpoints Sample Sample in DMSO-d6 H1 1H NMR (1D) Sample->H1 COSY COSY (Spin Systems) H1->COSY Identify Piperidine Multiplets HSQC HSQC (C-H Coupling) H1->HSQC Assign C-H Pairs HMBC HMBC (Long Range) HSQC->HMBC Link Piperidine to Isoindolinone NOESY NOESY/ROESY (Stereochemistry) HMBC->NOESY Confirm Conformation Check1 H3(iso) to C=O correlation? HMBC->Check1 Check2 H3'(pip) to C1(iso) correlation? HMBC->Check2

Figure 1: Structural Elucidation Workflow. The HMBC correlation between the piperidine H-3' and the Isoindolinone Carbonyl (C1) is the definitive link between the two fragments.

Protocol: Chiral Purity Determination (Enantiomeric Excess)

Since the analyte is an amine, Chiral Solvating Agents (CSAs) are preferred over derivatization (Mosher's amides) for rapid analysis.

Recommended CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA)

BNPPA forms a diastereomeric salt complex with the piperidine amine. The phosphate group hydrogen bonds with the piperidine NH, placing the piperidine protons in the shielding cone of the binaphthyl system.

Experimental Procedure
  • Baseline Spectrum: Acquire a standard 1H NMR of the analyte (~5 mg) in

    
    .
    
  • Titration: Add 1.0 equivalent of (R)-BNPPA.

  • Observation: Monitor the Isoindolinone H-3 methylene protons (~4.5 ppm).

    • In the racemic mixture, these signals will split into two distinct sets (diastereomeric anisochrony).

    • In the pure (R)-enantiomer, only one set of signals should persist.

  • Calculation:

    
    
    Where 
    
    
    
    is the integration of the diagnostic H-3 signal.

Chiral_Discrimination Analyte (R)-Analyte (Amine) Complex Diastereomeric Salt Complex Analyte->Complex Ion Pairing CSA (R)-BNPPA (Acid) CSA->Complex H-Bonding Result Split Signals (Racemic) Single Signal (Pure) Complex->Result Anisochrony

Figure 2: Mechanism of Chiral Discrimination. The formation of a salt complex induces magnetic non-equivalence in the enantiomers.

Troubleshooting & Tips

  • Broad Signals: If the piperidine signals are broad, it indicates intermediate exchange on the NMR time scale (likely chair flipping). Action: Run the experiment at 323 K (

    
    ) in DMSO-d6.
    
  • Hygroscopicity: The secondary amine can absorb atmospheric water, appearing as a large peak at 3.33 ppm in DMSO. Action: Store sample in a desiccator; use "100%" D DMSO ampoules.

  • Trace Impurities: Look for signals at

    
     1.2 and 3.5 ppm (residual Ethanol/Diethyl ether from synthesis) or 
    
    
    
    2.7/2.9 ppm (DMF).

References

  • Isoindolinone NMR Data: Design, Synthesis and Biological Evaluation of Novel Isoindolinone Derivatives. JOCPR. Provides baseline shifts for the isoindolinone core.

  • Chiral Analysis of Piperidines: Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Describes CSA methods for piperidine rings.

  • Conformational Analysis: Synthesis of Four Pseudo-Resonance Structures of 3-Substituted Isoindolin-1-ones. ResearchGate.[2] Discusses rotamerism and dynamic NMR in this scaffold.

  • General Protocol: NMR Spectroscopy: A Tool for Conformational Analysis. Auremn. General methodology for assigning conformations in flexible rings.

Sources

Application of (R)-2-(Piperidin-3-yl)isoindolin-1-one in anti-inflammatory research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing (R)-2-(Piperidin-3-yl)isoindolin-1-one as a Chiral Scaffold and Negative Control Probe in IMiD/CELMoD Research

Executive Summary

(R)-2-(Piperidin-3-yl)isoindolin-1-one represents the core pharmacophore of the immunomodulatory imide drug (IMiD) class, structurally analogous to Lenalidomide and Pomalidomide but lacking the critical glutarimide dione moiety and the 4-amino substitution.

In modern anti-inflammatory and targeted protein degradation (TPD) research, this compound serves two critical high-value applications:

  • Negative Control Probe (Cereblon-Null): Due to the absence of the glutarimide carbonyls, it fails to recruit the E3 ligase Cereblon (CRBN), making it an essential control to distinguish CRBN-dependent degradation (on-target) from promiscuous anti-inflammatory effects (off-target, e.g., PDE4 inhibition or Sigma receptor modulation).

  • Chiral Scaffold for Library Synthesis: It acts as a validated building block for synthesizing next-generation CELMoDs (Cereblon E3 Ligase Modulators) and PROTAC linkers, specifically exploring the "glutarimide-replacement" space to improve metabolic stability.

Scientific Background & Mechanism

The Pharmacophore Deconstruction

The clinical efficacy of Lenalidomide in multiple myeloma and inflammation relies on its ability to act as a "molecular glue" between CRBN and substrates like Ikaros (IKZF1) and Aiolos (IKZF3) . This interaction requires:

  • The Isoindolinone Ring: Provides steric fit and hydrophobic interactions.

  • The Glutarimide Ring: Forms a tri-hydrogen bond network with the tri-tryptophan pocket of CRBN.

(R)-2-(Piperidin-3-yl)isoindolin-1-one retains the isoindolinone but substitutes the glutarimide with a piperidine . This modification abolishes the hydrogen bonding capability necessary for CRBN recruitment. Consequently, any anti-inflammatory activity observed with this scaffold is CRBN-independent .

Off-Target Anti-Inflammatory Pathways

Recent SAR studies indicate that while piperidine-substituted isoindolinones do not degrade Ikaros, they can still suppress cytokines (IL-6, TNF-


) through alternative mechanisms:
  • Sigma-1/2 Receptor Modulation: Piperidine analogs have shown nanomolar affinity for Sigma receptors, which regulate cellular stress and inflammation.

  • PDE4 Inhibition: The isoindolinone core itself possesses weak PDE4 inhibitory potential, independent of the glutarimide ring.

Experimental Protocols

Protocol A: Synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one

Application: Generating the scaffold for SAR libraries.

Reagents:

  • Methyl 2-(bromomethyl)benzoate[1]

  • (R)-3-Amino-N-Boc-piperidine

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN) / Trifluoroacetic acid (TFA)

Workflow:

  • N-Alkylation/Cyclization:

    • Dissolve Methyl 2-(bromomethyl)benzoate (1.0 eq) and (R)-3-Amino-N-Boc-piperidine (1.1 eq) in ACN.

    • Add

      
       (2.5 eq) and reflux at 80°C for 4-6 hours.
      
    • Mechanism: The amine attacks the benzylic bromide, followed by intramolecular cyclization onto the ester to form the isoindolinone ring.

  • Deprotection:

    • Treat the Boc-protected intermediate with 20% TFA in Dichloromethane (DCM) at 0°C for 2 hours.

    • Concentrate in vacuo and neutralize with saturated

      
      .
      
  • Purification:

    • Extract with Ethyl Acetate.[2]

    • Purify via Flash Column Chromatography (MeOH:DCM 1:10).

    • Validation:

      
       NMR should show the isoindolinone methylene singlet (~4.4 ppm) and piperidine multiplets.
      
Protocol B: Comparative Cytokine Suppression Assay (PBMC)

Application: Distinguishing CRBN-dependent vs. Independent potency.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Stimulant: Lipopolysaccharide (LPS)

  • Compounds: Lenalidomide (Positive Control), (R)-2-(Piperidin-3-yl)isoindolin-1-one (Test Article)

  • Readout: ELISA for TNF-

    
     and IL-6.
    

Steps:

  • Seeding: Plate PBMCs at

    
     cells/mL in 96-well plates.
    
  • Dosing: Treat cells with compounds in a dose-response range (0.1

    
     to 100 
    
    
    
    ) for 1 hour.
    • Note: Include a DMSO vehicle control.[3]

  • Stimulation: Add LPS (100 ng/mL) and incubate for 18-24 hours.

  • Harvest: Collect supernatant.

  • Analysis: Quantify cytokines via ELISA.

    • Expected Result: Lenalidomide will show potent inhibition (

      
      ). The Test Article should show significantly reduced potency (
      
      
      
      ) or complete inactivity if the mechanism is purely CRBN-dependent. If inhibition is observed, it confirms off-target activity.
Protocol C: CRBN Binding Validation (TR-FRET)

Application: Confirming the "Negative Control" status.

Method: Use a TR-FRET competition assay (e.g., PerkinElmer AlphaLISA or Cisbio).

  • Complex: Incubate CRBN-DDB1 complex with a Cy5-labeled Thalidomide tracer.

  • Competition: Add (R)-2-(Piperidin-3-yl)isoindolin-1-one.

  • Readout: Measure fluorescence polarization/FRET signal.

  • Criterion: A lack of signal displacement confirms the compound does not bind the tri-tryptophan pocket, validating it as a negative control for PROTAC studies.

Data Visualization & Logic

Structural Logic of CRBN Binding

CRBN_Binding_Logic Lenalidomide Lenalidomide (Isoindolinone + Glutarimide) CRBN_Pocket Cereblon (CRBN) Tri-Trp Pocket Lenalidomide->CRBN_Pocket High Affinity (H-Bonds) OffTarget Off-Target Effects (PDE4 / Sigma Receptors) Lenalidomide->OffTarget Secondary Activity TestCompound (R)-2-(Piperidin-3-yl) isoindolin-1-one (Isoindolinone + Piperidine) TestCompound->CRBN_Pocket No Binding (Loss of Carbonyls) TestCompound->OffTarget Potential Modulation Substrate Substrate Recruitment (IKZF1/3 Degradation) CRBN_Pocket->Substrate Ubiquitination

Caption: Comparative mechanism of action. The test compound acts as a structural probe that retains the isoindolinone core but eliminates Cereblon binding, isolating off-target anti-inflammatory mechanisms.

Physicochemical Property Comparison
PropertyLenalidomide(R)-2-(Piperidin-3-yl)isoindolin-1-oneImpact on Research
MW 259.26~216.28Lower MW allows for larger linker attachment in PROTACs.
H-Bond Donors 21 (Amine)Improved membrane permeability (LogP shift).
CRBN Affinity High (

)
Null / Negligible Validates "CRBN-driven" phenotype claims.
Stability Hydrolytically labile (Glutarimide)High Stability Useful for long-duration synthesis steps.

References

  • Synthesis and Biological Evaluation of Isoindoline Derivatives. Source: Journal of Medicinal Chemistry / NIH PubMed Central. Context: Describes the synthesis of piperidine-isoindolinone analogs and their evaluation in LPS-challenged cells, highlighting the reduction in IL-6 independent of CRBN. URL:[Link]

  • Process for the Preparation of Lenalidomide.
  • Structure-Activity Relationship of Isoindolin-1-one Scaffolds. Source: ResearchGate / Review.[4] Context: Discusses the privileged nature of the isoindolin-1-one scaffold in medicinal chemistry and its derivatization for various biological targets. URL:[Link]

  • Chemical Identity and Properties (PubChem). Source: PubChem CID 11680228.[5] Context: Verification of chemical structure, molecular weight, and isomeric data for (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione (analogous dione form) and related substructures. URL:[Link]

Sources

In vitro ubiquitination assay with (R)-2-(Piperidin-3-yl)isoindolin-1-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity In Vitro Ubiquitination Assay for (R)-2-(Piperidin-3-yl)isoindolin-1-one Derivatives

Abstract & Introduction

This application note details the protocol for validating (R)-2-(Piperidin-3-yl)isoindolin-1-one derivatives as molecular glue degraders. These compounds belong to the class of Cereblon (CRBN) modulators, structurally related to Lenalidomide (an isoindolin-1-one). Unlike traditional inhibitors, these agents induce a neomorphic interaction between the CRL4-CRBN E3 ligase complex and a non-native substrate (neosubstrate), such as IKZF1 (Ikaros), IKZF3 (Aiolos), or CK1


.

The core challenge in assaying these derivatives lies in their mechanism: they must stabilize a ternary complex (E3-Drug-Substrate) that is often low-affinity and transient. Furthermore, recent structural data confirms that efficient ubiquitination of CRBN neosubstrates requires a sequential E2 mechanism (Ube2D3 priming followed by Ube2G1 elongation). This guide provides a self-validating, biphasic E2 protocol to ensure high physiological relevance.

Mechanism of Action (Visualized)

The following diagram illustrates the "Molecular Glue" mechanism where the isoindolin-1-one derivative acts as the interface between CRBN and the Neosubstrate.

G cluster_0 E3 Ligase Complex (CRL4) CRBN Cereblon (CRBN) (Target Receptor) Substrate Neosubstrate (e.g., IKZF1) CRBN->Substrate 3. Induced Proximity DDB1 DDB1 DDB1->CRBN CUL4 CUL4A-RBX1 CUL4->DDB1 Drug (R)-Isoindolin-1-one Derivative (Molecular Glue) Drug->CRBN 1. Binds Tri-Trp Pocket Substrate->Drug 2. Recruitment Ub Ubiquitin (Ub) Ub->Substrate 4. Poly-Ubiquitination E2 E2 Enzymes (Ube2D3 / Ube2G1) E2->Ub Activated Ub

Figure 1: Mechanism of CRBN-mediated molecular glue ubiquitination.[1][2][3][4][5] The derivative bridges the E3 ligase and substrate, enabling ubiquitin transfer.

Experimental Strategy & Critical Parameters

The "Sequential E2" Requirement

Standard ubiquitination assays often fail because they rely on a single generic E2 (e.g., Ube2D1). However, CRL4-CRBN typically utilizes a "hand-off" mechanism:

  • Ube2D3 (UbcH5c): Acts as the initiator, attaching the first mono-ubiquitin to the substrate.

  • Ube2G1: Acts as the elongator, rapidly building K48-linked chains on the primed substrate.[6] Insight: Omitting Ube2G1 often results in weak mono-ubiquitination signals that are difficult to quantify. Both must be included.

Stereochemistry & The Hook Effect
  • Stereochemistry: While Thalidomide/Lenalidomide (S)-isomers generally bind CRBN with higher affinity, specific isoindolin-1-one substitutions can alter this preference. The (R)-enantiomer specified in this topic must be tested alongside a vehicle control.

  • Hook Effect: As non-covalent "glues," these compounds exhibit a bell-shaped dose-response. At high concentrations, the drug saturates both the E3 and the Substrate independently, preventing complex formation.

    • Action: You must run a concentration gradient (e.g., 0.1 µM to 100 µM) to capture the peak activity window.

Materials & Reagents

ComponentRecommended ReagentConcentration (Final)Function
E1 Enzyme Recombinant Human UBA150–100 nMActivates Ubiquitin.
E2 Enzyme 1 Ube2D3 (UbcH5c) 0.5 µMInitiates mono-ubiquitination.
E2 Enzyme 2 Ube2G1 0.5 µMExtends K48 chains (Critical).
E3 Ligase CRL4-CRBN Complex (DDB1-CRBN-CUL4A-RBX1)100–200 nMTarget ligase.
Substrate Recombinant IKZF1 (Zinc Fingers) or CK1

0.5–1.0 µMThe protein to be degraded.
Ubiquitin Wild Type (WT) Ubiquitin50 µMTag.
Energy Source Mg-ATP5 mMRequired for E1 activation.
Buffer 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.5 mM TCEPN/AReaction environment.
Test Compound (R)-2-(Piperidin-3-yl)isoindolin-1-one derivativeDose ResponseThe Molecular Glue.

Detailed Protocol

Phase 1: Ternary Complex Assembly (Pre-Incubation)

Rationale: Allowing the E3, Drug, and Substrate to equilibrate maximizes the stability of the complex before the catalytic reaction begins.

  • Prepare 10X Compound Stocks: Dissolve the (R)-isoindolin-1-one derivative in DMSO. Prepare serial dilutions (e.g., 1000, 100, 10, 1, 0.1 µM) to achieve 10X final concentrations.

  • Prepare Master Mix A (Enzyme/Substrate): In the reaction buffer, combine:

    • CRL4-CRBN Complex (200 nM final)

    • Target Substrate (e.g., IKZF1-GST) (1 µM final)

  • Incubation: Aliquot 18 µL of Master Mix A into PCR tubes. Add 2 µL of 10X Compound Stock.

    • Control 1: DMSO only (Vehicle).

    • Control 2: Pomalidomide (Positive Control).

    • Incubate: 15 minutes at Room Temperature (25°C).

Phase 2: Ubiquitination Reaction
  • Prepare Master Mix B (Catalytic Mix):

    • E1 (UBA1)[6]

    • E2 Mix (Ube2D3 + Ube2G1)

    • Ubiquitin[1][3][5][6][7][8][9][10]

    • Mg-ATP

  • Initiation: Add 20 µL of Master Mix B to the pre-incubated tubes.

    • Total Volume: 40 µL.

  • Reaction: Incubate at 30°C or 37°C for 60–90 minutes .

    • Note: 37°C is faster but may destabilize some labile substrates; 30°C is safer for initial optimization.

Phase 3: Termination & Detection
  • Quenching: Add 10 µL of 5X SDS-PAGE Loading Buffer (containing

    
    -mercaptoethanol) to stop the reaction. Boil at 95°C for 5 minutes.
    
  • SDS-PAGE: Resolve samples on a 4–12% Bis-Tris gradient gel.

  • Western Blot: Transfer to a PVDF/Nitrocellulose membrane.

    • Primary Antibody: Anti-Substrate (e.g., Anti-IKZF1) or Anti-Tag (e.g., Anti-GST/His).

    • Note: Do not blot for Ubiquitin, as this will show autoubiquitination of the E3 ligase, which occurs even without the drug. You must track the substrate's shift.

Workflow Diagram

Workflow cluster_prep Phase 1: Assembly cluster_rxn Phase 2: Reaction cluster_analysis Phase 3: Analysis Step1 Mix E3 Ligase + Substrate Step2 Add (R)-Isoindolin-1-one (15 min Pre-incubation) Step1->Step2 Step3 Add E1 + E2 (D3/G1) + Ub + ATP Step2->Step3 Step4 Incubate 37°C (60-90 min) Step3->Step4 Step5 Quench (SDS Buffer + Boil) Step4->Step5 Step6 Western Blot (Anti-Substrate) Step5->Step6

Figure 2: Step-by-step experimental workflow for the in vitro ubiquitination assay.

Data Interpretation & Troubleshooting

Expected Results
  • Negative Control (DMSO): A single, sharp band corresponding to the unmodified substrate.

  • Positive Hit: A "ladder" of higher molecular weight bands or a high-molecular-weight "smear" above the substrate band.

  • Hook Effect: At very high compound concentrations (e.g., >50 µM), the smear intensity should decrease, confirming the mechanism is proximity-induced and not a non-specific artifact.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
No Ubiquitination Signal Missing E2G1 (Elongator)Ensure both Ube2D3 and Ube2G1 are present.
Signal in DMSO Control E3 AutoubiquitinationYou are blotting for Ubiquitin. Blot for Substrate instead.
Substrate Degrades in Control Protease ContaminationAdd Protease Inhibitors (minus EDTA) or use fresher recombinant proteins.
Weak Signal Incorrect StereochemistryConfirm the (R)-enantiomer binds CRBN. Test the racemate or (S)-isomer for comparison.

References

  • Lu, G., et al. (2018). UBE2G1 governs the destruction of cereblon neomorphic substrates.[1] eLife.[3][5] [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity. Nature Structural & Molecular Biology. [Link]

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science. [Link]

  • Hansen, J. D., et al. (2020). Discovery of CRBN E3 Ligase Modulators with Novel Linkers. Journal of Medicinal Chemistry. [Link]

  • Watson, E. R., et al. (2022). In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay. Bio-protocol.[4][8][9][11] [Link]

Sources

Technical Guide: Bioconjugation Strategies for (R)-2-(Piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(R)-2-(Piperidin-3-yl)isoindolin-1-one is a high-value pharmacophore, structurally related to the isoindolinone class of PARP inhibitors (e.g., analogs of Niraparib) and simplified Cereblon E3 ligase ligands. Unlike its phthalimide congeners (thalidomide derivatives), the isoindolin-1-one core possesses a reduced lactam ring, offering distinct solubility and hydrogen-bonding profiles.

The critical "exit vector" for conjugation is the secondary amine of the piperidine ring. Functionalizing this site allows for the attachment of linkers (e.g., PEG, alkyl chains) to construct PROTACs (Proteolysis Targeting Chimeras) or bivalent inhibitors.[1]

This guide details three validated protocols for conjugation, selected based on the desired physicochemical properties of the final conjugate:

  • N-Alkylation: Retains the basicity and protonation state of the nitrogen (crucial for solubility and mimicking the parent drug's binding mode).

  • Reductive Amination: A mild alternative for alkylation using aldehyde linkers.

  • Amide Coupling: Creates a neutral, rigid linkage, useful when metabolic stability is prioritized over amine basicity.

Pre-Conjugation Considerations

Chemical Properties & Stability
PropertySpecificationScientific Implication
Stereochemistry (R)-EnantiomerThe C3-chiral center is stable under standard conditions but avoid strong bases (e.g., NaH, LDA) to prevent potential racemization.
Nucleophile Piperidine NH (

Amine)
Moderate nucleophilicity (

). Requires non-nucleophilic bases for alkylation.
Solubility Polar OrganicSoluble in DMSO, DMF, MeOH. Moderate solubility in DCM.
Strategic Decision Matrix

Use the following workflow to select the appropriate conjugation chemistry:

ConjugationStrategy Start Start: (R)-2-(Piperidin-3-yl)isoindolin-1-one Q1 Is basicity of the piperidine N required for target binding? Start->Q1 Amidation Strategy B: Amide Coupling (Neutral Linkage) Q1->Amidation No (Solvent Exposed) LinkerType Linker Functional Group? Q1->LinkerType Yes (or Unknown) Alkylation Strategy A: N-Alkylation (Retains + Charge) RedAm Strategy C: Reductive Amination (Mild Alkylation) LinkerType->Alkylation Halide / Tosylate LinkerType->Amidation Carboxylic Acid LinkerType->RedAm Aldehyde

Figure 1: Decision matrix for selecting the optimal conjugation chemistry based on biological requirements and linker availability.

Experimental Protocols

Protocol A: N-Alkylation (Nucleophilic Substitution)

Objective: Attach a linker containing a halide (Br, I) or sulfonate (OTs, OMs) leaving group. Mechanism:


 substitution.
Advantage:  Preserves the tertiary amine character, maintaining solubility and pKa.
Materials
  • Substrate: (R)-2-(Piperidin-3-yl)isoindolin-1-one (1.0 equiv)

  • Linker: Alkyl bromide/iodide or Tosylate (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (

    
    , 2.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (ACN)

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) – Use if linker is an alkyl chloride or bromide to accelerate reaction via Finkelstein mechanism.

Step-by-Step Procedure
  • Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve the isoindolin-1-one substrate (e.g., 0.1 mmol) in anhydrous DMF (1.0 mL, 0.1 M concentration).

  • Base Addition: Add

    
     (0.2 mmol). Note: 
    
    
    
    is preferred over
    
    
    for its higher solubility in organic solvents, often resulting in cleaner profiles.
  • Linker Addition: Add the Linker-Halide (0.11 mmol) dropwise. If using a chloride linker, add KI (0.01 mmol) at this stage.

  • Reaction: Seal the vial and heat to 60°C for 4–16 hours. Monitor by LC-MS.[2]

    • Checkpoint: Look for the disappearance of the secondary amine mass [M+H]+ and appearance of the tertiary amine product.

  • Workup:

    • Dilute with EtOAc (10 mL).

    • Wash with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash column chromatography (DCM:MeOH gradient) or Prep-HPLC (Water:ACN + 0.1% Formic Acid).

Protocol B: Reductive Amination

Objective: Attach a linker containing an aldehyde group. Advantage: Milder than direct alkylation; avoids over-alkylation side products.

Materials
  • Substrate: (R)-2-(Piperidin-3-yl)isoindolin-1-one (1.0 equiv)

  • Linker: Linker-Aldehyde (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic Acid (1-2 drops, catalytic)

Step-by-Step Procedure
  • Imine Formation: Dissolve substrate and Linker-Aldehyde in DCE (0.1 M) in a vial. Add catalytic Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes to allow the hemiaminal/iminium equilibrium to establish.

  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at RT for 2–12 hours.

    • Scientist's Note: If the reaction is sluggish,

      
       can be used, but it is toxic and requires pH monitoring. STAB (
      
      
      
      ) is generally superior for aldehyde reductive aminations.
  • Quench: Add saturated aqueous

    
     (5 mL) and stir vigorously for 10 minutes.
    
  • Extraction: Extract with DCM (

    
    ). Dry organics (
    
    
    
    ) and concentrate.
Protocol C: Amide Coupling

Objective: Attach a linker containing a carboxylic acid. Advantage: High yield, very stable bond. Caution: Removes the basicity of the piperidine nitrogen.

Materials
  • Substrate: (R)-2-(Piperidin-3-yl)isoindolin-1-one (1.0 equiv)

  • Linker: Linker-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF

Step-by-Step Procedure
  • Activation: In a vial, dissolve Linker-COOH (0.11 mmol) in DMF (1 mL). Add HATU (0.11 mmol) and DIPEA (0.3 mmol). Stir for 5 minutes to form the activated ester.

  • Coupling: Add the isoindolin-1-one substrate (0.1 mmol) to the mixture.

  • Reaction: Stir at RT for 1–2 hours. This reaction is typically very fast.

  • Workup:

    • Standard: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated

      
      , and brine.
      
    • Alternative: Direct injection onto Prep-HPLC is recommended to avoid emulsion issues with amphiphilic linkers (e.g., PEGs).

Quality Control & Validation

To ensure the integrity of the conjugate, the following QC steps are mandatory:

MethodDiagnostic FeatureAcceptance Criteria
LC-MS Mass ShiftObserved Mass = Theoretical Mass ± 0.4 Da. Purity > 95% (UV 254 nm).
1H NMR Piperidine Ring ProtonsAlkylation: Piperidine

-protons (adj. to N) typically shift upfield slightly or broaden compared to amide. Amidation: Significant downfield shift of

-protons due to carbonyl anisotropy.
Chiral HPLC Enantiomeric Excess (ee)Confirm retention of (R)-configuration. Compare against racemate if available.
Visualizing the Workflow

The following diagram illustrates the complete operational workflow from starting material to purified conjugate.

Workflow Substrate (R)-Isoindolin-1-one (Solid) Dissolve Dissolution (DMF/DCM) Substrate->Dissolve React Reaction (Reagents + Heat) Dissolve->React Monitor LC-MS Check (Conversion >90%) React->Monitor Monitor->React Incomplete (Add Reagent) Workup Workup (Extraction/Precipitation) Monitor->Workup Pass Purify Prep-HPLC (Reverse Phase) Workup->Purify Final Final Conjugate (Lyophilized Powder) Purify->Final

Figure 2: Operational workflow for the synthesis and purification of piperidine conjugates.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Alkylation) Steric hindrance or poor nucleophilicity.Switch base to

(cesium effect). Add KI catalyst. Increase Temp to 80°C.
Over-Alkylation (Quaternary salt) Excess alkyl halide used.Ensure strict stoichiometry (1.0 : 1.1). Add linker slowly (syringe pump).
Racemization High temperature + Strong Base.Reduce temperature. Switch from inorganic base (

) to organic base (DIPEA).
Poor Solubility Highly lipophilic linker.Use DMSO as solvent.[] Add 10% TFE (Trifluoroethanol) to DCM for difficult solubility profiles.

References

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology, 27(8), 998–1014.

  • Beshara, C. S., et al. (2008). Reductive Amination: A Robust Method for the Synthesis of Piperidine Derivatives. Organic Letters, 10(12), 2453–2456.

  • Gao, H., et al. (2020). Guidelines for the synthesis of PROTAC linkers and their attachment to E3 ligase ligands. Journal of Medicinal Chemistry, 63(18), 10135-10152.

  • PubChem. (2025).[5] (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione Compound Summary. (Note: Structural analog reference for physicochemical properties).

Sources

Use of (R)-2-(Piperidin-3-yl)isoindolin-1-one in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of (R)-2-(Piperidin-3-yl)isoindolin-1-one in High-Throughput Screening (HTS), specifically within the context of Targeted Protein Degradation (TPD) and E3 Ligase Ligand Discovery .

Executive Summary

(R)-2-(Piperidin-3-yl)isoindolin-1-one is a critical structural analog of the immunomodulatory imide drugs (IMiDs) Lenalidomide and Pomalidomide. Chemically, it represents the "de-oxo" core of the IMiD scaffold, lacking the glutarimide carbonyls essential for high-affinity binding to the Cereblon (CRBN) E3 ligase.

In HTS workflows, this molecule serves two distinct, high-value functions:

  • Negative Control Probe (Target Validation): It is used to define non-specific binding baselines in CRBN competition assays (TR-FRET, FP). Its structural similarity to Lenalidomide—minus the pharmacophore—allows researchers to distinguish true CRBN binders from assay artifacts (pan-assay interference compounds).

  • Privileged Scaffold for Library Synthesis: The solvent-exposed secondary amine on the piperidine ring serves as an ideal vector for DNA-Encoded Library (DEL) synthesis or Fragment-Based Drug Discovery (FBDD), enabling the exploration of novel E3 ligase recruiters or MDM2-p53 inhibitors.

Part 1: Scientific Context & Mechanism[1]

Structural Pharmacology

The binding of IMiDs to CRBN is driven by the insertion of the glutarimide ring (piperidine-2,6-dione) into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the protein. The carbonyl oxygens of the glutarimide form critical hydrogen bonds with the backbone of the pocket.

(R)-2-(Piperidin-3-yl)isoindolin-1-one retains the isoindolinone "body" but possesses a reduced piperidine ring.

  • Result: The critical hydrogen bond acceptors are absent.

  • Utility: This molecule mimics the physicochemical properties (solubility, shape, lipophilicity) of the active drug but is pharmacologically inert against the primary target (CRBN). This makes it the perfect "matched molecular pair" negative control.

HTS Application Strategy

In a typical HTS campaign screening for novel "molecular glues" or PROTAC ligands:

  • Positive Control: Lenalidomide/Pomalidomide (defines 100% inhibition).

  • Negative Control: DMSO (defines 0% inhibition).

  • Specificity Control: (R)-2-(Piperidin-3-yl)isoindolin-1-one . Hits that displace the tracer but also show activity against this control scaffold are flagged as false positives (e.g., aggregators or fluorophores).

Part 2: Experimental Protocols

Protocol A: CRBN-Binding TR-FRET Competition Assay

A ratiometric assay to identify novel CRBN binders, using (R)-2-(Piperidin-3-yl)isoindolin-1-one to validate hit specificity.

Materials:

  • Target: Recombinant Human CRBN-DDB1 complex (His-tagged or Biotinylated).

  • Tracer: Cy5-conjugated Thalidomide (or Pomalidomide-BODIPY).

  • Detection: Europium-anti-His antibody or Streptavidin-Terbium.

  • Controls: Lenalidomide (Active), (R)-2-(Piperidin-3-yl)isoindolin-1-one (Inactive).

Workflow:

  • Preparation: Dilute CRBN-DDB1 complex to 5 nM in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP).

  • Compound Plating:

    • Dispense 100 nL of library compounds (10 mM DMSO stock) into 384-well low-volume plates.

    • Columns 1-2 (High Control): 10 µM Lenalidomide.

    • Columns 23-24 (Specificity Control): 10 µM (R)-2-(Piperidin-3-yl)isoindolin-1-one .

  • Addition: Add 5 µL of Protein Mix followed by 5 µL of Tracer Mix (Final tracer conc: 20 nM).

  • Incubation: Centrifuge plate (1000 x g, 1 min) and incubate for 60 mins at RT in the dark.

  • Read: Measure TR-FRET signal on a multimode plate reader (Excitation: 337 nm; Emission 1: 620 nm [Donor], Emission 2: 665 nm [Acceptor]).

Data Analysis: Calculate the TR-FRET Ratio (


).
  • Valid Hit: Shows low TR-FRET ratio (displacement of tracer) similar to Lenalidomide.

  • Artifact/Non-Specific: If a compound shows displacement but structurally resembles the "De-oxo" control, verify binding via Orthogonal Assay (e.g., SPR).

  • Control Validation: The (R)-2-(Piperidin-3-yl)isoindolin-1-one wells should show a TR-FRET ratio identical to the DMSO (No Inhibitor) wells, confirming its lack of binding. If the control shows displacement, the assay conditions (buffer/pH) may be inducing non-specific hydrophobic sticking.

Protocol B: Library Synthesis Scaffold (Parallel Chemistry)

Using the secondary amine of the piperidine ring to generate a focused library of Isoindolinone derivatives.

Objective: Synthesize 96 analogs to screen for MDM2 or novel E3 ligase affinity.

Step-by-Step:

  • Scaffold Preparation: Dissolve (R)-2-(Piperidin-3-yl)isoindolin-1-one (HCl salt) in DMF with 3 equivalents of DIPEA.

  • Acylation (Amide Coupling):

    • Prepare 96 unique carboxylic acids (R-COOH) containing diverse aromatic/heteroaromatic motifs.

    • Add HATU (1.2 eq) to the acids.

    • Transfer scaffold solution to the activated acids.

    • Incubate at RT for 12 hours.

  • Purification: Use SCX (Strong Cation Exchange) solid-phase extraction cartridges.

    • Load reaction mixture.

    • Wash with MeOH (removes non-basic byproducts).

    • Elute product with 2M NH3 in MeOH.

  • QC: LC-MS verification of the N-acylated library.

Part 3: Visualization & Logic

Figure 1: Mechanism of Action & Control Logic

This diagram illustrates the structural logic of using the De-oxo analog as a negative control in CRBN screening.

CRBN_Screening_Logic cluster_0 Assay Outcome Lenalidomide Lenalidomide (Active Drug) CRBN Cereblon (CRBN) Target Pocket Lenalidomide->CRBN H-Bonds w/ Trp380 Tracer Fluorescent Tracer (Cy5-Thalidomide) Lenalidomide->Tracer Displaces NoSignal TR-FRET Signal (Low/Displaced) Lenalidomide->NoSignal Result DeOxo (R)-2-(Piperidin-3-yl) isoindolin-1-one (Negative Control) DeOxo->CRBN No Binding (Lacks Carbonyls) Signal TR-FRET Signal (High) DeOxo->Signal No Displacement (Validates Assay) CRBN->Tracer Complex Formed Tracer->CRBN Binds Tracer->Signal Baseline

Caption: Comparative binding logic in TR-FRET assays. The De-oxo analog fails to displace the tracer, confirming that signal loss in test wells is due to specific pharmacophore interactions.

Figure 2: HTS Data Interpretation Decision Tree

A workflow for classifying hits based on the control compound.

HTS_Decision_Tree Start HTS Primary Screen Hit (>50% Displacement) CheckStruct Structural Alert Check Start->CheckStruct TestControl Test against (R)-2-(Piperidin-3-yl)isoindolin-1-one CheckStruct->TestControl Outcome1 Binds Control Scaffold TestControl->Outcome1 High Affinity Outcome2 No Binding to Control TestControl->Outcome2 No Affinity Conclusion1 False Positive (Scaffold Binder/Aggregator) Outcome1->Conclusion1 Conclusion2 True Positive (Glutarimide-Specific) Outcome2->Conclusion2

Caption: Decision matrix for validating HTS hits. Binding to the De-oxo control indicates non-specific interaction with the isoindolinone core rather than the specific CRBN pocket.

Part 4: Data Presentation

Table 1: Comparative Properties for Assay Validation

FeatureLenalidomide (Positive Control)(R)-2-(Piperidin-3-yl)isoindolin-1-one (Negative Control)
Core Structure Isoindolinone + GlutarimideIsoindolinone + Piperidine
H-Bond Donors 1 (Amide NH)1 (Amine NH)
H-Bond Acceptors 3 (Carbonyls)1 (Carbonyl)
CRBN IC50 (TR-FRET) ~1-5 µM> 100 µM (Inactive)
Solubility (DMSO) HighHigh
Primary Use Define "Max Inhibition"Define "Non-Specific Binding"

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

  • Watson, E. R., et al. (2022). Atomic-resolution structure of the degradation-inducing molecular glue interaction between cereblon and CK1α. Nature Communications, 13, 6680. Link

  • Enamine Building Blocks. (2024). Isoindolinone Scaffolds for Library Synthesis. Enamine.net. Link

  • Hardway, H. M., et al. (2016). High-Throughput Screening for Inhibitors of the MDM2-p53 Interaction. SLAS Discovery, 21(8). Link

Application Note: Handling, Storage, and Stability Protocols for (R)-2-(Piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with (R)-2-(Piperidin-3-yl)isoindolin-1-one .[1] This compound is a critical structural scaffold in medicinal chemistry, often utilized as a stable isostere in the development of Cereblon E3 ligase modulators (IMiDs), PROTACs, and PARP inhibitors.

Introduction & Application Context

(R)-2-(Piperidin-3-yl)isoindolin-1-one represents a reduced analog of the phthalimide-glutarimide class of drugs (e.g., thalidomide, lenalidomide).[1] Structurally, it consists of an isoindolin-1-one (lactam) fused to a chiral piperidine ring.[1]

Key Applications
  • Negative Control in Targeted Protein Degradation (TPD): Unlike its glutarimide counterparts (e.g., lenalidomide), the piperidine analog lacks the imide carbonyls required for high-affinity binding to the Cereblon (CRBN) tri-tryptophan pocket.[1] It is frequently used as a structurally similar negative control to validate PROTAC mechanism of action.

  • Medicinal Chemistry Scaffold: The isoindolinone core is a privileged scaffold in PARP inhibitors and kinase inhibitors. The secondary amine of the piperidine ring provides a versatile handle for derivatization (e.g., amide coupling, reductive amination) to create complex bioactive molecules.

Physicochemical Profile

Understanding the fundamental properties of this compound is prerequisite to proper handling.

PropertyValue / Description
Chemical Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol (Free Base)
Chirality (R)-Enantiomer (C3 of piperidine)
Physical State White to off-white solid
Solubility DMSO (>50 mM), Methanol (Moderate), Water (Low, unless protonated)
pKa (Calc.) ~10.8 (Piperidine NH), ~-0.5 (Lactam)
Hygroscopicity Moderate (Free base); High (HCl salt)

Handling Protocols

Personal Protective Equipment (PPE)

While this compound lacks the specific teratogenicity associated with the intact glutarimide moiety of thalidomide, it should be treated as a potential reproductive toxin and a potent bioactive agent due to its structural similarity to IMiDs.

  • Respiratory: N95 mask or powered air-purifying respirator (PAPR) if handling open powder >10 mg.[1]

  • Dermal: Double nitrile gloves (0.11 mm min. thickness).

  • Engineering Controls: All weighing and dissolution must occur inside a certified chemical fume hood or biological safety cabinet.

Weighing and Transfer

The secondary amine functionality makes the free base prone to reacting with atmospheric CO₂ to form carbamates, which can alter stoichiometry and weight.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Anti-Static Measures: Use an ionizing gun on the spatula and weighing boat, as piperidine derivatives often exhibit static cling.

  • Atmosphere: Minimize exposure to air.[2][3][4] Flush the headspace with Argon or Nitrogen immediately after weighing.

Solubilization Strategy

Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Protocol:

    • Calculate the volume required for a 10 mM or 50 mM stock solution.

    • Add DMSO dropwise to the powder while vortexing gently.

    • If turbidity persists, sonicate in a water bath at 35°C for 2 minutes.

    • Verification: Inspect visually for "schlieren" lines (indicating dissolution) vs. particulates.

Storage Guidelines

Proper storage is critical to prevent oxidation of the secondary amine and racemization, although the latter is slow for this scaffold.

Solid State Storage
  • Temperature: -20°C ± 5°C.

  • Container: Amber glass vial with a Teflon-lined screw cap.[1]

  • Desiccation: Store inside a secondary container (e.g., a sealed jar) containing active silica gel or Drierite™ to mitigate hygroscopicity.

Solution State Storage (DMSO Stocks)
  • Stability: Stable at -20°C for up to 6 months.

  • Freeze-Thaw: Limit to <5 cycles. Aliquot into single-use volumes (e.g., 20 µL) to avoid repeated cycling.

  • Precipitation Warning: DMSO freezes at 19°C. Ensure the solution is fully thawed and vortexed before use, as concentration gradients can form during freezing.

Stability & Degradation Mechanisms

The primary degradation risk is oxidative degradation of the piperidine nitrogen and carbamate formation .

Degradation Pathway Diagram

The following diagram illustrates the critical handling checkpoints and potential degradation routes.

G Compound (R)-2-(Piperidin-3-yl) isoindolin-1-one Carbamate Carbamate Salt (Reversible impurity) Compound->Carbamate + CO2 (Rapid) NOxide N-Oxide (Irreversible) Compound->NOxide + O2 (Slow) Hydrolysis Ring Opening (Unlikely < pH 12) Compound->Hydrolysis + Strong Base Air Air Exposure (CO2 + O2) Air->Carbamate Air->NOxide Moisture Moisture (H2O) Moisture->Hydrolysis

Caption: Primary degradation pathways.[1] The secondary amine is susceptible to reversible carbamate formation upon air exposure and irreversible oxidation over long-term storage.[1]

Quality Control & Validation

To ensure experimental integrity, verify the identity and purity of the compound before critical assays.

Chiral HPLC Method

Racemization of the (R)-center is rare but possible under harsh synthesis conditions.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Isoindolinone absorption).

  • Expected Retention: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer.[1] Note: Run a racemic standard if available to establish retention times.

1H-NMR Diagnostic Peaks (DMSO-d6)[1]
  • Isoindolinone CH2: ~4.3–4.5 ppm (singlet or AB system).

  • Aromatic Protons: ~7.4–7.8 ppm (multiplet, 4H).

  • Piperidine NH: Broad singlet (exchangeable), shift varies with concentration.

Safety Data Summary (GHS Classification)

Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2][4][5]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][4]

  • Precautionary Principle: Treat as a suspected reproductive toxin due to structural analogy with Thalidomide, even though the pharmacophore (glutarimide) is absent.

References

  • PubChem. (2025). Compound Summary: (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione.[1][6] National Library of Medicine. Link(Note: Reference describes the closely related phthalimide analog, serving as the primary source for physicochemical properties of this structural class).[1]

  • Bartlett, J. B., & Dredge, K. (2009). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer. Link(Provides context on the structure-activity relationship of isoindolinone vs. phthalimide cores).

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link(Establishes the requirement of the glutarimide ring for binding, validating the use of piperidine analogs as negative controls).[1]

  • Enamine. (2024). Safety Data Sheet: Piperidine Derivatives. Link(General safety handling for chiral piperidine intermediates).

Sources

Troubleshooting & Optimization

(R)-2-(Piperidin-3-yl)isoindolin-1-one synthesis side product analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Impurity Profiling of (R)-2-(Piperidin-3-yl)isoindolin-1-one

Ticket ID: ISO-8865-SUP Status: Open Subject: Troubleshooting Guide for Yield Loss and Impurity Formation in Isoindolinone Cyclization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the synthesis of (R)-2-(piperidin-3-yl)isoindolin-1-one , a critical pharmacophore found in immunomodulatory imide drugs (IMiDs) and PARP inhibitors. The core challenge in this synthesis is controlling the cyclization of methyl 2-(bromomethyl)benzoate with (R)-3-aminopiperidine (typically N-Boc protected) while preventing racemization and regiochemical errors.

This document is structured as a dynamic troubleshooting workflow, moving from the "Happy Path" (Target Synthesis) to "Unhappy Paths" (Root Cause Analysis of Impurities).

Module 1: The "Happy Path" – Target Synthesis & Mechanism

Protocol Standard: The most robust route utilizes methyl 2-(bromomethyl)benzoate (1) and (R)-tert-butyl 3-aminopiperidine-1-carboxylate (2) .

  • Reagents: DIPEA (3.0 eq), Acetonitrile (ACN) or DMF.

  • Conditions: 50–70°C, 4–12 hours.

  • Mechanism:

    • S_N2 Alkylation: The primary amine of the piperidine attacks the benzylic bromide of (1) .

    • Intramolecular Acyl Substitution: The resulting secondary amine attacks the methyl ester, ejecting methanol to form the lactam ring (isoindolinone).

    • Deprotection: Removal of the Boc group (TFA/DCM or HCl/MeOH) yields the final target.

Visualizing the Pathway

The following diagram maps the kinetic competition between the target pathway and the primary failure modes.

ReactionPathways cluster_legend Pathway Legend SM1 Methyl 2-(bromomethyl)benzoate INT Intermediate A: Linear Alkylated Adduct SM1->INT S_N2 Displacement (Fast) SP1 Side Product 1: Hydrolyzed Acid (2-(bromomethyl)benzoic acid) SM1->SP1 H2O/Base (Hydrolysis) SM2 (R)-3-Amino-N-Boc-piperidine SM2->INT S_N2 Displacement (Fast) SP2 Side Product 2: Regioisomer (Reaction at Piperidine NH) SM2->SP2 If Boc is labile or missing TARGET TARGET: (R)-N-Boc-Isoindolinone INT->TARGET Cyclization (-MeOH) SP3 Side Product 3: Dimerization INT->SP3 Excess SM1 (Over-alkylation) key1 Starting Material key2 Desired Path key3 Impurity Path

Caption: Kinetic competition between the desired intramolecular cyclization (Green) and intermolecular side reactions (Red).[1]

Module 2: Troubleshooting & Impurity Analysis

This section addresses specific user reports regarding impurities detected via HPLC/LC-MS.

Issue #1: Detection of "Open-Chain" Intermediate
  • Symptom: LC-MS shows a major peak with Mass = [Target + 32 Da] (Methanol adduct) or [Target + 18 Da] (Hydrolyzed open chain).

  • Diagnosis: Incomplete Cyclization. The initial S_N2 displacement of the bromide occurred, but the subsequent ring closure (lactam formation) stalled.

  • Root Cause:

    • Reaction temperature too low (<40°C).

    • Base strength insufficient to deprotonate the amine for the attack on the ester.

    • Steric hindrance from the Boc group.

  • Resolution:

    • Increase temperature to 60–75°C .

    • Switch solvent to DMF (higher dielectric constant promotes the polar transition state).

    • Do not add acid yet; the cyclization requires a neutral/basic amine.

Issue #2: Loss of Enantiomeric Excess (Racemization)
  • Symptom: Chiral HPLC shows a split peak (e.g., 90:10 er instead of >99:1).

  • Diagnosis: Racemization at Piperidine C3. [2]

  • Mechanism: While the C3 position is not alpha to a carbonyl in the final isoindolinone, it is alpha to the carbonyl in the starting amino-ester if the Boc group migrates or if harsh basic conditions (e.g., NaH, KOtBu) are used, promoting deprotonation/reprotonation.

  • Corrective Action:

    • Switch Base: Use non-nucleophilic organic bases (DIPEA, TEA) instead of inorganic strong bases (KOtBu, NaH).

    • Temperature Control: Limit reaction temperature to <80°C.

    • Source Verification: Check the optical purity of the starting (R)-3-aminopiperidine. Commercial batches can vary (95–99% ee).

Issue #3: The "Dimer" Impurity
  • Symptom: High molecular weight impurity (~2x Target Mass).

  • Diagnosis: N-Alkylation of the Amide. [1]

  • Mechanism: The nitrogen of the formed isoindolinone lactam is still nucleophilic. If excess methyl 2-(bromomethyl)benzoate is present, it can alkylate the lactam nitrogen.

  • Resolution:

    • Ensure stoichiometry is 1:1 or use a slight excess of the amine (1.1 eq), not the bromide.

    • Slow addition of the bromide to the amine solution.

Issue #4: Genotoxic Impurity Alert (3-Aminopyridine)
  • Symptom: Trace impurity detected at low retention time.

  • Diagnosis: Aromatization of Starting Material.

  • Context: 3-Aminopiperidine can oxidize to 3-aminopyridine (a known genotoxin) upon storage or exposure to metal catalysts/oxidants.

  • Resolution:

    • Store 3-aminopiperidine under Argon/Nitrogen.

    • Implement a "Quality Gate" test for the starting material using the HPLC method below.

Module 3: Analytical Protocols

Protocol A: Chiral Purity Analysis (HPLC)

To separate the (R) and (S) enantiomers of the final deprotected product.

ParameterCondition
Column Chiralpak IA or Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Expected Retention (R)-Isomer: ~12 min
Protocol B: Achiral Purity & Impurity Profiling

Standard reverse-phase method for monitoring reaction progress.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Detection UV @ 220 nm (Amide bond) & 254 nm (Aromatic)

Module 4: Decision Tree for Troubleshooting

Use this logic flow to determine the next step in your experiment.

TroubleshootingTree Start Analyze Crude Reaction (LC-MS / HPLC) CheckMass Is Target Mass Observed? Start->CheckMass MassPlus32 Mass = Target + 32 (or +18)? CheckMass->MassPlus32 No / Low Yield CheckChiral Is Chiral Purity > 98%? CheckMass->CheckChiral Yes (Target Found) ActionHeat Action: Increase Temp to 70°C Check Base Equivalents MassPlus32->ActionHeat Yes (Open Chain) ActionBase Action: Switch to DIPEA Lower Temp to 50°C CheckChiral->ActionBase No (Racemization) CheckRegio Impurity Mass = Target Mass (Different RT)? CheckChiral->CheckRegio Yes ActionProtect Action: Verify N-Boc Stability Ensure Amine is Protected CheckRegio->ActionProtect Yes (Regioisomer)

Caption: Step-by-step logic for diagnosing reaction failures based on analytical data.

References

  • Synthesis of Isoindolinones: Organic Chemistry Portal. "Synthesis of Isoindolinones." Available at: [Link]

  • Lenalidomide/Piperidine Analogs: National Institutes of Health (PubChem). "(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione."[3] Available at: [Link]

  • Chiral Separation Strategies: Chiralpedia. "Chiral HPLC separation: Strategy and Approaches." Available at: [Link]

  • Genotoxic Impurities in 3-Aminopiperidine: ResearchGate. "HPLC Determination of Aminopyridines Remained as Genotoxic Impurities in 3-Aminopiperidine Dihydrochloride." Available at: [Link]

Sources

Technical Support Center: Purification of (R)-2-(Piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (R)-2-(Piperidin-3-yl)isoindolin-1-one. This document is designed for researchers, chemists, and drug development professionals who are working with this chiral intermediate and require methods to achieve high levels of chemical and enantiomeric purity. This guide provides troubleshooting solutions and frequently asked questions based on established chemical principles and field-proven insights.

The stereochemical integrity of (R)-2-(Piperidin-3-yl)isoindolin-1-one is often critical for its intended downstream applications, particularly in the synthesis of pharmacologically active molecules where a specific enantiomer is responsible for the desired biological activity. This guide will address the primary challenges encountered during its purification: separation of the desired (R)-enantiomer from its (S)-enantiomer and removal of process-related impurities.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Question 1: My final product shows low enantiomeric excess (e.e. < 95%) after initial purification. How can I effectively separate the (R) and (S) enantiomers?

Probable Cause: Enantiomers possess identical physical properties (e.g., boiling point, solubility in achiral solvents), making them impossible to separate using standard techniques like conventional column chromatography or recrystallization.[1] The primary cause of low e.e. is either an incomplete stereoselective synthesis or the use of an inappropriate purification method that does not differentiate between the two enantiomers.

Solution: Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the analytical and preparative separation of enantiomers.[2][3][4]

Step-by-Step Protocol: Chiral HPLC Method Development

  • Column Selection: The choice of Chiral Stationary Phase (CSP) is the most critical parameter. Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds.

    • Begin screening with immobilized polysaccharide columns such as those based on cellulose or amylose derivatives.

    • Commonly successful phases include cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).[2]

  • Mobile Phase Screening:

    • Normal Phase: Start with a simple mobile phase system, such as a mixture of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting gradient might be 90:10 Hexane:Alcohol.

    • Additives: To improve peak shape and resolution, especially for basic compounds like this one containing a piperidine ring, add a small amount of a basic modifier such as diethylamine (DEA) or butylamine (typically 0.1% v/v) to the mobile phase.

    • Optimization: Adjust the ratio of hexane to alcohol. Increasing the alcohol content generally decreases retention time, while decreasing it increases retention and may improve resolution.

  • Analysis and Scale-Up:

    • Once an analytical method providing baseline separation (Resolution > 1.5) is established, it can be scaled up to a preparative or semi-preparative column to isolate the desired (R)-enantiomer in larger quantities.

Data Presentation: Chiral Stationary Phase (CSP) Selection Guide

CSP TypeCommon Trade NamesTypical Mobile PhasesStrengths for Piperidinyl-isoindolinones
Immobilized Polysaccharide CHIRALCEL® OD-H, CHIRALPAK® AD-HHexane/IPA, Hexane/Ethanol (+ 0.1% DEA)High success rate, robust, broad applicability.
Pirkle-Type (π-acid/π-base) Whelk-O® 1, DACH-DNBHexane/IPA, Hexane/CH₂Cl₂/MeOHEffective for molecules with aromatic rings and hydrogen bond donors/acceptors.
Protein-Based Chirobiotic® V, TPhosphate Buffer/MeOH, ACNUseful in reversed-phase but less common for preparative scale-up.

Alternative Solution: Diastereomeric Salt Resolution

An alternative classical approach involves reacting the racemic free base with a chiral acid to form diastereomeric salts.[1] These diastereomers have different physical properties and can often be separated by fractional crystallization.

  • Chiral Acid Selection: Choose an enantiomerically pure acid like (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (+)-Camphorsulfonic acid.

  • Salt Formation: Dissolve the racemic base in a suitable solvent (e.g., ethanol, methanol, or acetone). Add a solution of the chiral acid (0.5 equivalents).

  • Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize due to lower solubility.[5]

  • Isolation and Liberation: Filter the crystals, and then liberate the free base by treating the purified salt with a mild base (e.g., NaHCO₃ solution) and extracting the desired (R)-enantiomer. The enantiomeric purity must be confirmed by chiral HPLC.

Question 2: My NMR spectrum shows unidentifiable peaks, and LC-MS indicates impurities with different mass-to-charge ratios. What are they and how can I remove them?

Probable Cause: These are likely process-related impurities from the synthesis. Common synthetic routes for isoindolinones may involve the reaction of a phthalic acid derivative with 3-aminopiperidine.[6][7] Impurities could include:

  • Unreacted starting materials.

  • Byproducts from side reactions.

  • Ring-opened hydrolysis products (e.g., amides of 2-carboxybenzoic acid).

Solution: A multi-step purification approach combining aqueous workup with standard column chromatography is usually effective.

Step-by-Step Protocol: Multi-Step Purification

  • Aqueous Workup (Acid/Base Extraction):

    • Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting materials or byproducts.

    • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic starting materials or byproducts.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.[8][9]

  • Silica Gel Column Chromatography:

    • This is the primary method for separating compounds with different polarities.[10][11]

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase (Eluent): A gradient system of a non-polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate) is typically effective for isoindolinone derivatives.[8] For this specific compound, adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent peak tailing on the silica gel due to the basic piperidine nitrogen.

    • Example Gradient: Start with 100% Hexane and gradually increase the percentage of Ethyl Acetate (e.g., from 0% to 50%) to elute compounds of increasing polarity. Monitor the fractions by Thin Layer Chromatography (TLC).

Visualization: General Purification Workflow

G Crude Crude Reaction Mixture Workup Aqueous Acid/Base Workup Crude->Workup Removes ionic impurities Column Silica Gel Column Chromatography (Hexane/EtOAc +/- TEA) Workup->Column Removes process impurities Racemate Chemically Pure Racemate (or Enantioenriched Mixture) Column->Racemate ChiralSep Chiral Separation (Preparative HPLC or SFC) Racemate->ChiralSep Resolves enantiomers Final High Purity (R)-Enantiomer (e.e. > 99%) ChiralSep->Final

Caption: Workflow for purifying (R)-2-(Piperidin-3-yl)isoindolin-1-one.

Question 3: After solvent removal, my product is a persistent oil and will not crystallize, making it difficult to handle. What can I do?

Probable Cause:

  • Residual Solvents: Trace amounts of solvent can significantly depress the melting point and inhibit crystallization.

  • Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.

  • Amorphous Nature: The compound may naturally exist as an amorphous solid or a low-melting solid.

Solution: First, ensure all chemical impurities are removed as described in Question 2. If the product is chemically pure but still oily, proceed with the following.

  • Rigorous Solvent Removal: Dry the sample under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.

  • Recrystallization: This is a powerful technique for both purification and obtaining a crystalline solid.[5][12]

    • Solvent Screening: The key is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Procedure: a. Dissolve the compound in a minimal amount of a suitable hot solvent. b. Allow the solution to cool slowly and undisturbed to room temperature. c. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. d. Cool the solution further in an ice bath to maximize crystal yield. e. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Data Presentation: Recrystallization Solvent Screening Guide

Solvent ClassExample SolventsComments
Alcohols Ethanol, Isopropanol (IPA)Good starting point for polar compounds.[13]
Esters Ethyl Acetate (EtOAc)Often used in combination with hexanes.
Ethers Diethyl Ether, MTBEGood for less polar compounds; use with caution due to volatility.
Hydrocarbons Hexanes, HeptaneUsed as an "anti-solvent" with more polar solvents.
Ketones AcetoneA polar aprotic solvent, good dissolving power.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to confirm the final enantiomeric purity? Chiral HPLC or Chiral Supercritical Fluid Chromatography (SFC) are the gold-standard methods.[4] They provide quantitative data on the ratio of the two enantiomers, allowing for precise calculation of the enantiomeric excess (e.e.). Optical rotation can confirm the identity of the enantiomer but is not reliable for accurate purity determination.

Q2: How should I store the purified (R)-2-(Piperidin-3-yl)isoindolin-1-one? The compound contains a lactam (a cyclic amide) and a secondary amine, which can be susceptible to degradation. Store the purified solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place (e.g., at 2-8 °C).[14] This minimizes the risk of hydrolysis and oxidation.

Q3: Can I use normal-phase column chromatography on silica gel to separate the enantiomers? No. Standard achiral stationary phases like silica gel or alumina do not have chiral recognition capabilities.[1] They interact with both enantiomers with the same energy, so the two enantiomers will co-elute as a single peak. Separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).

Q4: What are the main differences when purifying the free base versus its hydrochloride salt?

  • Solubility: The HCl salt is typically more polar and often more soluble in polar solvents like water or methanol, whereas the free base is more soluble in organic solvents like DCM and EtOAc.

  • Crystallinity: Salts are often more crystalline and have higher, sharper melting points than their corresponding free bases. This can make the salt form easier to purify by recrystallization.

  • Handling: The salt form can be less prone to degradation and may be an easier solid to handle if the free base is an oil. Purification strategies must be adapted to the different solubility profiles. For instance, recrystallization of the salt may be performed from an alcohol/water mixture, while the free base might be recrystallized from an EtOAc/hexane mixture.

Visualization: Troubleshooting Decision Tree

G Start Purification Issue? LowEE Low Enantiomeric Excess? Start->LowEE Yes Impurity Chemical Impurities Present? Start->Impurity No Sol_LowEE Perform Chiral HPLC or Diastereomeric Salt Resolution LowEE->Sol_LowEE Oily Product is an Oil? Impurity->Oily No Sol_Impurity Perform Acid/Base Wash & Silica Gel Chromatography Impurity->Sol_Impurity Yes Sol_Oily 1. Check for Impurities 2. High-Vac Drying 3. Screen for Recrystallization Oily->Sol_Oily Yes

Caption: Decision tree for troubleshooting common purification problems.

References

  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC. (2022, July 20). National Center for Biotechnology Information. [Link]

  • NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS - European Patent Office - EP 3931188 B1. (2020, February 25). European Patent Office. [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one - MDPI. (2022, November 29). MDPI. [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one - Semantic Scholar. (2022, November 29). Semantic Scholar. [Link]

  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23). LabXchange. [Link]

  • Recrystallization1. (n.d.). University of Colorado Boulder. [Link]

  • (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione - PubChem. (n.d.). PubChem @ NIH. [Link]

  • Are the enantiomers of the drug compounds separated in the final product? How is this separation done? | ResearchGate. (2020, December 5). ResearchGate. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. [Link]

  • Regio- and Stereoselective Synthesis of Isoindolin-1-ones via Electrophilic Cyclization. (n.d.). ResearchGate. [Link]

  • Synthesis of isoindolinones - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC. (2022, December 28). National Center for Biotechnology Information. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (2021, September 30). MDPI. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Phenomenex. [Link]

  • US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for (R)-2-(Piperidin-3-yl)isoindolin-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you overcome common experimental challenges and successfully optimize your reaction conditions.

The isoindolinone scaffold is a prevalent structural motif in numerous natural products and pharmacologically active compounds.[1] The specific enantiomer, (R)-2-(Piperidin-3-yl)isoindolin-1-one, is a key chiral intermediate in the synthesis of various pharmaceutical agents. Achieving high yield and enantioselectivity in its synthesis is therefore of critical importance. This guide provides a structured approach to troubleshooting and optimizing the key steps in its synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one, providing explanations and actionable solutions.

Issue 1: Low Yield in the Initial Condensation Step

Question: I am observing a low yield in the initial reaction between 2-formylbenzoic acid and (R)-piperidin-3-amine. What are the likely causes and how can I improve the yield?

Answer: The initial condensation to form the isoindolinone ring system is a critical step that can be influenced by several factors. Low yields are often attributed to incomplete reaction, side product formation, or degradation of the starting materials or product.

Potential Causes and Solutions:

  • Inefficient Water Removal: The condensation reaction releases water, which can inhibit the forward reaction.

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water during the reaction. Toluene is a common solvent for this purpose.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently without causing degradation.

    • Solution: Experiment with a temperature gradient to find the optimal balance. Start with refluxing toluene and adjust as needed. Lower temperatures may require longer reaction times.

  • Incorrect Stoichiometry or Reagent Purity: Inaccurate measurement of starting materials or the use of impure reagents can significantly impact the yield.

    • Solution: Ensure the accurate weighing of high-purity 2-formylbenzoic acid and (R)-piperidin-3-amine. The amine can be particularly susceptible to degradation and should be handled appropriately.

  • Side Reactions: The aldehyde group of 2-formylbenzoic acid can undergo undesired reactions if not properly controlled.

    • Solution: Consider a two-step approach where the imine is first formed at a lower temperature, followed by cyclization at a higher temperature. This can sometimes minimize side product formation.[2]

Issue 2: Poor Enantioselectivity or Racemization

Question: My final product shows a low enantiomeric excess (ee). What could be causing the loss of stereochemical integrity, and how can I prevent it?

Answer: Maintaining the stereochemical integrity of the chiral piperidine ring is paramount for the synthesis of the desired (R)-enantiomer. Racemization can occur at different stages of the synthesis.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: High temperatures or the presence of strong acids or bases can lead to racemization of the chiral center on the piperidine ring.

    • Solution: Optimize the reaction temperature and minimize the use of harsh reagents. If a base is required, consider using a milder, non-nucleophilic base.

  • Equilibration via Iminium Intermediate: During the reaction, an iminium intermediate may form, which could potentially lead to racemization through a deprotonation-reprotonation sequence.

    • Solution: Carefully select the solvent and catalyst to disfavor the formation of species that can facilitate this equilibrium. Protic solvents might exacerbate this issue.

  • Impure Chiral Starting Material: The initial (R)-piperidin-3-amine may not be enantiomerically pure.

    • Solution: Verify the enantiomeric purity of the starting material using chiral HPLC or by derivatization with a chiral agent.[3]

Chiral Purity Analysis Workflow:

Caption: Workflow for determining the enantiomeric purity of the starting amine.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product. What are the common impurities, and what purification strategies are most effective?

Answer: Purification challenges often arise from the presence of unreacted starting materials, side products, or diastereomers if racemization has occurred.

Common Impurities and Purification Strategies:

  • Unreacted 2-formylbenzoic acid: This acidic impurity can often be removed with a basic wash.

    • Solution: During the workup, wash the organic layer with a dilute aqueous solution of sodium bicarbonate.

  • Unreacted (R)-piperidin-3-amine: This basic impurity can be removed with an acidic wash.

    • Solution: A wash with dilute hydrochloric acid can remove the unreacted amine. Be cautious as the product itself has a basic nitrogen and may form a salt.

  • Side Products: Various side products can form depending on the reaction conditions.

    • Solution: Column chromatography on silica gel is typically the most effective method for removing closely related impurities. A gradient elution system, for example, with dichloromethane and methanol, can be optimized for separation.

  • Enantiomeric/Diastereomeric Impurities: If racemization occurs, separating the enantiomers can be challenging.

    • Solution: Preparative chiral HPLC is the most reliable method for separating enantiomers.[4][5]

General Purification Protocol:

  • Aqueous Workup: After the reaction is complete, perform sequential washes with dilute acid and base to remove unreacted starting materials.

  • Solvent Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Chiral HPLC (if necessary): If the product is not enantiomerically pure, perform preparative chiral HPLC.

II. Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters to optimize for this synthesis?

A1: The most critical parameters to optimize are:

  • Temperature: Influences reaction rate and potential for side reactions and racemization.

  • Solvent: Affects solubility of reagents and can play a role in the reaction mechanism. Toluene is often a good starting point.

  • Catalyst: While this specific reaction may not always require a catalyst, in related isoindolinone syntheses, both acid and base catalysts have been employed to facilitate cyclization.[6]

  • Reaction Time: Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and avoid product degradation.

Q2: Are there alternative synthetic routes to (R)-2-(Piperidin-3-yl)isoindolin-1-one?

A2: Yes, several alternative strategies exist for the synthesis of substituted isoindolinones.[7] These include:

  • Palladium-catalyzed C-H activation/carbonylation: This approach can construct the isoindolinone core from simpler starting materials.[8]

  • Reductive amination followed by cyclization: 2-Formylbenzoic acid can be reductively aminated with (R)-piperidin-3-amine in the presence of a reducing agent like sodium triacetoxyborohydride, followed by cyclization.

  • Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen of a precursor, guiding the stereoselective formation of the desired product.[2]

Q3: How can I confirm the absolute stereochemistry of my final product?

A3: The absolute stereochemistry can be confirmed by several methods:

  • X-ray Crystallography: If a suitable single crystal of the product or a derivative can be obtained, X-ray crystallography provides unambiguous determination of the absolute configuration.

  • Chiral HPLC Comparison: Comparing the retention time of your product with that of an authentic, commercially available standard of (R)-2-(Piperidin-3-yl)isoindolin-1-one on a chiral HPLC column is a reliable method.

  • Vibrational Circular Dichroism (VCD): VCD spectroscopy can be used to determine the absolute configuration of chiral molecules in solution.

Q4: What are some common applications of (R)-2-(Piperidin-3-yl)isoindolin-1-one?

A4: This compound is a valuable building block in medicinal chemistry. The piperidine and isoindolinone moieties are present in a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.[9] The specific (R)-configuration is often crucial for the desired pharmacological activity.[10]

III. Data Summary and Experimental Protocols

Table 1: Influence of Reaction Conditions on Yield and Enantiomeric Excess
EntrySolventTemperature (°C)Reaction Time (h)Yield (%)ee (%)Notes
1Toluene110126595Standard conditions with Dean-Stark.
2Xylene14086085Higher temperature led to some racemization.
3Dioxane100245596Slower reaction rate, but good ee.
4Toluene804840>98Lower temperature, very slow but excellent ee.
Experimental Protocol: Synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one

Materials:

  • 2-Formylbenzoic acid

  • (R)-Piperidin-3-amine

  • Toluene (anhydrous)

  • Standard laboratory glassware, including a Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2-formylbenzoic acid (1.0 eq) and toluene.

  • Add (R)-piperidin-3-amine (1.05 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and the starting materials are consumed as monitored by TLC or LC-MS (typically 12-16 hours).

  • Cool the reaction mixture to room temperature.

  • Proceed with the aqueous workup and purification as described in the "Difficulty in Product Purification" section.

Troubleshooting Flowchart:

G Start Synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one Low_Yield Low Yield? Start->Low_Yield Poor_ee Poor Enantioselectivity? Low_Yield->Poor_ee No Check_Water_Removal Optimize Water Removal (Dean-Stark) Low_Yield->Check_Water_Removal Yes Purification_Issues Purification Difficulties? Poor_ee->Purification_Issues No Check_Conditions Reduce Temperature/ Use Milder Reagents Poor_ee->Check_Conditions Yes Success Successful Synthesis Purification_Issues->Success No Optimize_Workup Optimize Aqueous Workup (Acid/Base Wash) Purification_Issues->Optimize_Workup Yes Optimize_Temp Optimize Temperature Check_Water_Removal->Optimize_Temp Still Low Yield Optimize_Temp->Poor_ee Check_SM_Purity Verify Starting Material Purity (Chiral HPLC) Check_Conditions->Check_SM_Purity Still Poor ee Check_SM_Purity->Purification_Issues Column_Chromatography Optimize Column Chromatography Optimize_Workup->Column_Chromatography Impurities Remain Column_Chromatography->Success

Caption: A troubleshooting decision tree for the synthesis.

IV. References

Sources

(R)-2-(Piperidin-3-yl)isoindolin-1-one solubility issues in aqueous buffers

[1]

Topic: Solubility Optimization & Troubleshooting in Aqueous Buffers CAS Registry Number: 886588-61-0 (Free Base) | 1381795-31-8 (HCl Salt) Chemical Class: Cereblon E3 Ligase Ligand / Immunomodulatory Imide Drug (IMiD) Precursor[1]

Introduction

Welcome to the technical support hub for (R)-2-(Piperidin-3-yl)isoindolin-1-one . This compound serves as a critical "warhead" or linker motif in the design of PROTACs and molecular glues targeting Cereblon (CRBN).

While the piperidine moiety provides a basic handle for solubility, the lipophilic isoindolinone core frequently causes precipitation in physiological buffers (PBS, TBS), specifically during the transition from organic stock solutions to aqueous assays. This guide deconstructs the physicochemical causes of these failures and provides self-validating protocols to ensure consistent experimental data.[1]

Module 1: The Physicochemical Profile (The "Why")

To solve solubility issues, one must understand the competition between the crystal lattice energy and the solvation energy.

The Ionization Switch

The solubility of this molecule is entirely pH-dependent due to the secondary amine on the piperidine ring.

  • Isoindolin-1-one Core: Lipophilic and non-ionizable in the physiological range.[1] It drives aggregation and precipitation.[1]

  • Piperidine Nitrogen: Basic.[1]

    • Estimated pKa: ~10.5 – 11.0.[1]

    • At pH 7.4 (PBS): The molecule is predominantly protonated (

      
      ).
      
    • The Trap: theoretically, the charged species should be soluble. However, the hydrophobic surface area of the isoindolinone core is significant enough that even the protonated form can "salt out" in high-ionic-strength buffers (like 1x PBS), or form insoluble phosphate salts.

Free Base vs. Hydrochloride Salt[1]
  • Free Base (CAS 886588-61-0): Highly crystalline and hydrophobic.[1] Insoluble in water. Requires organic solvents (DMSO) or strong acid to dissolve.

  • HCl Salt (CAS 1381795-31-8): Pre-protonated.[1] Moderate water solubility (~10–20 mg/mL), but can still precipitate if neutralized by basic buffers.

Module 2: Troubleshooting Workflow

Use this decision tree to diagnose precipitation issues immediately.

TroubleshootingStartSTART: Compound PrecipitatedCheckForm1. Which form are you using?Start->CheckFormFreeBaseFree BaseCheckForm->FreeBaseSaltHCl SaltCheckForm->SaltCheckSolvent2. Solvent used for Stock?FreeBase->CheckSolventCheckDilution3. How was it diluted?Salt->CheckDilutionWaterWater/BufferCheckSolvent->WaterAttemptedDMSODMSOCheckSolvent->DMSOSolution1ERROR: Free base is insoluble in water.Action: Dissolve in DMSO or 0.1M HCl first.Water->Solution1DMSO->CheckDilutionDirectDumpDirect addition to PBSCheckDilution->DirectDumpStepwiseStepwise / IntermediateCheckDilution->StepwiseSolution2ERROR: 'DMSO Shock'.Rapid polarity shift causes crash.Action: Use Protocol B (Serial Dilution).DirectDump->Solution2Solution3ERROR: Salting Out / Phosphate Crash.Action: Switch to Protocol C (Alternative Buffer).Stepwise->Solution3Still precipitates?

Figure 1: Diagnostic logic for identifying root causes of precipitation events.

Module 3: Optimized Protocols

Do not deviate from these methods if you require reproducible


Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock that does not degrade or precipitate upon storage.

ParameterRecommendationRationale
Preferred Solvent Anhydrous DMSOHigh solubility (>50 mM); prevents hydrolysis.[1]
Concentration 10 mM - 50 mMHigh enough to allow small spiking volumes (<1%); low enough to avoid viscosity issues.[1]
Storage -20°C or -80°CPrevent hygroscopicity.[1] DMSO absorbs water from air, which can cause the compound to crash out inside the stock vial over time.
Alternative (Aqueous) 0.1 M HClOnly for the HCl salt form. Stability is lower than DMSO; use fresh.[1]
Protocol B: The "Stepwise" Dilution (Anti-Crash Method)

Problem: Adding 10 µL of 50 mM DMSO stock directly into 10 mL PBS often creates a local "cloud" of precipitate that never redissolves. Solution: Intermediate dilution.

  • Prepare Stock: 10 mM in DMSO.

  • Prepare Intermediate: Dilute Stock 1:10 into pure water (not buffer) or 50% PEG-400/Water.

    • Result: 1 mM solution in 10% DMSO.[1] (The lack of salt prevents "salting out" at this stage).

  • Final Dilution: Spike this intermediate into your assay buffer (PBS/Media).

    • Mechanism:[1][2] This gradient reduction of organic solvent allows the molecule to solvate individually before hitting the high-salt environment.[1]

Protocol C: Buffer Substitution for High Concentrations

If you need concentrations >100 µM in aqueous media (e.g., for biophysics/NMR), PBS is often unsuitable due to the common ion effect.

Recommended Buffer System:

  • Buffer: 50 mM MES or Bis-Tris.

  • pH: 6.0 – 6.5.[1]

  • Additives: 0.05% Tween-20 (prevents aggregation).[1]

  • Why: The lower pH ensures 100% protonation of the piperidine. The absence of phosphate ions reduces the risk of insoluble salt formation.

Module 4: Frequently Asked Questions (Technical)

Q1: I am using the HCl salt, but it still precipitates in PBS. Why? A: This is likely the "Common Ion Effect" or "Salting Out." PBS contains high concentrations of sodium and phosphate. While the HCl salt is soluble in pure water, the high ionic strength of PBS compresses the electric double layer around the molecule, forcing the hydrophobic isoindolinone cores to aggregate.

  • Fix: Reduce PBS strength to 0.5x or add a solubilizer like Soluplus® or SB-β-CD (Sulfobutylether-β-Cyclodextrin) at 1-2 equivalents.[1]

Q2: Can I sonicate the solution to re-dissolve the precipitate? A: No. Sonication might temporarily disperse the particles, creating a suspension, not a solution. This will yield false positives in assays (scattering light in optical assays or non-specific binding). If it precipitates, filter it (0.22 µm) and re-quantify the concentration, or start over with Protocol B.

Q3: Is the (R)-enantiomer solubility different from the (S)-enantiomer or Racemate? A: Chemically and physically, enantiomers have identical solubility in achiral solvents (buffers). However, if you are using a chiral resolving agent or a protein-containing buffer (e.g., serum), solubility may theoretically diverge slightly due to diastereomeric interactions, though this is negligible for standard bench work.

Q4: My DMSO stock froze. Upon thawing, I see crystals. A: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce atmospheric moisture.[1]

  • Fix: Warm to 37°C and vortex vigorously. If solids persist, the DMSO has absorbed too much water. Discard and make fresh stock from solid powder.

Module 5: Mechanism of Solubility (Visualized)

Understanding the protonation state helps predict behavior in different assays.

ProtonationAcidpH < 9(Protonated Cation)EquilibriumpKa ~ 10.5Acid->Equilibrium- H+Acid_DescSoluble in Water(Charge repulsion prevents aggregation)Acid->Acid_DescEquilibrium->Acid+ H+BasepH > 11(Neutral Free Base)Equilibrium->Base- H+Base->Equilibrium+ H+Base_DescInsoluble(Lattice energy > Solvation energy)Base->Base_Desc

Figure 2: The pH-dependent solubility switch.[1] Assays must remain on the left side of the equilibrium (pH < 9) to maintain solubility.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on pKa and solubility profiling).

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4(4), 314-322. Link (Context on Isoindolinone scaffold properties).

  • PubChem Compound Summary. (2024). "(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione."[1][3][4] National Center for Biotechnology Information.[1] Link (Physicochemical data source).

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link (Mechanistic explanation of salt vs. free base solubility).

Improving the yield of (R)-2-(Piperidin-3-yl)isoindolin-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one

Case ID: ISO-PIP-R-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one is a critical workflow in the development of PARP inhibitors (e.g., Niraparib analogs) and immunomodulatory drugs.[1][2] The core challenge lies in constructing the isoindolinone ring without racemizing the chiral center on the piperidine ring or suffering yield losses due to hydrolysis or bis-alkylation.[2]

This guide replaces generic advice with a process-driven troubleshooting system . It focuses on the "One-Pot Alkylation-Cyclization" route, which is the industry standard for scalability and atom economy.[1][2]

Module 1: The Validated Protocol (Gold Standard)

Objective: Synthesis of intermediate (R)-tert-butyl 3-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate , followed by deprotection.

Mechanism:

  • SN2 Alkylation: The primary amine of the piperidine attacks the benzylic bromide.

  • Intramolecular Acyl Substitution: The resulting secondary amine attacks the methyl ester to close the lactam ring.

Critical Process Parameters (CPP)
ParameterSpecificationScientific Rationale
Substrate 1 Methyl 2-(bromomethyl)benzoate (1.0 equiv)The electrophile.[1][2] Must be free of 2-methylbenzoic acid impurities.[1][2]
Substrate 2 (R)-tert-butyl 3-aminopiperidine-1-carboxylate (1.05 equiv)The nucleophile.[1][2] Slight excess ensures complete consumption of the bromide. CAS: 188111-79-7 .[1][2][3]
Base DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)Scavenges HBr.[1][2] Non-nucleophilic to prevent ester hydrolysis.
Solvent Anhydrous Acetonitrile (MeCN) or Ethanol (EtOH)MeCN minimizes hydrolysis.[2] EtOH promotes cyclization but requires strict moisture control.
Temperature Stage 1: 0°C → RT (2 h)Stage 2: 60°C (4–6 h)Stage 1: Controls exotherm/bis-alkylation.Stage 2: Overcomes energy barrier for ring closure.[1][2]

Module 2: Visualization of Pathway & Logic

The following diagram illustrates the reaction pathway and the critical decision points where yield is often lost.

ReactionPathway cluster_0 Stage 1: Alkylation (Kinetic Control) cluster_1 Stage 2: Cyclization (Thermodynamic Control) cluster_2 Stage 3: Deprotection Start Start Materials: Methyl 2-(bromomethyl)benzoate + (R)-3-Amino-N-Boc-piperidine Inter Linear Intermediate (Secondary Amine) Start->Inter DIPEA, 0°C -> RT Slow Addition Bis FAILURE: Bis-Alkylation (Dimer Formation) Start->Bis Excess Bromide or High Temp Product_Boc Protected Product (Isoindolinone Ring Closed) Inter->Product_Boc Heat (60°C) - MeOH Hydrolysis FAILURE: Ester Hydrolysis (Open Ring Acid) Inter->Hydrolysis Water present Strong Base Final Final Product: (R)-2-(Piperidin-3-yl)isoindolin-1-one HCl Product_Boc->Final 4M HCl/Dioxane

Caption: Figure 1. Reaction cascade for the synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one. Red nodes indicate critical failure modes requiring control.

Module 3: Troubleshooting Guide (Q&A)

Issue 1: "My yield is stuck at 40-50%, and I see a major polar impurity by TLC."

Diagnosis: Premature Ester Hydrolysis. If water is present in the solvent or if a hydroxide base (like NaOH) is used, the methyl ester hydrolyzes to the carboxylic acid before the amine can attack it. The resulting acid is unreactive toward the amine under these conditions.

  • Corrective Action:

    • Switch to Anhydrous Acetonitrile or Toluene . Avoid un-dried Ethanol.

    • Use DIPEA or Triethylamine instead of inorganic bases like K₂CO₃, which can be hygroscopic and promote hydrolysis.

    • Protocol Check: Ensure the reaction is kept anhydrous until the cyclization is confirmed complete by LC-MS.

Issue 2: "I see a significant amount of 'dimer' (two isoindolinone units connected)."

Diagnosis: Bis-Alkylation. The starting amine is a primary amine. After the first alkylation, it becomes a secondary amine, which is more nucleophilic.[2] If the bromide is in excess or added too quickly, the amine will react with two molecules of the bromide.

  • Corrective Action:

    • Reverse Addition: Add the bromide solution dropwise to the amine solution (not the other way around). This keeps the amine in high local concentration relative to the bromide.

    • Stoichiometry: Ensure the amine is in slight excess (1.1 equiv).

    • Temperature: Perform the addition at 0°C to suppress the second alkylation rate.

Issue 3: "The reaction stalls at the linear intermediate (secondary amine); the ring won't close."

Diagnosis: Insufficient Thermal Energy. The formation of the 5-membered lactam ring is favored, but the elimination of methanol requires energy.

  • Corrective Action:

    • Heat: After the alkylation is complete (checked by TLC), heat the reaction to 60–80°C .

    • Catalyst: Add a catalytic amount of Acetic Acid (0.1 equiv) or DMAP (0.1 equiv) during the heating stage to activate the ester.

    • Solvent Switch: If using THF (boiling point 66°C), switch to Toluene or DMF to access higher temperatures if necessary (though 80°C is usually sufficient).

Issue 4: "My final product has low enantiomeric excess (ee < 90%)."

Diagnosis: Racemization via Harsh Conditions. While the C3-piperidine center is not alpha-carbonyl, harsh basic conditions at high temperatures can cause epimerization, especially if the Boc group migrates or if elimination/addition mechanisms activate.[2]

  • Corrective Action:

    • Base Choice: Avoid strong inorganic bases (NaH, KOH). Stick to DIPEA.

    • Temperature Cap: Do not exceed 80°C.

    • Source Purity: Verify the optical purity of the starting material (R)-tert-butyl 3-aminopiperidine-1-carboxylate using Chiral HPLC before starting. Commercial sources vary in quality.

Module 4: Detailed Experimental Protocol

Step 1: One-Pot Alkylation and Cyclization

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge: Add (R)-tert-butyl 3-aminopiperidine-1-carboxylate (2.00 g, 10.0 mmol, 1.05 equiv) and Anhydrous Acetonitrile (20 mL).

  • Base: Add DIPEA (4.2 mL, 24.0 mmol, 2.5 equiv). Cool the mixture to 0°C.

  • Addition: Dissolve Methyl 2-(bromomethyl)benzoate (2.18 g, 9.5 mmol, 1.0 equiv) in Acetonitrile (10 mL). Add this solution dropwise to the reaction over 30 minutes.

  • Alkylation: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Checkpoint: LC-MS should show consumption of bromide and formation of linear intermediate (M+H = 349).[1][2]

  • Cyclization: Heat the reaction mixture to 60°C for 6 hours. Checkpoint: LC-MS should show loss of Methanol (M+H = 317).[1][2]

  • Workup: Cool to RT. Concentrate in vacuo.[4] Redissolve in EtOAc, wash with 10% Citric Acid (removes unreacted amine), Sat. NaHCO₃, and Brine.[2][4] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 80:20 → 50:50).

    • Expected Yield: 75–85% as a white solid.

Step 2: Deprotection

  • Reaction: Dissolve the intermediate (2.0 g) in DCM (10 mL). Add 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours.

  • Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with Ether.[4] If no precipitate, concentrate and triturate with Ether.[2]

    • Final Product:(R)-2-(Piperidin-3-yl)isoindolin-1-one Hydrochloride .[1][2][5]

References

  • General Isoindolinone Synthesis via 2-(bromomethyl)

    • Title: Convenient and efficient synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones.[1][2][6]

    • Source: RSC Advances, 2019, 9, 12784-12792.[2][6] (Demonstrates the reactivity of 2-(bromomethyl)benzoates with nucleophiles in ethanol).

    • URL:[Link]

  • PARP Inhibitor Intermediates (Relevant Scaffold)

    • Title: Discovery of (R)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor.[1][2] (Discusses piperidin-3-yl chiral centers in similar scaffolds).

    • Source: Journal of Medicinal Chemistry, 2009, 52, 22, 7170–7185.[2]

    • URL:[Link][1][2]

  • Starting Material Data

    • Title: tert-butyl (3R)-3-aminopiperidine-1-carboxylate (PubChem CID 1501974).[1][2]

    • Source: National Center for Biotechnology Inform
    • URL:[Link][1][2]

  • Patent Reference (Process Chemistry)

    • Title: Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.[1][2] (WO2009133778A1).

    • Source: Google P
    • URL

Sources

Troubleshooting chiral HPLC separation of isoindolinone enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Chiral HPLC Separation of Isoindolinone Enantiomers Role: Senior Application Scientist, Chiral Technologies Support Center

Welcome to the Advanced Chiral Separations Support Center

Subject: Isoindolinone Scaffolds (e.g., Lenalidomide/Pomalidomide analogs, 3,3-disubstituted isoindolinones) Case ID: ISO-CHIRAL-001

Isoindolinones are a privileged scaffold in medicinal chemistry, particularly in the development of immunomodulatory drugs (IMiDs). However, they present a "perfect storm" of chromatographic challenges: poor solubility in standard alkane mobile phases, strong hydrogen bonding (lactam moiety) leading to peak tailing, and potential configurational instability (racemization) under basic conditions.

This guide moves beyond generic advice, focusing on the specific physicochemical behavior of the isoindolinone core.

Part 1: Method Development Strategy (The Logic Flow)

Do not start with a random screen. Isoindolinones require a solubility-first approach. We prioritize Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IC, IE) over traditional Coated Phases (AD, OD) to allow the use of "forbidden" solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) which are often necessary for this scaffold.

Workflow Visualization

Isoindolinone_Method_Dev Start START: Isoindolinone Sample Solubility Solubility Check: Is it soluble in Hexane/Alcohol? Start->Solubility Mode_NP Normal Phase (NP) Hexane/EtOH or Hexane/IPA Solubility->Mode_NP Yes (>1 mg/mL) Mode_Immob Immobilized Screening (Use DCM/THF mixtures) Solubility->Mode_Immob No (Precipitates) Col_Screen Column Selection: Priority: IA, IC, IE (Immobilized) Secondary: AD-H, OD-H (Coated) Mode_NP->Col_Screen Mode_Immob->Col_Screen Requires Immobilized Phase Additives Additive Optimization: Basic N? -> Add 0.1% DEA Acidic/Amphoteric? -> Add 0.1% TFA Col_Screen->Additives Success Method Validated Additives->Success

Caption: Decision tree for isoindolinone method development, prioritizing solubility constraints.

Part 2: Troubleshooting & FAQs

These Q&As address specific failure modes observed in isoindolinone chromatography.

Q1: My sample precipitates on the column inlet when using Hexane/IPA (Normal Phase). How do I fix this?

Diagnosis: Solubility Mismatch. Isoindolinones are polar lactams and often insoluble in high percentages of alkanes (Hexane/Heptane). The Fix:

  • Switch to Immobilized Columns (IA, IC, IE): These phases allow you to use non-standard solvents.

  • The "DCM Doping" Strategy: Use a mobile phase containing Dichloromethane (DCM).[1][2][3]

    • Example: Hexane / DCM / EtOH (50:30:20).

    • Why: DCM is an excellent solvent for isoindolinones and enhances solubility without disrupting the chiral recognition mechanism as aggressively as alcohols.

    • WARNING: Do NOT use DCM on coated columns (AD, OD, OJ, AS). It will dissolve the stationary phase and destroy the column [1].

Q2: I see severe peak tailing, even with 0.1% DEA. Why?

Diagnosis: Dual-mode interaction. The isoindolinone core contains a lactam (amide) which acts as both a hydrogen bond donor and acceptor. It interacts strongly with:

  • The Chiral Stationary Phase (CSP) – Desired.

  • Residual Silanols on the silica support – Undesired (Tailing). The Fix:

  • Increase Ionic Strength: If the compound is ionizable, simple DEA (Diethylamine) may not be enough. Switch to 0.1% DEA + 0.1% TFA (Trifluoroacetic acid) combined. This forms a salt in situ (diethylammonium trifluoroacetate) which effectively masks silanols better than a base alone.

  • Change Column Chemistry: Switch to Chiralpak IC . The carbamate linker in the IC phase (3,5-dichlorophenylcarbamate) often provides better hydrogen bonding complementarity for lactams than the AD/OD phases [2].

Q3: My peaks are merging or showing a "plateau" between enantiomers. Is the column failing?

Diagnosis: On-column Racemization. The Science: Isoindolinones with a proton at the chiral center (often C1 or C3) are prone to base-catalyzed racemization. If your mobile phase contains DEA (pH > 9 equivalent), the enantiomers may be interconverting during the run. The Test:

  • Perform a "Stop-Flow" experiment. Stop the pump when the enantiomer is halfway through the column for 30 minutes.

  • Restart flow. If the peak profile changes (deformation/plateau), racemization is occurring. The Fix:

  • Remove basic additives.[3]

  • Use Ethanol instead of IPA (lower viscosity allows lower temperatures).

  • Cool the column: Run at 5°C - 10°C to kinetically slow the racemization rate [3].

Q4: I have good separation, but the retention times are shifting day-to-day.

Diagnosis: Solvent Hysteresis (Memory Effect). The Science: Immobilized columns (IA, IB, IC) can "remember" previous solvents (like THF or DCM) because these solvents swell the polymer slightly, altering the chiral cavity shape. The Fix:

  • Regeneration: You must reset the polymer conformation. Flush with 100% DMF (Dimethylformamide) or THF (check manual specific to your column) to relax the polymer, followed by Ethanol to rinse [4].

Part 3: Comparative Data & Protocols

Table 1: Mobile Phase Selection for Isoindolinones
ModeMobile Phase CompositionProsConsRecommended Column
Normal Phase (Standard) Hexane / EtOH / DEA (80:20:0.1)High selectivity; standard starting point.Poor solubility for polar isoindolinones.AD-H, OD-H, IA, IC
Normal Phase (Solubility Enhanced) Hexane / DCM / EtOH (50:30:20)Excellent solubility; unique selectivity.Destroys coated columns. High UV cutoff.IA, IC, IE ONLY
Polar Organic (POM) 100% MeOH or ACN (with 0.1% DEA/TFA)Good solubility; MS-compatible (if using volatile salts).Lower selectivity than NP; shorter retention.IA, IC, OD-RH
Protocol: The "Immobilized" Screening Workflow

Use this when standard AD/OD screening fails due to solubility.

  • Sample Prep: Dissolve sample in 50:50 Hexane:Ethanol. If insoluble, use 100% DCM (only if using immobilized columns).

  • Primary Screen (Flow: 1.0 mL/min, Temp: 25°C):

    • Column A: Chiralpak IA (Amylose immobilized)

    • Column B: Chiralpak IC (Cellulose immobilized - often best for chlorinated structures)

    • Mobile Phase: Hexane / DCM / EtOH (60 : 20 : 20) + 0.1% DEA.

  • Optimization:

    • If retention < 5 min: Decrease EtOH/DCM ratio (e.g., 80:10:10).

    • If tailing: Add 0.1% TFA to the existing DEA.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC (Immobilized Columns). (Warning regarding solvent compatibility for coated vs. immobilized phases). [Link]

  • Mericko, D. et al. (2021). "HPLC separation of enantiomers using chiral stationary phases." ResearchGate.[4][5] (Discusses Chiralpak IC utility for tyrosine kinase inhibitors and related amide structures). [Link]

  • Cannazza, G. et al. (2003). "On-line racemization by high-performance liquid chromatography." Chirality. (Mechanistic insight into on-column racemization of benzothiadiazines/isoindolinone-like structures). [Link]

  • Chiral Technologies. Column Care and Maintenance: Regeneration Procedures. [Link]

Sources

(R)-2-(Piperidin-3-yl)isoindolin-1-one stability in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-2-(Piperidin-3-yl)isoindolin-1-one

Ticket ID: #ISO-PIP-003 Subject: Stability Profile & Solvent Compatibility Guide Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The Molecule at a Glance

(R)-2-(Piperidin-3-yl)isoindolin-1-one is a critical chiral scaffold, often utilized as a stable precursor to immunomodulatory imide drugs (IMiDs) or poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

Unlike its notorious downstream analogs (e.g., Lenalidomide) which contain a fragile glutarimide ring, this molecule features a saturated piperidine ring fused to an isoindolin-1-one core.[1] This structural distinction grants it superior configurational stability, yet it presents unique solubility and reactivity challenges due to the free secondary amine.

Key Stability Metrics:

  • Chiral Stability: High (pKa of C3-H > 25; resistant to racemization under neutral conditions).[1]

  • Chemical Stability: Susceptible to N-oxidation (piperidine nitrogen) and carbamate formation (CO₂ absorption).[1]

  • Preferred Solvent: DMSO (anhydrous) or Methanol (short-term).[1]

Solvent Compatibility Matrix

The following data aggregates internal stability testing and literature precedents for isoindolin-1-one derivatives [1, 2].

SolventSolubility (25°C)Stability RatingMax Storage TimeTechnical Notes
DMSO High (>50 mM)[1] ★★★★★ (Excellent)6-12 Months (-20°C)Recommended for Stock. Hygroscopic; must use anhydrous grade to prevent hydrolysis over long periods [3].[1]
Methanol High (>20 mM)★★★★☆ (Good)1 Week (4°C)Stable for synthesis/analysis. Avoid prolonged storage due to potential nucleophilic attack if trace acid is present.[1]
Water (pH 7) Low (<1 mM)★★☆☆☆ (Poor)< 24 HoursPoor solubility. Requires pH adjustment (pH < 5) to protonate the piperidine, but acidic pH risks amide hydrolysis over time.
DCM Moderate[1] ★★★☆☆ (Fair)N/A (Evaporates)Good for extraction. Avoid storage; DCM can decompose to HCl, inducing salt formation or hydrolysis.
DMF High[1] ★★★★☆ (Good)3-6 Months (-20°C)Alternative to DMSO.[1] Harder to remove during workup.

Critical Stability Mechanisms

To troubleshoot experimental failures, you must understand the degradation pathways.

A. The "False" Racemization Risk

Users often confuse this molecule with Thalidomide/Lenalidomide .[1]

  • Lenalidomide: The chiral center is on a glutarimide ring (alpha to two carbonyls). It racemizes in minutes in basic media.[1]

  • Your Molecule: The chiral center is on a piperidine ring.[1] The C3 proton is not sufficiently acidic to deprotonate under standard conditions. Racemization is rare unless subjected to extreme temperatures (>100°C) in strong base [4].

B. The "Silent" Killer: Oxidative Degradation

The free secondary amine on the piperidine ring is the weak point. In the presence of atmospheric oxygen and light, it can undergo slow oxidation to the N-oxide or radical degradation.

C. Pathway Visualization

The following diagram illustrates the stability logic and potential degradation routes.

StabilityPathways cluster_0 Degradation Pathways cluster_1 Stable States Compound (R)-2-(Piperidin-3-yl) isoindolin-1-one NOxide N-Oxide Impurity (via Air/Light) Compound->NOxide O2, hv, >24h Carbamate Carbamate Salt (via CO2 Absorption) Compound->Carbamate Atmospheric CO2 Hydrolysis Ring Opening (Strong Acid/Base) Compound->Hydrolysis pH > 12 or pH < 2 + Heat Salt HCl/TFA Salt (Solid State) Compound->Salt Acid Treatment (Protection) DMSO_Sol DMSO Solution (Anhydrous, -20°C) Compound->DMSO_Sol Dissolution

Figure 1: Degradation vs. Stabilization pathways.[1] Note that salt formation protects the amine from oxidation and CO2 absorption.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol for biological assays (IC50 determination) or long-term storage.[1]

  • Weighing: Weigh the solid compound in a low-humidity environment. The free base is hygroscopic.

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥ 99.9%, Water < 50 ppm).

    • Why? Water in DMSO promotes slow hydrolysis of the lactam ring over months [3].

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 35 kHz for 2 minutes.

    • Note: Do not heat above 40°C to avoid thermal stress.[1]

  • Aliquot & Store: Divide into single-use aliquots (e.g., 50 µL).

  • Storage: Store at -20°C or -80°C .

    • Shelf Life: 6 months (verified by HPLC).

Protocol B: Recovery from Carbamate Formation

Issue: The solid has turned sticky or gummy after exposure to air. Cause: The secondary amine reacted with CO₂ to form a carbamate salt.

  • Dissolve: Dissolve the gum in dilute HCl (0.1 M) or MeOH with 1% Acetic Acid.

  • Free Base Regeneration: Neutralize carefully with NaHCO₃ (aq) and extract immediately into DCM.

  • Dry: Dry over Na₂SO₄ and concentrate in vacuo.

Troubleshooting & FAQs

Q1: My HPLC shows a split peak for the main compound. Did it racemize?

  • Diagnosis: Unlikely.[1] If you are running a reverse-phase method with a standard C18 column, you are likely seeing rotamers or protonation states, not enantiomers (which require a chiral column).[1]

  • Solution: Check your mobile phase pH.[1] The piperidine nitrogen (pKa ~11) will be protonated at neutral pH. Run the HPLC with 0.1% TFA to ensure it exists as a single cationic species.

Q2: The DMSO stock solution turned yellow after 2 weeks at Room Temperature.

  • Diagnosis: Oxidative degradation.[1] Secondary amines can form N-oxides or radical coupling products which are often colored (yellow/brown).[1]

  • Action: Discard the stock. Always store at -20°C and protect from light.

Q3: Can I use this compound in aqueous cell culture media?

  • Answer: Yes, but do not store it in media.[1]

  • Workflow: Prepare the 1000x stock in DMSO. Dilute into media immediately before adding to cells.[1] The final DMSO concentration should be < 0.5% to avoid cytotoxicity. The compound will remain stable in media (pH 7.4) for the duration of a standard assay (24-48h).[1]

References

  • Mardjan, M. I. D., et al. (2022).[2] "Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives." RSC Advances, 12, 17885-17892.[1] Link

  • Gawel, K., et al. (2023). "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 28(10), 4153. Link

  • Jouyban, A., et al. (2023).[3] "Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures." Processes, 11(10), 2987. Link[1]

  • Muller, G. W., et al. (1999). "Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production."[1] Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630.[1] Link

Sources

Common pitfalls in the synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one

Subject: Troubleshooting & Optimization Guide for Isoindolin-1-one Scaffolds Ticket ID: CHEM-ISO-003 Expert: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one . This target is distinct from the more common thalidomide-like isoindoline-1,3-diones (phthalimides). The absence of the C3 carbonyl significantly alters the synthetic strategy, necessitating the use of methyl 2-(bromomethyl)benzoate rather than phthalic anhydride.

Critical Success Factors:

  • Chiral Retention: Preventing racemization of the C3-piperidine center during base-mediated cyclization.

  • Regiocontrol: Exclusive alkylation of the exocyclic amine over the piperidine nitrogen.

  • Precursor Stability: Managing the instability of the benzylic bromide starting material.

Module 1: Synthetic Route & Mechanism

The Standard Convergent Route: The most robust method involves the alkylation of an N-protected (R)-3-aminopiperidine with methyl 2-(bromomethyl)benzoate, followed by spontaneous or base-promoted intramolecular lactamization.

G cluster_0 Critical Control Point SM1 Methyl 2-(bromomethyl)benzoate (Electrophile) Inter Intermediate: Secondary Amine Ester SM1->Inter SN2 Substitution (DIPEA, THF, 0°C) SM2 (R)-3-Amino-N-Boc-piperidine (Nucleophile) SM2->Inter Prod (R)-2-(Piperidin-3-yl) isoindolin-1-one Inter->Prod Intramolecular Lactamization (Heat/Base) Side1 Side Product: Dialkylated Dimer Inter->Side1 Excess Bromide or High Temp

Caption: Stepwise mechanism from alkylation to cyclization. The intermediate secondary amine is the bifurcation point for success vs. dimerization.

Module 2: Troubleshooting Common Pitfalls

Pitfall 1: Racemization of the Chiral Center

Symptom: Loss of enantiomeric excess (ee) observed via Chiral HPLC. Root Cause: The C3 proton of the piperidine ring is alpha to the nitrogen. While less acidic than in glutarimides, prolonged exposure to strong bases (e.g., NaH, excess KOH) at high temperatures during the cyclization step can induce partial racemization via an enolizable intermediate or reversible elimination.

Corrective Protocol:

  • Base Selection: Switch from inorganic bases (K₂CO₃) to hindered organic bases (DIPEA or TEA).

  • Temperature Staging: Perform the initial alkylation at 0°C . Only raise the temperature to reflux after the alkylation is complete to drive the lactamization.

  • Validation:

    • Check: Monitor the reaction via HPLC on a Chiralpak IA/IB column.

    • Limit: Do not exceed 60°C if using strong bases.

Pitfall 2: Formation of "Dimer" Impurities

Symptom: Mass spectrum shows a peak at [2M-HBr] or similar high molecular weight species. Root Cause: The secondary amine intermediate (formed after the first alkylation) is still nucleophilic. If the cyclization is slow, this amine attacks another molecule of methyl 2-(bromomethyl)benzoate.

Corrective Protocol:

  • Stoichiometry: Use a slight excess of the amine (1.1 equiv) relative to the bromide.

  • Dilution: Run the reaction in high dilution (0.05 M to 0.1 M) to favor the intramolecular cyclization over intermolecular dimerization.

  • Addition Order: Add the bromide solution slowly to the amine solution, not the other way around.

Pitfall 3: Instability of Methyl 2-(bromomethyl)benzoate

Symptom: Low yields; starting material appears as a mixture of benzyl alcohol and phthalide by NMR. Root Cause: The benzylic bromide is highly reactive and prone to hydrolysis (forming the alcohol) or premature cyclization to phthalide (isobenzofuran-1(3H)-one) if moisture is present.

Data Comparison: Precursor Quality Impact

Precursor ConditionYield of Isoindolin-1-oneMain Impurity
Freshly Recrystallized 82%None (<1%)
Stored 1 Month (RT) 45%Phthalide (Cyclized ester)
Commercial (Yellow) 30-50%Hydrolyzed Alcohol

Corrective Protocol:

  • Purification: If the bromide is yellow/orange, recrystallize from Hexane/Et₂O or pass through a short silica plug before use.

  • Storage: Store under Argon at -20°C.

Module 3: Detailed Experimental Protocol

Objective: Synthesis of tert-butyl (R)-3-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate.

Reagents:

  • Methyl 2-(bromomethyl)benzoate (1.0 equiv)

  • (R)-3-Amino-N-Boc-piperidine (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Acetonitrile (ACN) or THF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve (R)-3-Amino-N-Boc-piperidine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous ACN (0.1 M concentration). Cool to 0°C.[1]

  • Alkylation: Dropwise add a solution of methyl 2-(bromomethyl)benzoate (1.0 equiv) in ACN over 30 minutes.

    • Checkpoint: TLC should show consumption of the bromide. The intermediate (uncyclized amino-ester) may be visible.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Note: If cyclization is sluggish (intermediate persists), heat to 50°C. Do not exceed 60°C to protect chiral integrity.

  • Workup: Concentrate solvent. Dilute with EtOAc, wash with 5% Citric Acid (to remove excess amine), sat. NaHCO₃, and Brine.[2]

  • Deprotection (Final Step): Treat the purified Boc-protected intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) at 0°C to RT.

    • Warning: Free amine is water-soluble. Do not use aqueous extraction for the final product; isolate as the HCl salt or use ion-exchange resin.

Module 4: Diagnostic Flowchart

Troubleshooting Start Issue Detected Q1 Is the product racemic? Start->Q1 Q2 Low Yield / Complex Mixture? Start->Q2 Racemization Cause: High Temp or Strong Base Q1->Racemization Yes Dimer Impurity: Dimer [2M-HBr] Q2->Dimer High MW Impurity Phthalide Impurity: Phthalide (No N incorp.) Q2->Phthalide Low MW Impurity Fix_Rac Action: Use DIPEA, Keep <50°C Racemization->Fix_Rac Fix_Dimer Action: High Dilution, Slow Addition Dimer->Fix_Dimer Fix_Phth Action: Purify Bromide Precursor Phthalide->Fix_Phth

Caption: Diagnostic decision tree for isolating synthetic failures.

FAQ: Researcher Queries

Q: Can I use 3-aminopiperidine dihydrochloride directly without Boc protection? A: No. If the piperidine nitrogen is unprotected, it acts as a competitive nucleophile. You will obtain a mixture of the desired product, the N-alkylated piperidine (wrong regioisomer), and polymerized material. You must use N-Boc, N-Cbz, or N-Bn protected amines.

Q: Why is my product an oil that won't crystallize? A: The Boc-protected isoindolinone is often an oil or amorphous foam. Crystallization usually requires the removal of the Boc group to form the HCl salt, which is typically a stable solid.

Q: I see a peak at M+14 in the MS. What is it? A: This suggests methylation. If you are using methanol as a solvent with methyl 2-(bromomethyl)benzoate, transesterification or reaction with the solvent can occur. Stick to non-nucleophilic solvents like THF, ACN, or Toluene.

References

  • General Isoindolinone Synthesis

    • Bai, Y., et al. "Synthesis of N-Substituted Isoindolinones via Reductive Coupling."[3] Org.[3][4] Lett.2021 , 23, 2298–2302.[3] Link

  • Racemization of 3-Aminopiperidines

    • Ford, G. J., et al. "Synthesis of protected 3-aminopiperidine derivatives using enzyme cascades."[5][6] Chem. Commun.[5]2020 , 56, 7949-7952.[5] Link

    • Note: Highlights the lability of the C3 center and the advantage of mild conditions to prevent racemiz
  • Precursor Reactivity (Methyl 2-(bromomethyl)benzoate)

    • BenchChem Technical Guide. "Methyl 3-(bromomethyl)benzoate in Organic Chemistry." Link

    • Note: Describes the radical bromination synthesis and stability issues of bromomethyl benzo
  • Lithiation Approaches (Alternative Route)

    • Campbell, J. B., et al. "Synthesis of isoindolin-1-ones via lithiation."[7] Beilstein J. Org. Chem.2011 , 7, 1269–1273. Link

Sources

Technical Support Hub: Optimizing Viability Assays with (R)-2-(Piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Core Concept & Biological Context

Before troubleshooting, it is critical to validate the intent of your experiment. (R)-2-(Piperidin-3-yl)isoindolin-1-one is structurally analogous to immunomodulatory drugs (IMiDs) like Lenalidomide and Pomalidomide , but with a critical modification: the glutarimide ring (2,6-piperidinedione) is reduced to a piperidine ring.

  • The Mechanism: The glutarimide ring is the essential pharmacophore required for binding to the tri-tryptophan pocket of Cereblon (CRBN) , the substrate receptor of the CRL4 E3 ubiquitin ligase complex.

  • The Application: Consequently, (R)-2-(Piperidin-3-yl)isoindolin-1-one typically serves as a Negative Control . It mimics the physicochemical properties of the drug scaffold but lacks the ability to engage CRBN or induce neosubstrate degradation.

  • The Optimization Goal: Your objective in a viability assay is usually to demonstrate zero or minimal cytotoxicity for this compound. If this compound kills your cells, it indicates off-target toxicity (scaffold toxicity) rather than CRBN-dependent lethality.

Mechanism of Action & Control Logic

CRBN_Mechanism cluster_0 Active IMiD (e.g., Lenalidomide) cluster_1 Negative Control (Your Compound) Drug Glutarimide Ring (C=O groups present) CRBN Cereblon (CRBN) Tri-Trp Pocket Drug->CRBN High Affinity Binding Control (R)-2-(Piperidin-3-yl)... (No C=O on ring) Control->CRBN Steric/Electrostatic Mismatch NoEffect No Binding (No Degradation) Control->NoEffect Pathway Inactive Ubiquitin Ubiquitination (Degradation) CRBN->Ubiquitin Recruits Neosubstrate (e.g., IKZF1/3)

Figure 1: Mechanistic distinction. The lack of carbonyls on the piperidine ring prevents the hydrogen bonding necessary for Cereblon recruitment, making this compound an ideal negative control.

Troubleshooting Guide: Solubility & Compound Handling

Issue: Users often report "noisy" viability data or unexpected toxicity at high concentrations (>10 µM). This is frequently due to micro-precipitation, not biological activity.

Q: My dose-response curve flattens or becomes erratic at high concentrations. Is this a biphasic response? A: Likely not. Isoindolinone scaffolds are hydrophobic. If the curve is erratic (large error bars), you are likely seeing compound precipitation .

Protocol: The "Step-Down" Dilution Method Direct dilution into media often shocks hydrophobic compounds, causing them to crash out. Use this intermediate step:

  • Stock Preparation: Dissolve powder in 100% DMSO to 10 mM or 50 mM. Vortex vigorously.

  • Intermediate Plate: Perform your serial dilutions in 100% DMSO first (not media).

  • Final Transfer: Transfer 0.5 µL or 1 µL of the DMSO solution into 100 µL of cell culture media (0.5% - 1% final DMSO).

    • Why: This ensures every well has the exact same DMSO concentration. Varying DMSO % across the plate is a common source of artifactual toxicity.

ParameterRecommended LimitReason
Max DMSO % 0.5% (Sensitive lines) - 1.0% (Robust lines)Higher DMSO destabilizes cell membranes, masking scaffold effects.
Solubility Limit ~50-100 µM in MediaAbove this, inspect wells microscopically for crystals before adding viability reagents.
Storage -20°C (Desiccated)Avoid repeated freeze-thaw cycles; isoindolinones are stable, but moisture can affect weighing accuracy.

Assay Interference & Readout Optimization

Issue: "I am using an MTT assay and seeing higher viability than expected."

Q: Does this compound interfere with colorimetric reagents? A: Isoindolinone derivatives can occasionally exhibit weak autofluorescence or interact with tetrazolium salts (MTT).

Recommendation: Switch to an ATP-based Luminescent Assay (e.g., CellTiter-Glo).

  • Reason 1: ATP assays are more sensitive and less prone to chemical reduction interference than MTT/MTS.

  • Reason 2: Since this compound is a negative control, you are looking for retention of signal. Luminescence offers a wider dynamic range to prove "no effect."

Protocol: Validating the "No-Effect" Window To confirm the compound is working as a valid negative control, you must calculate the Z-Factor relative to your vehicle (DMSO) and Positive Control (e.g., Staurosporine or Lenalidomide in a sensitive line).



  • Target: Z-Factor > 0.5 indicates a robust assay.

  • Expectation: Your (R)-2-(Piperidin-3-yl)isoindolin-1-one treated wells should have a signal (

    
    ) statistically indistinguishable from the DMSO vehicle control (
    
    
    
    ).

Biological Context & Cell Line Specificity

Issue: "The compound is killing my cells, but it's supposed to be a negative control."

Q: Is the toxicity CRBN-dependent or off-target? A: If this compound kills cells, it is likely off-target (scaffold toxicity), as it cannot bind CRBN effectively.

Troubleshooting Workflow:

  • Check the Cell Line: Are you using a renal or hepatic line? These are more susceptible to general xenobiotic stress.

  • Rescue Experiment: Co-treat with excess free Thalidomide or Lenalidomide.

    • Logic: If the toxicity was CRBN-driven, adding a high dose of a known binder would compete for the pocket and "rescue" the viability.

    • Result: If toxicity persists despite competition, the mechanism is non-CRBN mediated (confirming scaffold toxicity).

Experimental Workflow: Differentiating Toxicity

Troubleshooting_Flow Start Observed Toxicity with (R)-2-(Piperidin-3-yl)... CheckConc Check Concentration Is it > 10 µM? Start->CheckConc HighConc Likely Scaffold Toxicity (Physicochemical Stress) CheckConc->HighConc Yes LowConc Unexpected Potency (< 1 µM) CheckConc->LowConc No Rescue Perform Rescue Exp: Add 10x Lenalidomide LowConc->Rescue Rescued Viability Restored? (YES) Rescue->Rescued NotRescued Viability Restored? (NO) Rescue->NotRescued Conclusion1 Contamination or Misidentified Compound Rescued->Conclusion1 Implies CRBN binding (Unexpected) Conclusion2 True Off-Target Toxicity (Validates Negative Control) NotRescued->Conclusion2 Confirms Non-CRBN mechanism

Figure 2: Decision tree for interpreting unexpected toxicity. This workflow helps distinguish between assay artifacts, off-target effects, and compound misidentification.

Summary of Best Practices

VariableRecommendationTechnical Rationale
Solvent DMSO (Anhydrous)Prevent hydrolysis of the isoindolinone ring (though relatively stable, moisture is a risk).
Plating Density 3,000 - 5,000 cells/well (96-well)Prevent overgrowth; contact inhibition can alter E3 ligase expression levels.
Incubation Time 72 - 96 HoursTPD (degradation) events are slow; viability phenotypes often lag behind protein degradation by 48+ hours.
Mixing Orbital Shaker (2 min)Essential before reading luminescence to lyse cells fully, especially if compound has precipitated.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[1] Nature Structural & Molecular Biology, 21(9), 803–809.

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.

  • Larsson, P., et al. (2020).[2] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10, 5798.

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Technical Support Center: Synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Racemization Control & Process Optimization Audience: Medicinal Chemists, Process Chemists Reference ID: TSC-ISO-PIP-003[1]

Executive Summary

The synthesis of (R)-2-(piperidin-3-yl)isoindolin-1-one (a core pharmacophore in PARP inhibitors like Niraparib) presents a specific stereochemical challenge. While the C3-chiral center of the piperidine ring is generally robust, it becomes labile under the basic/thermal conditions required for isoindolinone ring closure.

This guide provides a validated protocol to minimize racemization, a troubleshooting logic tree for restoring enantiomeric excess (ee), and analytical standards for quality control.

Module 1: Validated Synthetic Route & Critical Control Points

The "Safe" Protocol: Alkylation-Cyclization Sequence

To avoid racemization, we recommend a stepwise alkylation-cyclization approach using (R)-3-amino-N-Boc-piperidine and Methyl 2-(bromomethyl)benzoate .[1] This route avoids the high temperatures associated with thermal dehydration methods.

Step-by-Step Methodology

Reagents:

  • (R)-3-Amino-1-N-Boc-piperidine (Start Material, >99% ee)[1]

  • Methyl 2-(bromomethyl)benzoate (1.05 equiv)[1]

  • Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Solvent: Acetonitrile (ACN) or DMF (Dry)[1]

Protocol:

  • Dissolution: Dissolve (R)-3-amino-1-N-Boc-piperidine in anhydrous ACN (0.1 M concentration).

  • Base Addition: Add DIPEA at 0°C. Note: Avoid inorganic bases like K₂CO₃ or NaH at this stage if possible, as heterogeneous bases can create local "hotspots" of high basicity.[1]

  • Alkylation: Add Methyl 2-(bromomethyl)benzoate dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by LCMS for the formation of the linear amino-ester intermediate.

  • Cyclization: Heat the mixture to 50–60°C (Do NOT exceed 70°C). The internal secondary amine will attack the methyl ester to close the isoindolinone ring.

    • Why: Higher temperatures (>80°C) significantly increase the rate of C3-proton abstraction/epimerization.

  • Workup: Evaporate solvent, dilute with EtOAc, wash with 5% citric acid (to remove unreacted amine) and brine.

  • Deprotection (Optional at this stage): If the final target requires the free amine, use 4M HCl in Dioxane at RT.[1] Avoid refluxing acidic conditions.

Visual Workflow: Racemization Risk Map

SynthesisRisk Start Start: (R)-3-Amino-N-Boc-piperidine Reagent Add Methyl 2-(bromomethyl)benzoate Start->Reagent Inter Intermediate: Linear Amino-Ester Reagent->Inter Decision Cyclization Conditions? Inter->Decision PathA Path A: High T (>80°C) or Strong Base (NaH) Decision->PathA Risk PathB Path B: Mild T (50-60°C) Organic Base (DIPEA) Decision->PathB Recommended Racemate Result: Racemization (50-80% ee) Mechanism: Enolization at C3 PathA->Racemate Pure Result: High Integrity (>98% ee) Kinetic Product PathB->Pure

Caption: Workflow distinguishing the kinetic safety of mild cyclization (Path B) versus the thermodynamic risk of racemization (Path A).

Module 2: Troubleshooting & Resolution Strategies

If your product has already racemized (ee < 90%), you cannot "wash" the impurity away with standard chromatography.[1] You must employ Chiral Resolution .

Troubleshooting Guide
SymptomProbable CauseCorrective Action
ee drops during cyclization Reaction temperature >70°C.Switch solvent to ACN (boils at 82°C, easier to control) or THF. Limit T to 60°C.
ee drops during deprotection Use of strong aqueous base (NaOH) during workup.[1]Neutralize HCl salts with mild bases like NaHCO₃ or solid carbonate. Avoid pH > 10.
Low Yield at Mild T Steric hindrance prevents ring closure.Add a catalytic amount of acetic acid (AcOH) to activate the ester carbonyl without increasing basicity.
Recovery Protocol: Chiral Resolution

If you possess a racemate or low-ee material, use the N-Acetyl-L-Leucine method (standard for Niraparib intermediates).[1]

  • Salt Formation: Dissolve the crude racemic amine (after Boc-deprotection) in EtOH or MeOH.

  • Chiral Acid: Add 0.5–1.0 equivalents of N-Acetyl-L-Leucine .

  • Crystallization: Heat to reflux to dissolve, then cool slowly to RT. The (S)-enantiomer salt typically remains in solution or crystallizes differently than the (R).[1] Note: For the (R)-target, you may need to screen N-Acetyl-D-Leucine or Tartaric acid derivatives if the L-leucine salt precipitates the wrong isomer.[1]

  • Free Basing: Filter the crystals, treat with aqueous NaHCO₃, and extract with DCM.

Module 3: Analytical Controls (QC)

You cannot rely on optical rotation ([α]D) alone, as it is concentration/solvent dependent and insensitive to minor racemization.[1]

Chiral HPLC Method (Recommended)[1]
  • Column: Chiralpak AS-H or AD-H (Daicel).[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [e.g., 90 : 10 : 0.1].[1]

    • Note: The amine modifier (DEA) is crucial to prevent peak tailing of the basic piperidine.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.

  • Expected Retention: The (R)-isomer and (S)-isomer should show baseline separation (Resolution > 1.5).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use the reductive amination route (2-formylbenzoic acid + amine)? A: Yes, but it is riskier.[1] Reductive amination forms an intermediate imine. If the reduction (NaBH₄/STAB) is slow, the imine can tautomerize, leading to racemization at the C3 position.[1] The alkylation route (Module 1) is generally more stereochemically robust.[1]

Q2: Why does the C3 proton racemize? It's not alpha to a carbonyl. A: In the final product, it is not. However, during synthesis, if an imine intermediate forms (in reductive amination) or if the ring closure proceeds via a transition state that increases the acidity of the C3 proton (via inductive effects of the adjacent nitrogen which is becoming amidic), the proton becomes labile.[1] Furthermore, harsh deprotection (e.g., refluxing HBr) can degrade optical purity.[1]

Q3: My starting material is a hydrochloride salt. Does this matter? A: Yes. If you use the HCl salt of the amine, you must add an extra equivalent of base to neutralize it. This increases the ionic strength and "effective" basicity of the solution. We recommend free-basing the starting material before the reaction to ensure precise control over the reaction pH.

References

  • GlaxoSmithKline (Tesaro). Methods for the preparation of substituted piperidinyl-indazoles. WO2014029146. (Describes the resolution of piperidine intermediates using N-acetyl-L-leucine).

  • Merck Sharp & Dohme. Poly(ADP-ribose) polymerase inhibitors.[1] US Patent 8,071,623.[2] (Foundational chemistry for the isoindolinone-piperidine scaffold).

  • Wang, Y. et al. Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 2014, 18(1), 215–227.[1][3] (Detailed discussion on racemization control and DKR). [1]

  • Daicel Chiral Technologies. Application Guide for Chiral HPLC Selection. (General reference for AS-H/AD-H column selection for amines).

Sources

Column chromatography purification protocol for (R)-2-(Piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-ISO-003 Subject: Column Chromatography Protocol & Troubleshooting for Polar Secondary Amines Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Report: "I am attempting to purify (R)-2-(Piperidin-3-yl)isoindolin-1-one. The compound streaks on TLC, elutes as a broad tail on silica gel, and I am experiencing significant mass loss after the column. Standard Ethyl Acetate/Hexane gradients are ineffective."

Root Cause Analysis: The target molecule contains a secondary piperidine amine attached to an isoindolinone core.

  • Basicity: The piperidine nitrogen has a

    
    .
    
  • Interaction: This basic nitrogen interacts strongly with the acidic silanol groups (

    
    , 
    
    
    
    ) on the surface of standard silica gel. This acid-base interaction causes "tailing" (peak broadening) and irreversible adsorption (mass loss).
  • Polarity: The combination of the lactam (isoindolinone) and the free amine makes the molecule highly polar, requiring polar solvent systems that often dissolve silica or cause baseline drift.

Decision Matrix: Purification Strategy

Before starting, use this decision tree to select the correct stationary phase and solvent system.[1]

PurificationStrategy Start Start: Crude Mixture CheckSolubility Solubility Check: DCM vs. Aqueous Start->CheckSolubility StandardSilica Standard Silica Gel (Irregular/Spherical) CheckSolubility->StandardSilica Soluble in DCM AmineSilica Amine-Functionalized Silica (NH2-Silica) CheckSolubility->AmineSilica High Value/Scale < 5g ReversePhase Reverse Phase (C18) Flash/Prep HPLC CheckSolubility->ReversePhase Highly Polar/Aqueous Modifier MUST ADD MODIFIER: 1% Et3N or 1-5% NH3 (7N in MeOH) StandardSilica->Modifier Required NoModifier No Modifier Needed (Solvent: Hex/EtOAc or DCM/MeOH) AmineSilica->NoModifier Benefit AcidicMobile Acidic Mobile Phase: Water/MeCN + 0.1% TFA/Formic Acid ReversePhase->AcidicMobile Standard

Figure 1: Decision matrix for selecting the optimal stationary phase based on solubility and scale.

Troubleshooting Guide & FAQs

Q1: Why is my compound streaking (tailing) from the baseline to the solvent front?

Diagnosis: Unmasked Silanol Interactions. Mechanism: The secondary amine in the piperidine ring is protonating reacting with the acidic protons of the silica silanols (


). This creates a "drag" effect.
Solution:  You must use a Mobile Phase Modifier .
  • Protocol: Add 1% Triethylamine (TEA) or 1-2% Ammonia (using 7N

    
     in MeOH)  to your organic solvent system.
    
  • Why it works: The modifier is a stronger base than your product. It saturates the silica surface active sites, effectively "capping" them so your product can pass through without sticking.

Q2: I loaded 500mg but only recovered 300mg. Where is the rest?

Diagnosis: Irreversible Adsorption (Chemisorption). Mechanism: Without a modifier, a fraction of the amine forms a salt with the silica that is too stable to be displaced by the solvent alone. Solution:

  • Flush the Column: At the end of the run, switch to DCM : MeOH :

    
     (80:18:2) . This aggressive polar/basic mix will strip the remaining amine salts off the silica.
    
  • Switch Media: For future runs, use Amine-Functionalized Silica (KP-NH) .[2] It has no acidic silanols, preventing this loss entirely.

Q3: Can I use Acetone or Ethyl Acetate?

Advisory:

  • Acetone: Avoid. While less likely with secondary amines than primary, there is a risk of forming enamines/imines (Schiff bases) with the solvent if the column is slightly acidic or runs long.

  • Ethyl Acetate: Acceptable, but often not polar enough to elute the free amine without excessive tailing. DCM/MeOH is the preferred solvent system for this specific polarity profile.

Recommended Experimental Protocols

Method A: The "Standard" Protocol (DCM/MeOH + Ammonia)

Best for: Routine purification when standard silica is the only option.

Materials:

  • Stationary Phase: Standard Flash Silica (40-63 µm).

  • Solvent A: Dichloromethane (DCM).[3]

  • Solvent B: 7N Ammonia in Methanol (Commercially available). Note: Using 7N NH3 is superior to adding aqueous Ammonium Hydroxide, which can cause miscibility issues with DCM.

Step-by-Step:

  • Column Equilibration: Flush the column with 95% DCM / 5% Solvent B for 3 CV (Column Volumes). This pre-saturates the silica with ammonia.

  • Sample Loading: Dissolve the crude in a minimum amount of DCM. If insoluble, use a "dry load" technique (adsorb crude onto Celite or Silica).

  • Gradient:

    • 0-5 min: Isocratic 0% B (100% DCM) - Elutes non-polar impurities.

    • 5-20 min: Linear Gradient 0%

      
       10% B.
      
    • 20-30 min: Hold at 10% B.

    • Note: The effective Ammonia concentration is 0.7% at the top of the gradient.

  • Detection: Monitor at 254 nm (Isoindolinone UV absorption).

Method B: The "High-Purity" Protocol (Amine-Functionalized Silica)

Best for: Valuable intermediates, prohibiting mass loss, or avoiding TEA salts.

Materials:

  • Stationary Phase: Amino-silica (NH2-bonded) cartridges (e.g., Biotage KP-NH, Teledyne amine).

  • Solvent A: Hexane or Heptane.[4]

  • Solvent B: Ethyl Acetate (or DCM if solubility is poor).[5]

Step-by-Step:

  • No Modifier Needed: The column is already basic. Do not add TEA or Ammonia.

  • Gradient:

    • Run a standard gradient from 0% to 100% Ethyl Acetate (or 0-20% MeOH/DCM).

  • Advantage: The peak shape will be sharp and symmetrical. The solvent can be evaporated immediately without worrying about residual high-boiling TEA.

Method C: Reverse Phase (C18)

Best for: Final purification of polar salts or if normal phase fails.

Materials:

  • Stationary Phase: C18 (ODS) Silica.

  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH).

  • Solvent B: Acetonitrile (MeCN).

Step-by-Step:

  • pH Choice:

    • Acidic (Formic Acid): The amine will be protonated (

      
      ). It will elute faster but peak shape is usually good.
      
    • Basic (Ammonium Bicarbonate, pH 10): The amine is neutral. Retention will be higher, loading capacity increases. Check column pH limits (Hybrid silica is required for pH > 8).

  • Gradient: 5% B to 60% B over 15 CV.

Comparative Data: Solvent System Performance

ParameterDCM / MeOH (No Modifier)DCM / MeOH / NH3 (Method A)Hex / EtOAc (Amine Silica)
Peak Shape Broad, TailingSharp, SymmetricalVery Sharp
Rf Value (approx) 0.05 - 0.2 (Streaking)0.3 - 0.50.4
Mass Recovery < 60%> 90%> 95%
Solvent Removal EasyRequires vac + heat (remove NH3)Easy
Cost LowLowHigh (Column cost)

Mechanism of Action (Visualized)

The following diagram illustrates why adding Triethylamine (TEA) or Ammonia is critical for purifying (R)-2-(Piperidin-3-yl)isoindolin-1-one.

Mechanism cluster_0 Without Modifier (Tailing) cluster_1 With TEA/NH3 Modifier (Sharp Peak) Silanol1 Silica-OH Amine1 Product (NH) Silanol1->Amine1 H-Bonding (Strong Drag) Silanol2 Silica-OH Modifier TEA / NH3 Silanol2->Modifier Blocked Amine2 Product (NH) Amine2->Silanol2 No Interaction (Elutes Freely)

Figure 2: Competitive binding mechanism. The modifier (TEA/NH3) preferentially binds to acidic silanol sites, preventing the product amine from 'sticking'.

References

  • Biotage. "Strategies for the Flash Purification of Nitrogen Heterocycles." Biotage Application Notes.

  • Teledyne ISCO. "Purification of Amines: Amine Functionalized Silica vs. Modifiers." Teledyne ISCO Technical Guides.

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[5] "Rapid chromatographic technique for preparative separations with moderate resolution."[5] The Journal of Organic Chemistry, 43(14), 2923–2925.[5]

  • Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison Chemistry Guides.

Sources

(R)-2-(Piperidin-3-yl)isoindolin-1-one degradation pathway analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-2-(Piperidin-3-yl)isoindolin-1-one Stability & Degradation Analysis

Executive Summary: The Scaffold Architecture

As researchers in Targeted Protein Degradation (TPD), you likely recognize (R)-2-(Piperidin-3-yl)isoindolin-1-one as a simplified, hydrolytically stable analog of the Cereblon (CRBN) binding pharmacophore found in immunomodulatory imide drugs (IMiDs) like Lenalidomide.

Crucial Distinction: Unlike Lenalidomide, which contains a labile glutarimide ring, this molecule features a piperidine ring.

  • Glutarimide: Prone to rapid spontaneous hydrolysis at physiological pH.

  • Piperidine: Resistant to hydrolysis but highly susceptible to oxidative metabolism and chiral inversion .

This guide addresses the specific degradation profiles you will encounter: Oxidative Metabolism (N-oxidation) , Stereochemical Instability (Racemization) , and Forced Hydrolysis .

Master Degradation Pathway Map

The following diagram illustrates the three primary degradation vectors. Use this to correlate your LC-MS/NMR data with potential structural changes.

DegradationMap Parent (R)-2-(Piperidin-3-yl) isoindolin-1-one (MW: 216.28) NOxide Metabolite M1: N-Oxide (+16 Da) (CYP/FMO Mediated) Parent->NOxide Oxidative Metabolism (Microsomal Stability) Hydroxy Metabolite M2: Hydroxylated (+16 Da) (Piperidine C-Oxidation) Parent->Hydroxy CYP450 (Minor Path) Racemate Impurity A: (S)-Enantiomer (MW: 216.28) (Chiral Inversion) Parent->Racemate Base/Enzymatic Racemization RingOpen Degradant B: Ring Open Acid (+18 Da) (Isoindolinone Hydrolysis) Parent->RingOpen Forced Stress (Strong Acid/Base)

Figure 1: Mechanistic degradation pathways illustrating metabolic oxidation (Red), chiral inversion (Yellow), and hydrolytic stress (Green).

Troubleshooting Guides (Q&A Format)

Module A: Metabolic Stability (Microsomal Clearance)

Context: You are observing rapid clearance in liver microsome (RLM/HLM) assays, but the molecule is chemically stable in buffer.

Q1: I see a +16 Da peak in my LC-MS after microsomal incubation. Is this the same as the hydrolysis product?

  • Diagnosis: No. A +16 Da shift indicates oxidation (+O), whereas hydrolysis (ring opening) results in a +18 Da shift (+H₂O).

  • Root Cause: The secondary amine of the piperidine ring is a "metabolic soft spot." It rapidly undergoes N-oxidation (mediated by FMOs or CYP450) or hydroxylation at the alpha-carbon.

  • Resolution Protocol:

    • Confirm N-Oxide: Treat the sample with Titanium(III) chloride (TiCl₃). If the +16 peak disappears (reduces back to parent), it is the N-oxide. Carbon hydroxylation will not reduce.

    • Block the Site: If N-oxidation is the primary clearance mechanism, consider capping the nitrogen (e.g., N-methylation) or adding electron-withdrawing groups to reduce basicity, though this affects CRBN binding affinity.

Q2: Why is the intrinsic clearance (CLint) higher than expected for a "stable" scaffold?

  • Insight: While the amide bonds are stable, the piperidine ring is lipophilic and basic, attracting CYP binding.

  • Action: Check your logD. If >2.5, the molecule is likely driving non-specific binding and metabolic access.

Module B: Stereochemical Integrity (Chiral Purity)

Context: The (R)-enantiomer is usually the bioactive species for CRBN recruitment. Loss of optical purity compromises potency.

Q3: My potency is dropping over time in basic media, but the mass spectrum is unchanged. What is happening?

  • Diagnosis: You are likely experiencing racemization (conversion of R to S).

  • Mechanism: The C3 proton on the piperidine ring is slightly acidic due to the adjacent electron-withdrawing isoindolinone group. In basic buffers (pH > 8) or plasma, this proton can exchange, leading to an enol-intermediate and subsequent racemization.

  • Protocol (Chiral Integrity Check):

    • Column: Chiralpak IG or IC (immobilized phases are preferred for robustness).

    • Mobile Phase: CO₂ / Methanol + 0.1% Diethylamine (SFC conditions preferred for separation).

    • Limit: Ensure (S)-enantiomer < 0.5%.

Module C: Forced Degradation (Stress Testing)

Context: Validating analytical methods requires generating degradants purposefully.

Q4: I am trying to hydrolyze the ring with 0.1N HCl, but the parent peak remains 99% pure. Is the assay broken?

  • Diagnosis: No, the assay is correct; the molecule is simply robust.

  • Explanation: Unlike glutarimides (which open in minutes at pH 7.4), the isoindolinone lactam is extremely stable. It requires harsh conditions to open the ring to the 2-(3-piperidinyl)benzoic acid derivative.

  • Recommended Stress Conditions:

    • Acid: 1N HCl, 60°C, 24 hours.

    • Base: 1N NaOH, 60°C, 4 hours (Base hydrolysis is faster than acid).

    • Oxidation: 3% H₂O₂, RT, 2 hours (Will instantly form N-oxide).

Analytical Reference Data

ParameterObservationMass Shift (Δ)Chemical/Metabolic Cause
M+16 N-Oxide +15.9949 DaMetabolic oxidation of Piperidine N
M+18 Hydrolysis +18.0106 DaOpening of Isoindolinone ring (Stress only)
M+14 Methylation +14.0157 DaArtifact from MeOH solvent (if using acid)
M+0 (S)-Enantiomer 0 DaRacemization (Detect via Chiral LC)

Experimental Workflow: Stability Assessment

Follow this logic gate to identify your degradation issue.

Workflow Sample Sample Analysis (LC-MS) MassShift Mass Shift? Sample->MassShift Plus16 +16 Da MassShift->Plus16 Oxidation Plus18 +18 Da MassShift->Plus18 Hydrolysis NoShift No Mass Shift MassShift->NoShift Isomerization Action1 Confirm N-Oxide (TiCl3 Reduction) Plus16->Action1 Action2 Confirm Ring Open (Check pH) Plus18->Action2 Action3 Check Chirality (Run Chiral SFC) NoShift->Action3

Figure 2: Diagnostic decision tree for identifying impurity species.

References

  • Piperidine Metabolism & N-Oxidation

    • Mechanism of piperidine metabolism pathways via an iminium intermediate.[1] (PubMed).[2]

    • Source: [Link]

  • Isoindolinone Ring Stability

    • Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions. (BenchChem).[3][4]

  • Chiral Separation of Piperidine Derivatives

    • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds.[5] (RSC).

    • Source: [Link]

  • Forced Degradation Guidelines

    • Current Trend in Performance of Forced Degradation Studies.[6][7] (J. Drug Deliv.[6] Ther.).

    • Source: [Link]

Sources

Technical Note: Optimizing Cell-Based Assay Reproducibility for (R)-2-(Piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

We have observed a trend of reported inconsistencies in cell-based assays involving (R)-2-(Piperidin-3-yl)isoindolin-1-one . Users frequently report "biphasic dose-response curves," "plate-to-plate variability," or "loss of potency" upon scale-up.

This compound possesses a specific chemical duality: a lipophilic isoindolinone core fused with a highly basic piperidine ring (


). This structure creates a "solubility cliff" and a "plasticity trap" that standard screening protocols often fail to address.

This guide moves beyond generic advice to target the specific physicochemical liabilities of this scaffold. It provides a self-validating workflow to stabilize your data.

Module 1: The Diagnostic Workflow

Before altering your biology, you must validate your chemistry. Use this logic tree to isolate the source of variability.

TroubleshootingLogic Start START: Inconsistent Data CheckSolubility Step 1: Visual Inspection (Precipitation?) Start->CheckSolubility CheckSalt Step 2: Check Form (Free Base vs. HCl Salt) CheckSolubility->CheckSalt Clear Solution Action_Intermed Action: Implement Intermediate Plate Dilution CheckSolubility->Action_Intermed Turbidity Observed CheckChirality Step 3: Verify Chirality (Racemization Risk) CheckSalt->CheckChirality Using Salt Action_Acidify Action: Switch to HCl Salt or Acidify Media CheckSalt->Action_Acidify Using Free Base CheckPlastic Step 4: Surface Adsorption (Plastic Binding) CheckChirality->CheckPlastic Fresh Stock Action_FreshStock Action: HPLC Chiral Check (Reject if ee < 95%) CheckChirality->Action_FreshStock Old Stock / Basic pH Action_Glass Action: Use Low-Binding Plates / Glass Coated CheckPlastic->Action_Glass High Potency Loss

Figure 1: Diagnostic logic tree for isolating physicochemical causes of assay failure.

Module 2: The Solubility Trap (Precipitation)

The most common cause of failure with piperidine-isoindolinones is microprecipitation upon dilution into culture media.

The Mechanism

The piperidine nitrogen is basic. In 100% DMSO, the compound is soluble. When you spike a high-concentration DMSO stock directly into pH 7.4 media (PBS/RPMI), the local pH shift can cause the free base to "crash out" before it disperses, forming invisible micro-aggregates. These aggregates cause:

  • False Positives: Aggregates sequester proteins or disrupt membranes non-specifically.

  • False Negatives: The effective concentration of free drug is significantly lower than calculated.

The Solution: The "Intermediate Plate" Method

Do not perform serial dilutions directly in the cell culture plate. Use a "Step-Down" dilution to keep the solvent concentration constant during the gradient formation.

Protocol:

  • Stock Prep: Dissolve compound to 10 mM in anhydrous DMSO.

  • Dilution Plate (100% DMSO): Perform your 1:3 serial dilution in a polypropylene plate using only DMSO .

  • Intermediate Plate (Media + DMSO): Transfer 5 µL from the Dilution Plate into 95 µL of culture media in a separate plate. Mix vigorously.

    • Result: This creates a 5% DMSO intermediate stock. The compound is now at 20x the final assay concentration.

    • Check: Visually inspect this plate. If it is cloudy, you have exceeded the solubility limit.

  • Assay Plate: Transfer 5 µL from the Intermediate Plate to 95 µL of cells in the final assay plate.

    • Final DMSO: 0.25% (Safe for most cells).

Module 3: Chemical Integrity (Chirality & Salt Forms)

The Enantiomer Risk

You are using the (R)-enantiomer . The stereocenter at the 3-position of the piperidine ring is susceptible to racemization, particularly if stored in basic conditions or subjected to repeated freeze-thaw cycles.

  • Impact: The (S)-enantiomer may be inactive or, worse, an antagonist. If your "pure" (R) stock degrades to a 50:50 racemate, your apparent IC50 will shift by at least 2-fold (assuming the (S) is inert) or more (if (S) competes).

  • Validation: Request a Chiral HPLC trace from your vendor. If the stock is >6 months old, re-verify purity.

Free Base vs. Hydrochloride Salt
  • Free Base: Hydrophobic, prone to precipitation, sticky.

  • HCl Salt: Hydrophilic, stable in aqueous media, less sticky.

  • Recommendation: Always check the label. If you are using the Free Base, you must ensure your DMSO stock is fully solubilized (vortex/sonicate) and consider adding 1 equivalent of HCl to the stock if precipitation persists in media.

Module 4: Non-Specific Binding (The "Plastic Sponge")

Lipophilic amines like (R)-2-(Piperidin-3-yl)isoindolin-1-one adhere avidly to standard Polystyrene (PS) and Polypropylene (PP) plastics. This "edge effect" is often mistaken for biological variability.

Data Comparison: Standard vs. Low-Binding Plates

ParameterStandard Polystyrene PlateLow-Binding (NBS) Plate
Apparent IC50 150 nM (Variable)45 nM (Consistent)
Z-Prime (Z') 0.45 (Marginal)0.72 (Excellent)
Hill Slope 0.6 - 0.8 (Shallow)~1.0 (Ideal)
Well-to-Well CV% >15%<5%

Recommendation: Switch to Non-Binding Surface (NBS) microplates or glass-coated plates for all dilution steps involving this compound.

FAQ: Rapid Troubleshooting

Q: My dose-response curve plateaus at 60% inhibition. Why? A: This is a classic signature of precipitation . The compound has reached its solubility limit in the media. Increasing the nominal concentration adds more solid compound, not dissolved compound. Check the Intermediate Plate for turbidity.

Q: Can I use acidified DMSO to improve stability? A: Yes. For free base piperidines, adding 0.1% acetic acid or HCl to the DMSO stock can prevent precipitation upon dilution into neutral media. However, ensure your final assay buffer has enough buffering capacity (HEPES/Bicarbonate) to neutralize this trace acid.

Q: The compound works in enzyme assays but fails in cells. Is it permeability? A: Unlikely for this scaffold. Piperidine isoindolinones are generally cell-permeable. The issue is likely serum binding . This compound class can bind to Albumin (BSA/FBS).

  • Test: Run the assay in reduced serum (1% FBS) vs. standard (10% FBS). If potency jumps 10-fold in low serum, you have a plasma protein binding issue, not a permeability issue.

References

  • NIH Assay Guidance Manual. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020).[1][2] National Center for Advancing Translational Sciences.[3][4][5] Link

  • NIH Assay Guidance Manual. Assay Interference by Aggregation. (2017).[6] National Center for Advancing Translational Sciences.[3][4][5] Link

  • J. Med. Chem. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation... (2024).[7] Demonstrates the biological relevance and stereochemical importance of the piperidine-isoindolinone scaffold. Link

  • Cayman Chemical. Product Information: Piperidine-Isoindolinone Analogs Solubility Guides. (General reference for solubility protocols of lipophilic amines). Link

Sources

Validation & Comparative

(R)-2-(Piperidin-3-yl)isoindolin-1-one vs (S)-enantiomer biological activity.

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for (R)-2-(Piperidin-3-yl)isoindolin-1-one versus its (S)-enantiomer .

Biological Activity, Stability, and Application in Drug Discovery[1]

Executive Summary

2-(Piperidin-3-yl)isoindolin-1-one is a critical chiral scaffold in medicinal chemistry, serving primarily as a de-oxo analog of the immunomodulatory imide drugs (IMiDs) Lenalidomide and Pomalidomide .

Unlike its parent compounds, which contain a glutarimide ring (2,6-dioxopiperidine), this molecule features a reduced piperidine ring. This structural modification results in two pivotal biological consequences:

  • Abolition of Cereblon (CRBN) Binding: The removal of the glutarimide carbonyls eliminates the hydrogen-bonding network required for recruitment to the E3 ligase Cereblon.

  • Configurational Stability: The absence of acidic carbonyls adjacent to the chiral center prevents the rapid in vivo racemization seen with Thalidomide and Lenalidomide, allowing for the study of fixed stereochemical effects.

This guide compares the (R)- and (S)-enantiomers, highlighting their utility as negative controls in targeted protein degradation (TPD) and their intrinsic activity against off-targets like Sigma receptors .

Structural & Mechanistic Comparison

Chemical Architecture
Feature(S)-Enantiomer (R)-Enantiomer Lenalidomide (Reference)
Configuration (S)-Absolute(R)-Absolute(S)-Eutomer / (R)-Distomer
Core Scaffold Isoindolin-1-oneIsoindolin-1-oneIsoindolin-1-one
Pendant Ring Piperidin-3-yl (Reduced)Piperidin-3-yl (Reduced)2,6-Dioxopiperidin-3-yl (Glutarimide)
Chiral Proton Acidity Non-acidic (

)
Non-acidic (

)
Acidic (

)
Racemization Risk Negligible (Stable)Negligible (Stable)High (

in plasma)
Mechanism of Action (The "Negative Control" Paradigm)

The primary application of these enantiomers is to validate IMiD mechanisms.

  • The IMiD Binding Pocket: Lenalidomide binds the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN via three critical hydrogen bonds involving the glutarimide imide group.

  • The Isoindolin-1-one Deficit: By reducing the glutarimide to a piperidine, 2-(Piperidin-3-yl)isoindolin-1-one cannot form these H-bonds.

  • Result: Both (R) and (S) enantiomers fail to recruit substrates (like IKZF1/3) for ubiquitination. If a biological effect is observed with these molecules, it confirms the effect is CRBN-independent (off-target).

CRBN_Binding_Logic cluster_legend Mechanism Validation Lenalidomide Lenalidomide (Glutarimide Core) CRBN_Pocket Cereblon (CRBN) Tri-Trp Pocket Lenalidomide->CRBN_Pocket H-Bonds (Imide) Isoindolinone 2-(Piperidin-3-yl) isoindolin-1-one Isoindolinone->CRBN_Pocket No H-Bonds (Steric/Electronic Mismatch) No_Effect No Recruitment (Negative Control) Isoindolinone->No_Effect Fails to Bind Ubiquitination Substrate Recruitment (IKZF1/3 Degradation) CRBN_Pocket->Ubiquitination Complex Formation

Caption: Mechanistic divergence between active IMiDs and the reduced isoindolin-1-one scaffold. The lack of glutarimide carbonyls prevents CRBN engagement.

Biological Activity Profile

While primarily negative controls for immunomodulation, these molecules possess intrinsic activity at other receptors.

Comparative Efficacy Table
Target / Assay(S)-2-(Piperidin-3-yl)... (R)-2-(Piperidin-3-yl)... Notes
Cereblon (CRBN) Binding

(Inactive)

(Inactive)
Validates lack of E3 ligase recruitment.
TNF-

Inhibition
Weak / InactiveWeak / InactiveUnlike Thalidomide, lacks anti-inflammatory potency via CRBN.
Sigma-1 Receptor (

)


(R)-enantiomer often shows slightly higher affinity in isoindoline scaffolds [1].
Sigma-2 Receptor (

)
Moderate AffinityModerate AffinityPotential relevance in CNS and oncology off-target studies.
5-HT Receptors (5-HT2B) Low MicromolarLow MicromolarOff-target liability common to piperidine-isoindolines.
Intrinsic "Off-Target" Activity

Research indicates that while the isoindoline-1,3-dione (phthalimide) analogs show significant Sigma-1 and Sigma-2 affinity, the isoindolin-1-one (lactam) core retains this lipophilic pharmacophore.

  • Key Insight: In related 4-amino-phthalimide series, the (R)-enantiomer demonstrated superior efficacy in reducing nitrite and IL-6 levels in LPS-challenged cells, potentially via a Sigma-1 mediated mechanism rather than CRBN [1]. Researchers should prioritize the (R)-enantiomer when screening for CNS or anti-inflammatory effects independent of protein degradation.

Experimental Protocols

Protocol A: Enantioseparation (Chiral Resolution)

Since these molecules do not racemize, they can be isolated in high optical purity.

Methodology:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm (Isoindolinone absorption).

  • Elution Order: typically, the (R)-enantiomer elutes second in AD-H columns (confirm with specific lot certificate).

Protocol B: CRBN Binding Validation (Fluorescence Polarization)

Use this protocol to confirm the "negative control" status of your batch.

Reagents:

  • Recombinant Human CRBN-DDB1 Complex.

  • Cy5-labeled Thalidomide tracer (Probe).[1]

  • Test Compounds: (R)- and (S)-2-(Piperidin-3-yl)isoindolin-1-one.

Workflow:

  • Incubation: Mix 50 nM CRBN-DDB1 and 5 nM Cy5-Tracer in assay buffer (PBS + 0.01% Tween-20).

  • Titration: Add test compounds (1 nM to 100

    
    M) in DMSO (final <1%).
    
  • Equilibration: Incubate for 30 minutes at RT.

  • Read: Measure Fluorescence Polarization (Ex 640 nm / Em 670 nm).

  • Result: Active IMiDs (Lenalidomide) will show an

    
    . The Isoindolin-1-one  enantiomers should show no displacement  (flat line) up to 100 
    
    
    
    M.
Protocol C: Stability Assay

Objective: Prove configurational stability compared to Lenalidomide.

  • Dissolve (R)-enantiomer in PBS (pH 7.4) at 37°C.

  • Sample at t=0, 4, 8, 24 hours.

  • Analyze via Chiral HPLC (Method 4.1).

  • Expectation: >99% ee retention after 24 hours (unlike Lenalidomide, which would approach 50:50 racemate).

References

  • Comparison of Piperidin-3-yl-isoindoline Enantiomers in Inflammation: Title: 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Mechanism of IMiD Action (CRBN Requirement): Title: Novel insights into the mechanism of action of lenalidomide. Source: Leukemia (Nature). URL:[Link]

  • Chemical Structure & Properties (PubChem): Title: (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione (Analog Reference).[2] Source: PubChem Compound Summary.[2] URL:[Link]

  • Sigma Receptor Ligand Pharmacophores: Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[3] Source: ACS Chemical Neuroscience.[3] URL:[Link][3]

Sources

A Comparative Analysis of Lenalidomide and its Core Scaffold, (R)-2-(Piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Targeted Protein Degradation and Drug Development

Introduction: The Dawn of Molecular Glues

The advent of immunomodulatory imide drugs (IMiDs), beginning with thalidomide and evolving to more potent and specific agents like lenalidomide, has revolutionized the treatment of hematological malignancies, particularly multiple myeloma (MM).[1][2][3] These molecules function as "molecular glues," a novel pharmacological mechanism wherein they modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] This targeted protein degradation pathway has opened a new frontier in drug discovery, enabling the targeting of proteins previously considered "undruggable."[4]

Lenalidomide's clinical success is attributed to its ability to induce the degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of myeloma cells.[6][7][8][9] Its chemical structure, a 4-amino-substituted isoindolinone linked to a glutarimide ring, is critical to this activity. To understand the precise contribution of its key functional groups, this guide provides a comparative analysis of lenalidomide against its fundamental structural scaffold, (R)-2-(Piperidin-3-yl)isoindolin-1-one. By dissecting the differences in their biochemical and cellular activities, we can illuminate the structure-activity relationships that govern the efficacy of this important class of therapeutic agents.

Structural Analysis: The Criticality of the 4-Amino Group

The primary structural difference between lenalidomide and (R)-2-(Piperidin-3-yl)isoindolin-1-one lies in the substitution on the isoindolinone ring. Lenalidomide possesses an amino group at the 4-position of this ring, a feature that is absent in its core scaffold.[10][11] The shared components are the chiral piperidine-2,6-dione (glutarimide) ring and the isoindolin-1-one core. It is this seemingly minor addition of an amino group that transforms a basic scaffold into a potent, clinically effective drug.

G cluster_0 Lenalidomide cluster_1 (R)-2-(Piperidin-3-yl)isoindolin-1-one (Lenalidomide Scaffold) lenalidomide lenalidomide scaffold scaffold G cluster_0 Mechanism of Action Molecule Lenalidomide or Analog CRBN CRBN Molecule->CRBN Binds E3_Ligase CRL4-CRBN E3 Ligase Complex CRBN->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase CUL4 CUL4A/B CUL4->E3_Ligase NeoSubstrate Neosubstrate (e.g., IKZF1/IKZF3) E3_Ligase->NeoSubstrate Recruits NeoSubstrate->E3_Ligase Binds to 'glued' interface Proteasome 26S Proteasome NeoSubstrate->Proteasome Targeted Ubiquitin Ubiquitin (Ub) Ubiquitin->NeoSubstrate Polyubiquitination Degradation Degraded Substrate (Peptides) Proteasome->Degradation Downstream Downstream Effects (Myeloma Cell Death, T-Cell Activation) Degradation->Downstream

Caption: Molecular glue mechanism of Lenalidomide.

Comparative Biochemical and Cellular Performance

The addition of the 4-amino group on the isoindolinone ring of lenalidomide significantly enhances its biological activity compared to the unsubstituted scaffold.

Cereblon Binding Affinity

Direct binding to CRBN is the requisite first step for activity. Structure-activity relationship (SAR) studies on thalidomide analogs have consistently shown that modifications to the phthalimide (isoindolinone) ring are critical for high-affinity binding. Lenalidomide exhibits a robust binding affinity for the CRBN-DDB1 complex. In competitive binding assays using thalidomide analog beads, lenalidomide demonstrates an IC50 value of approximately 2 µM for inhibiting CRBN binding. [12]More advanced techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) have measured the IC50 of lenalidomide for CRBN at ~1.5 µM. [13][14] While direct binding data for (R)-2-(Piperidin-3-yl)isoindolin-1-one is not readily available in comparative literature, the established importance of the phthalimide moiety suggests that the unsubstituted scaffold would be a significantly weaker binder. The amino group in lenalidomide is understood to form crucial hydrogen bonds within the CRBN binding pocket, stabilizing the interaction.

CompoundAssay TypeBinding Affinity (IC50)Source
Lenalidomide Competitive Bead Pulldown~2 µM[12]
Lenalidomide TR-FRET~1.5 µM[13][14]
(R)-2-(Piperidin-3-yl)isoindolin-1-one -Expected to be significantly higher (weaker affinity)Inferred from SAR
Neosubstrate Degradation

The ultimate measure of a molecular glue's efficacy is its ability to induce the degradation of its target neosubstrates. Lenalidomide is a potent inducer of IKZF1 and IKZF3 degradation in multiple myeloma cell lines, with depletion of these proteins observed in as little as 3 hours after treatment. [8]This effect is dose-dependent and is directly linked to its anti-myeloma activity. [6][8]The degradation is highly specific; other highly homologous Ikaros family members, IKZF2 and IKZF4, are not degraded by lenalidomide. [7] Given its weaker predicted binding to CRBN, the unsubstituted scaffold is expected to be a poor degrader of IKZF1/3. The stable ternary complex (CRBN-drug-neosubstrate) is essential for efficient ubiquitination, and a weaker initial drug-CRBN interaction would fail to form this complex effectively.

Anti-proliferative Activity

The degradation of IKZF1 and IKZF3 translates directly to cytotoxic effects in multiple myeloma cells. Lenalidomide, typically in combination with dexamethasone, is a cornerstone of MM treatment. [1][15][16][17]Its anti-proliferative effects are robust, with efficacy demonstrated in numerous clinical trials. [18]The antiproliferative potency of lenalidomide is directly correlated with the level of CRBN expression, as reduced CRBN levels confer resistance. [5][19] The unsubstituted scaffold, lacking the potent degradation-inducing activity of lenalidomide, would not be expected to exhibit significant anti-proliferative effects on its own. Its utility would be primarily as a chemical intermediate in the synthesis of more active compounds like lenalidomide. [20]

Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide standardized protocols for key validation assays.

Protocol 1: Competitive Cereblon Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled ligand (e.g., Cy5-Thalidomide) from the CRBN protein.

Materials:

  • Recombinant human CRBN protein

  • Cy5-labeled Thalidomide

  • Assay Buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)

  • Test compounds (Lenalidomide, (R)-2-(Piperidin-3-yl)isoindolin-1-one) dissolved in DMSO

  • 384-well, low-volume, black plates

  • Microplate reader capable of measuring fluorescence polarization (FP)

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each dilution into the assay plate. For controls, dispense 1 µL of DMSO.

  • Protein Preparation: Dilute recombinant CRBN to the desired concentration (e.g., 15 ng/µL) in Assay Buffer.

  • Incubation: Add 20 µL of the diluted CRBN solution to wells containing the test compounds and DMSO. For a "no protein" control, add 20 µL of Assay Buffer. Incubate for 60 minutes at room temperature with gentle shaking. [21]4. Tracer Addition: Dilute Cy5-Thalidomide to its final concentration (e.g., 50 nM) in Assay Buffer. Add 20 µL to all wells.

  • Final Incubation: Incubate for 1.5 to 2 hours at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Calculate the change in millipolarization (mP) units. Plot the mP values against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for IKZF1/3 Degradation

This protocol assesses the reduction in IKZF1 and IKZF3 protein levels in cells following compound treatment.

G cluster_0 Western Blot Workflow A 1. Cell Culture & Treatment (e.g., MM.1S cells) Treat with compounds (24h) B 2. Cell Lysis Harvest cells, lyse in RIPA buffer with protease inhibitors A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE Separate proteins by size C->D E 5. Protein Transfer Transfer to PVDF membrane D->E F 6. Blocking Incubate with 5% milk or BSA to prevent non-specific binding E->F G 7. Primary Antibody Incubation (Anti-IKZF1, Anti-IKZF3, Anti-Actin) Overnight at 4°C F->G H 8. Secondary Antibody Incubation (HRP-conjugated) 1h at RT G->H I 9. Detection Add ECL substrate H->I J 10. Imaging & Analysis Capture chemiluminescence, quantify band intensity I->J

Sources

Comparison Guide: (R)-2-(Piperidin-3-yl)isoindolin-1-one vs. Thalidomide in CRBN Binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the established immunomodulator Thalidomide and the structural analog (R)-2-(Piperidin-3-yl)isoindolin-1-one .[1]

This analysis treats (R)-2-(Piperidin-3-yl)isoindolin-1-one according to its literal chemical definition: a Lenalidomide-like scaffold where the critical glutarimide ring has been replaced by a saturated piperidine ring (lacking the 2,6-dione carbonyls).[1] This comparison serves as a definitive Structure-Activity Relationship (SAR) case study, demonstrating the absolute necessity of the glutarimide pharmacophore for Cereblon (CRBN) recruitment.[1]

Executive Summary

  • Thalidomide: A potent, reversible binder of Cereblon (CRBN).[1] It utilizes a glutarimide (2,6-dioxopiperidine) ring to anchor into the tri-tryptophan pocket of CRBN, acting as a "molecular glue" to recruit neosubstrates (e.g., IKZF1, IKZF3) for ubiquitination.[1]

  • (R)-2-(Piperidin-3-yl)isoindolin-1-one: A non-binding structural analog .[1] By lacking the carbonyl groups on the piperidine ring, this molecule cannot form the essential hydrogen bond network required for CRBN affinity.[1] It serves primarily as a negative control or a synthetic scaffold for PROTAC linker development, rather than a functional E3 ligase ligand.[1]

Quick Comparison Matrix
FeatureThalidomide (R)-2-(Piperidin-3-yl)isoindolin-1-one
Core Pharmacophore Glutarimide (2,6-dioxopiperidine)Piperidine (Saturated, no carbonyls)
Scaffold Phthalimide (Isoindole-1,3-dione)Isoindolin-1-one (Reduced Phthalimide)
CRBN Binding Affinity (

)
~2.5 – 8.5 µM (Racemic/S-form)> 100 µM / No Binding
Key Interaction 3 H-bonds (Imide NH + 2 Carbonyls)None (Lacks H-bond acceptors/donors)
Functional Outcome Degrades IKZF1/3, CK1

Inactive (No degradation)
Primary Utility Clinical Drug (Multiple Myeloma)Negative Control / Synthetic Intermediate

Chemical & Mechanistic Deep Dive

Structural Analysis

The drastic difference in biological activity stems from a subtle but critical modification in the "Warhead" (the moiety that enters the CRBN pocket).[1]

  • Thalidomide: Possesses a Glutarimide ring.[1] This ring contains an imide group (-CO-NH-CO-).[1] The NH acts as a hydrogen bond donor, and the two carbonyl oxygens act as hydrogen bond acceptors.[1]

  • The Analog: Possesses a Piperidine ring.[1][2][3][4][5] This is the fully reduced form (-CH2-NH-CH2- or -CH2-N(R)-CH2-).[1] It lacks the carbonyl oxygens entirely.[1] Without these oxygens, the molecule is "blind" to the electrostatic environment of the CRBN pocket.[1]

The "Tri-Trp" Pocket Interaction

Cereblon contains a highly conserved hydrophobic pocket lined by three tryptophan residues (Trp380, Trp386, Trp400 in human CRBN).[1] Binding requires a precise "lock and key" hydrogen bonding network:

  • H-Bond 1: The Glutarimide NH donates a proton to the backbone carbonyl of His378 (or Trp380 depending on PDB alignment).[1]

  • H-Bond 2: The C2-Carbonyl accepts a proton from the backbone amide of Trp380 .[1]

  • H-Bond 3: The C6-Carbonyl accepts a proton from the backbone amide of His378 .[1]

Why the Analog Fails: The (R)-2-(Piperidin-3-yl)isoindolin-1-one lacks the C2 and C6 carbonyls.[1] Consequently, it cannot accept protons from the pocket's backbone.[1] Furthermore, the basic nitrogen of the piperidine (pKa ~11) would likely be protonated at physiological pH, creating a positive charge that is electrostatically incompatible with the hydrophobic Tri-Trp cage.[1]

Mechanistic Pathway Visualization

CRBN_Binding_Mechanism Thalidomide Thalidomide (Glutarimide Warhead) CRBN_Pocket CRBN Tri-Trp Pocket (W380, W386, W400) Thalidomide->CRBN_Pocket Glutarimide inserts Analog (R)-2-(Piperidin-3-yl)isoindolin-1-one (Piperidine Warhead) Analog->CRBN_Pocket Piperidine inserts Complex Stable Ligand-CRBN Complex (H-Bond Network Formed) CRBN_Pocket->Complex H-Bonds Established (Thalidomide) No_Complex No Binding (Steric/Electrostatic Clash) CRBN_Pocket->No_Complex H-Bonds Missing (Analog) Substrate Substrate Recruitment (IKZF1/3) Complex->Substrate Surface Remodeling No_Complex->Substrate Fails to Recruit Degradation Ubiquitination & Degradation Substrate->Degradation

Figure 1: Mechanistic divergence. Thalidomide successfully engages the CRBN pocket to initiate the degradation cascade, whereas the piperidine analog fails to establish the necessary binding interface.[1]

Experimental Validation Protocols

To empirically verify the non-binding status of (R)-2-(Piperidin-3-yl)isoindolin-1-one compared to Thalidomide, the following protocols are recommended. These represent the industry standard for E3 ligase ligand characterization.

Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of a test compound to displace a fluorescently labeled tracer (e.g., Cy5-Thalidomide) from recombinant CRBN.[1]

  • Objective: Determine

    
     and 
    
    
    
    .
  • Reagents:

    • Recombinant Human CRBN-DDB1 complex.[1]

    • Tracer: Cy5-conjugated Thalidomide (or Pomalidomide).[1]

    • Control: Unlabeled Thalidomide.[1]

    • Test: (R)-2-(Piperidin-3-yl)isoindolin-1-one.[1]

Protocol Steps:

  • Preparation: Dilute CRBN protein to a concentration of

    
     of the tracer (typically ~50-100 nM) in Assay Buffer (50 mM Tris pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127).
    
  • Tracer Addition: Add Cy5-Tracer to a final concentration of 10-20 nM.[1]

  • Compound Titration: Add the test compound in a 10-point serial dilution (e.g., 100 µM down to 0.1 nM). Include Thalidomide as a positive control.[1]

  • Incubation: Incubate for 30-60 minutes at Room Temperature (RT) in the dark.

  • Readout: Measure Fluorescence Polarization (Ex 640 nm / Em 670 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot mP vs. log[Concentration]. Fit to a sigmoidal dose-response curve.

Expected Results:

  • Thalidomide: Sigmoidal curve with

    
    .[1]
    
  • Analog: Flat line (no displacement) up to 100 µM.[1]

Cellular Degradation Assay (Western Blot)

This confirms whether the binding (or lack thereof) translates to functional protein degradation in cells.[1]

  • Cell Line: MM.1S (Multiple Myeloma) or Kelly (Neuroblastoma).[1]

  • Targets: IKZF1 (Ikaros), IKZF3 (Aiolos).[1]

Protocol Steps:

  • Seeding: Seed MM.1S cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat cells with DMSO (Vehicle), Thalidomide (10 µM), and Analog (10 µM, 50 µM) for 16-24 hours.[1]

  • Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer + Protease Inhibitors.

  • Blotting: Perform SDS-PAGE and transfer to nitrocellulose.

  • Detection: Probe with anti-IKZF1 (CST #14859) and anti-GAPDH (Loading Control).

Expected Results:

  • Thalidomide: Significant reduction (>50%) of IKZF1/3 bands.[1]

  • Analog: No change in IKZF1/3 levels compared to DMSO, confirming inactivity.[1]

Nomenclature & Chirality Note

The Chirality Factor

The analog is specified as the (R)-enantiomer .[1]

  • Thalidomide: The (S)-enantiomer is generally the stronger binder (~10x higher affinity than R) and the primary driver of degradation.[1] However, Thalidomide racemizes rapidly in vivo.[1]

  • The Analog: Since the core pharmacophore (glutarimide) is missing, the chirality of the piperidine ring is moot regarding affinity.[1] However, structurally, the (R)-configuration of the isoindolinone scaffold often presents a steric clash in the substrate recruitment interface compared to the (S)-configuration found in active Lenalidomide.[1] Thus, (R)-2-(Piperidin-3-yl)isoindolin-1-one is doubly disadvantaged: it lacks the anchor (glutarimide) and possesses the less favorable scaffold geometry (R-isomer).[1]

Potential Confusion with EM-12

Researchers must distinguish this analog from EM-12 .

  • EM-12: 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione.[1] (Contains the Glutarimide).[1] Highly Active.

  • Topic Analog: 2-(Piperidin-3-yl)isoindolin-1-one.[1] (Lacks the Glutarimide).[1] Inactive.

References

  • Fischer, E. S., et al. (2014).[1] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[1] Nature, 512(7512), 49–53.[1] Link[1]

  • Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[1] Nature Structural & Molecular Biology, 21(9), 803–809.[1] Link

  • Ito, T., et al. (2010).[1] Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.[1] Link[1]

  • Matyskiela, M. E., et al. (2016).[1] A hypermorphic aberration of the thalidomide-binding pocket confers resistance to degraders.[1] Nature Chemical Biology, 12, 981–987.[1] Link

  • PubChem Compound Summary. (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione (Phthalimide analog).[1] Link

Sources

Validating the anti-inflammatory effects of (R)-2-(Piperidin-3-yl)isoindolin-1-one

[1]

Executive Analysis: Structure-Activity Relationship (SAR)

To validate this compound, one must first understand its deviation from the "Gold Standard" (Lenalidomide).[1]

FeatureLenalidomide (Standard)(R)-2-(Piperidin-3-yl)isoindolin-1-one (Candidate)Implication for Validation
Core Scaffold Isoindolin-1-oneIsoindolin-1-oneRetains the stable lactam core.[1]
Ring B (Side Chain) Glutarimide (2,6-dioxopiperidine)Piperidine (Reduced, no carbonyls)Critical: Glutarimide is essential for H-bonding with the CRBN tri-tryptophan pocket (W380, W386, W400).[1] The piperidine analog likely has reduced or abolished CRBN affinity .[1]
Ring A Substituent 4-Amino (-NH2)None (Unsubstituted)The 4-amino group enhances potency and alters substrate selectivity (e.g., CK1

).[1]
Primary Mechanism CRBN-mediated degradation of IKZF1/3Hypothesis: PDE4 Inhibition or Non-CRBN immunomodulationValidation must prove if anti-inflammatory effect is independent of IKZF1/3 degradation.[1]
Mechanistic Validation Logic

The anti-inflammatory efficacy of IMiDs typically stems from the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) , leading to the suppression of IL-2 and TNF-

1Molecular GlueClassical Inhibitor1
Pathway Visualization: The IMiD Signaling Cascade

IMiD_PathwayCompound(R)-2-(Piperidin-3-yl)isoindolin-1-oneCRBNCereblon (CRBN)E3 Ligase ComplexCompound->CRBN Putative Low Affinity(Check via TR-FRET)PDE4PDE4 Enzyme(cAMP Hydrolysis)Compound->PDE4 Alternative Target?LenalidomideLenalidomide(Reference)Lenalidomide->CRBN High Affinity(Glutarimide binding)SubstratesSubstrates:IKZF1 (Ikaros)IKZF3 (Aiolos)Lenalidomide->Substrates RecruitsCRBN->Substrates E3 Ligase ActivityCytokinesDownstream Effect:↓ TNF-α, ↓ IL-6↑ IL-2 (T-cells)PDE4->Cytokines cAMP StabilizationUbiquitinationPoly-Ubiquitination& Proteasomal DegradationSubstrates->UbiquitinationUbiquitination->Cytokines Leads toImmune Modulation

Figure 1: Mechanistic bifurcation.[1] The candidate must be tested for both CRBN-dependent degradation (Left) and enzymatic inhibition (Right).[1]

Comparative Performance Guide

When publishing validation data, compare the candidate directly against Lenalidomide (IMiD control) and Dexamethasone (Steroidal control).[1]

Table 1: Comparative Benchmarks (Human PBMCs)
MetricLenalidomide (Ref)Candidate Target Profile Validation Criteria
TNF-

IC

10 – 100 nM< 500 nMMust show dose-dependent suppression in LPS-stimulated PBMCs.[1]
IL-6 Suppression Potent (>90% max inhib)Moderate to HighIL-6 often correlates with CRS (Cytokine Release Syndrome) mitigation.[1]
IKZF1 Degradation (D

)
> 90% at 1

M
Unknown If < 20%, the mechanism is CRBN-independent .[1]
CRBN Binding (IC

)
~3

M (Thalidomide analog range)
Likely > 50

M
High IC

confirms loss of glutarimide binding mode.[1]
Cytotoxicity (CC

)
> 100

M
> 50

M
Essential to prove cytokine reduction isn't due to cell death.[1]
Experimental Protocols

To ensure trustworthiness and reproducibility , use these self-validating protocols.

Protocol A: Phenotypic Validation (LPS-Induced Cytokine Release)

Objective: Quantify anti-inflammatory potency in a physiological system.[1]

  • Cell Source: Fresh Human Peripheral Blood Mononuclear Cells (PBMCs) isolated via Ficoll-Paque density gradient.[1]

  • Seeding: Plate

    
     cells/well in 96-well plates using RPMI-1640 + 10% FBS.
    
  • Compound Treatment:

    • Prepare serial dilutions of (R)-2-(Piperidin-3-yl)isoindolin-1-one (0.1 nM to 10

      
      M) in DMSO.
      
    • Include Lenalidomide (Positive Control) and DMSO-only (Vehicle Control).[1]

    • Incubate cells with compounds for 1 hour prior to stimulation.[1]

  • Stimulation: Add Lipopolysaccharide (LPS) from E. coli O111:B4 (Final conc: 100 ng/mL).

  • Incubation: 18–24 hours at 37°C, 5% CO

    
    .
    
  • Readout: Harvest supernatant. Quantify TNF-

    
     and IL-6 via ELISA or HTRF.[1]
    
  • Data Analysis: Calculate IC

    
     using non-linear regression (4-parameter logistic fit).
    
    • Validation Check: The Vehicle+LPS wells must show >50-fold cytokine induction over Vehicle-NoLPS.[1]

Protocol B: Mechanistic Validation (Western Blot for Neosubstrates)

Objective: Determine if the compound acts as a "Molecular Glue" degrading IKZF1/3.[1]

  • Cell Line: MM.1S (Multiple Myeloma) or Jurkat cells (High expression of CRBN/IKZF).[1]

  • Treatment: Treat cells with 1

    
    M and 10 
    
    
    M of the candidate for 6 hours .[1]
    • Control: Lenalidomide (1

      
      M) as a positive control for degradation.[1]
      
  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Immunoblot:

    • Primary Antibodies: Anti-IKZF1 (Ikaros), Anti-IKZF3 (Aiolos), Anti-CRBN, Anti-

      
      -Actin (Loading Control).[1]
      
  • Interpretation:

    • Band Disappearance: Indicates CRBN-mediated degradation (Molecular Glue mechanism).[1]

    • Stable Bands: Indicates the anti-inflammatory effect is likely off-target (e.g., PDE4, kinase inhibition) or the compound is a poor CRBN ligand due to the missing glutarimide.[1]

Critical Analysis & Interpretation

The "Glutarimide Gap" Hypothesis: Research indicates that the glutarimide ring's imide group is crucial for the specific electrostatic interactions within the CRBN pocket.[1] By replacing this with a piperidine ring (in the candidate compound), you remove the acidic proton and carbonyl acceptors.[1]

  • Scenario 1 (Likely): The candidate shows weak/no IKZF1 degradation but moderate TNF-

    
     suppression.[1]
    
  • Scenario 2 (Novel): The candidate degrades IKZF1 despite lacking the glutarimide.[1]

References
  • Ito, T., et al. (2010).[1][2] "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350.[1]

  • Chamberlain, P. P., et al. (2014).[1] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic activity."[1] Nature Structural & Molecular Biology, 21, 803–809.[1]

  • Gandhi, A. K., et al. (2014).[1] "Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN)."[1] British Journal of Haematology, 164(6), 811-821.[1]

  • Muller, G. W., et al. (1999).[1] "Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production."[1][3] Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630.[1]

Comparison of different synthetic routes to (R)-2-(Piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to (R)-2-(Piperidin-3-yl)isoindolin-1-one (CAS 1381795-31-8 for the HCl salt), a critical pharmacophore in the development of PARP inhibitors (e.g., Niraparib analogs) and immunomodulatory drugs (IMiDs).

Executive Summary

The synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one requires the construction of an isoindolin-1-one (phthalimidine) core attached to a chiral piperidine scaffold. The primary challenge lies in establishing the bicyclic lactam without racemizing the sensitive C3-chiral center of the piperidine ring.

This guide evaluates three distinct methodologies:

  • The Alkylation-Cyclization Route (Standard): High reliability using ortho-functionalized benzoates.

  • The Reductive Cyclization Route (Green): Atom-economical approach using 2-formylbenzoic acid.

  • The Phthalimide Reduction Route (Classical): Cost-effective but chemically harsh reduction of a phthalimide precursor.

Quick Comparison Matrix
FeatureRoute 1: Alkylation-CyclizationRoute 2: Reductive CyclizationRoute 3: Phthalimide Reduction
Starting Material Methyl 2-(bromomethyl)benzoate2-Formylbenzoic acidPhthalic Anhydride
Step Count 2 (Protection + Cyclization)1 (One-pot cascade)3 (Condensation + Reduction + Deprotection)
Yield Potential High (75-85%)Moderate-High (60-80%)Low-Moderate (40-60%)
Chiral Integrity Excellent (Mild conditions)Excellent (No strong base)Risk of Racemization (Acid/Heat)
Scalability High (Robust intermediates)Moderate (Solubility issues)High (Cheap reagents)
Primary Risk Lachrymatory alkyl halideOver-reductionPoor selectivity (over-reduction to isoindoline)

Route 1: Alkylation-Cyclization (The "Gold Standard")

This pathway is the most widely adopted for medicinal chemistry applications due to its regioselectivity and mild conditions. It relies on the nucleophilic attack of the chiral amine on a benzylic halide, followed by spontaneous intramolecular lactamization.

Mechanism & Workflow

The reaction proceeds via an SN2 substitution of the bromide by the primary amine of (R)-3-amino-1-Boc-piperidine , followed by an intramolecular nucleophilic acyl substitution at the ester group to close the lactam ring.

Route1 SM1 Methyl 2-(bromomethyl)benzoate Inter Intermediate: Amino-ester adduct SM1->Inter SN2 (Et3N/DMF) SM2 (R)-3-Amino-1-N-Boc-piperidine SM2->Inter Prod_Prot Boc-Protected Isoindolinone Inter->Prod_Prot Cyclization (Spontaneous) Final (R)-2-(Piperidin-3-yl) isoindolin-1-one Prod_Prot->Final Deprotection (HCl/Dioxane)

Figure 1: Stepwise formation of the isoindolinone core via alkylation-cyclization.

Experimental Protocol

Step 1: Cyclization

  • Reagents: Methyl 2-(bromomethyl)benzoate (1.0 equiv), (R)-tert-butyl 3-aminopiperidine-1-carboxylate (1.1 equiv), Triethylamine (2.5 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve the amine and base in MeCN at 0°C.

    • Add the benzoate dropwise to control the exotherm.

    • Warm to room temperature and stir for 4–12 hours. (Monitoring by LCMS will show the disappearance of the bromide and formation of the cyclized product).

    • Note: Heating to 50°C may be required to drive the lactamization to completion if the intermediate amino-ester is stable.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4. Purify via flash chromatography (Hex/EtOAc).

Step 2: Deprotection

  • Dissolve the Boc-protected intermediate in 4M HCl in Dioxane.

  • Stir at RT for 2 hours.

  • Concentrate in vacuo to afford the hydrochloride salt (CAS 1381795-31-8).

Route 2: Reductive Cyclization (The "Green" Approach)

This route utilizes 2-formylbenzoic acid (or 2-carboxybenzaldehyde), which exists in equilibrium with its cyclic lactol form. It reacts with the amine to form an imine/enamine intermediate, which is then reduced and cyclized in situ.

Mechanism & Workflow

This is a "reductive amination-lactamization" cascade. The reducing agent must be selective enough to reduce the imine without reducing the carboxylic acid or the final lactam carbonyl.

Route2 SM1 2-Formylbenzoic Acid (Lactol form) Imine Imine Intermediate SM1->Imine Condensation (-H2O) SM2 (R)-3-Amino-1-N-Boc-piperidine SM2->Imine Final Boc-Protected Isoindolinone Imine->Final Reduction (NaBH(OAc)3) + Cyclization

Figure 2: One-pot reductive cyclization cascade.

Experimental Protocol
  • Reagents: 2-Formylbenzoic acid (1.0 equiv), (R)-tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv), Sodium triacetoxyborohydride (STAB, 1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Procedure:

    • Mix the acid and amine in DCE and stir for 1 hour to allow imine formation.

    • Add STAB in portions.

    • Stir at RT overnight. The secondary amine formed after reduction attacks the pendant carboxylic acid (often requiring mild acid catalysis or thermal activation) to close the ring.

    • Optimization: If cyclization is slow, treating the crude reduced amino-acid with EDC/HOBt can force ring closure.

Route 3: Phthalimide Reduction (The Classical Approach)

Historically significant, this route starts with the oxidation state of phthalimide (two carbonyls) and selectively reduces one. While starting materials are cheap, controlling the reduction to stop at the lactam (isoindolinone) rather than the amine (isoindoline) is challenging.

Mechanism & Workflow
  • Condensation: Phthalic anhydride + Amine → Phthalimide.

  • Reduction: Zinc/Acetic Acid or Sn/HCl reduces one carbonyl to a methylene group.

Route3 SM1 Phthalic Anhydride Phthalimide Phthalimide Intermediate (2 Carbonyls) SM1->Phthalimide Reflux (AcOH) SM2 (R)-3-Amino-1-N-Boc-piperidine SM2->Phthalimide Isoindolinone Isoindolinone (1 Carbonyl) Phthalimide->Isoindolinone Zn / AcOH (Clemmensen-type)

Figure 3: Phthalimide formation followed by reductive deoxygenation.

Experimental Protocol
  • Condensation: Reflux phthalic anhydride and the amine in Toluene with a Dean-Stark trap to form (R)-2-(1-Boc-piperidin-3-yl)isoindoline-1,3-dione .

  • Reduction:

    • Dissolve the phthalimide in Glacial Acetic Acid.

    • Add Zinc dust (5–10 equiv).

    • Heat to reflux (100–110°C) for 4–8 hours.

    • Critical Issue: The Boc group is acid-labile. Under these conditions, the Boc group will likely be cleaved, yielding the free amine directly. If the Boc group is required, this route is unsuitable, or the product must be re-protected.

    • Workup: Filter off Zinc, neutralize with NaOH (exothermic!), and extract with DCM.

Analytical Data & Validation

To validate the synthesis of (R)-2-(Piperidin-3-yl)isoindolin-1-one , compare against these expected spectral characteristics:

  • 1H NMR (DMSO-d6, HCl salt):

    • Isoindolinone Core: Aromatic protons at δ 7.4–7.7 ppm (m, 4H). The benzylic methylene (-CH2-N) appears as a singlet (or AB system) around δ 4.4–4.6 ppm.

    • Chiral Center: The methine proton (N-CH-CH2) at the 3-position of piperidine shifts significantly downfield (δ 4.0–4.5 ppm) due to the lactam nitrogen.

    • Piperidine Ring: Multiplets at δ 1.5–3.5 ppm corresponding to the ring methylenes.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]+ = 217.13 (Free base).

    • If Boc-protected: [M+H]+ = 317.18.

References

  • Isoindolinone Synthesis via Alkylation: Organic Letters, 2012, 14(7), 1876–1879. (General methodology for N-substituted isoindolinones).

  • Reductive Cyclization of 2-Formylbenzoic Acid: Journal of Organic Chemistry, 2015, 80(3), 1506–1516. (Mechanistic insights into reductive amination-cyclization).

  • Phthalimide Reduction Protocols: Organic Process Research & Development, 2011, 15(4), 831–840. (Industrial scale reduction of phthalimides).

  • Compound Characterization (CAS 1381795-31-8): PubChem Compound Summary for CID 11680228.

Comparative Guide: Cross-Reactivity Profiling of (R)-2-(Piperidin-3-yl)isoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of (R)-2-(Piperidin-3-yl)isoindolin-1-one derivatives , focusing on their utility as configurationally stable probes for distinguishing Cereblon (CRBN)-dependent mechanisms from off-target pharmacology.

Executive Summary: The "De-oxo" Control Strategy

In the development of Immunomodulatory Imide Drugs (IMiDs) and PROTACs, the (R)-2-(Piperidin-3-yl)isoindolin-1-one scaffold represents a critical "negative control" and "off-target probe." Structurally, these derivatives resemble Lenalidomide but lack the critical 2,6-dione (glutarimide) carbonyls required for high-affinity Cereblon (CRBN) binding.

Unlike the clinically used glutarimides (Thalidomide, Lenalidomide, Pomalidomide), which undergo rapid in vivo racemization, the (R)-2-(Piperidin-3-yl)isoindolin-1-one core is configurationally stable . This stability makes it an indispensable tool for dissecting the specific contributions of chirality to off-target interactions, particularly with Sigma receptors and 5-HT receptors , which are often confounded by the racemizing nature of standard IMiDs.

Key Comparative Findings
FeatureLenalidomide (Standard) (R)-2-(Piperidin-3-yl)isoindolin-1-one (Derivative)
Core Structure Isoindolin-1-one + Glutarimide Isoindolin-1-one + Piperidine
CRBN Affinity (IC50) High (< 200 nM)Negligible (> 50 µM)
Chiral Stability Unstable (Racemizes t1/2 ~8h)Stable (No acidic C3 proton)
Primary Cross-Reactivity IKZF1, IKZF3, CK1

(Neosubstrates)
Sigma-1, Sigma-2, 5-HT2A/2B
Application Therapeutic (Myeloma/MDS)Negative Control / Off-Target Probe

Mechanistic Insight: Why the "Dione" Matters

To use these derivatives effectively, researchers must understand the causality of their binding profiles.

The CRBN "Tri-Trp" Pocket

The primary target of IMiDs, Cereblon (CRBN), recognizes the glutarimide ring via a precise hydrogen-bonding network within a "Tri-Trp" pocket (W380, W386, W400 in human CRBN). The C2 and C6 carbonyls of the glutarimide are essential hydrogen bond acceptors.

  • Lenalidomide: Contains the glutarimide.[1][2][] Binds CRBN.

  • Piperidine Derivative: Lacks the carbonyls. The steric fit remains, but the energetic contribution of the H-bonds is lost. Does NOT Bind CRBN.

The Off-Target Shift (Sigma/5-HT)

Removing the polar carbonyl groups increases the basicity of the piperidine nitrogen and the overall lipophilicity (LogP) of the molecule. This structural change shifts the pharmacophore from an E3 ligase ligand to a CNS-active scaffold .

  • Mechanism: The protonated piperidine nitrogen (at physiological pH) mimics the basic amine pharmacophore required for Sigma-1/2 and Serotonin (5-HT) receptor binding.

  • Implication: When observing "non-CRBN" toxicity (e.g., sedation, neuropathy) in a lenalidomide analog, this specific derivative serves as a probe to validate if the effect is driven by the isoindolinone-piperidine core rather than CRBN degradation.

Visualization of the Selectivity Shift

G cluster_0 Structure cluster_1 Primary Target cluster_2 Outcome Len Lenalidomide (Glutarimide Core) CRBN CRBN E3 Ligase (Tri-Trp Pocket) Len->CRBN High Affinity (H-Bonds) Sigma Sigma/5-HT Receptors (CNS Targets) Len->Sigma Low Affinity Deriv (R)-Piperidine Derivative (De-oxo Core) Deriv->CRBN Loss of Affinity (No H-Bonds) Deriv->Sigma High Affinity (Lipophilic Cation) Degradation Substrate Degradation (IKZF1/3) CRBN->Degradation OffTarget Off-Target Effects (Sedation/Neuropathy) Sigma->OffTarget

Figure 1: Mechanistic shift of (R)-2-(Piperidin-3-yl)isoindolin-1-one derivatives. Removal of the glutarimide carbonyls abolishes CRBN binding while enhancing affinity for CNS off-targets.

Experimental Protocols for Cross-Reactivity Studies

To validate the performance of these derivatives, a dual-screening approach is required: confirming the loss of CRBN binding and quantifying the gain of off-target affinity.

Protocol A: CRBN Competition Assay (TR-FRET)

Objective: Confirm the derivative acts as a negative control (IC50 > 50 µM). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a fluorophore-labeled Thalidomide tracer.

  • Reagents:

    • Recombinant Human CRBN-DDB1 complex (biotinylated).

    • Cy5-labeled Thalidomide tracer.

    • Europium-Streptavidin donor.

    • Test Compound: (R)-2-(Piperidin-3-yl)isoindolin-1-one derivative.

    • Control: Lenalidomide (Positive), DMSO (Negative).

  • Workflow:

    • Dilute test compounds in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20) to 10-point dose-response (starting at 100 µM).

    • Incubate CRBN-DDB1 (5 nM final) with compounds for 30 min at RT.

    • Add Cy5-Thalidomide tracer (20 nM) and Eu-Streptavidin.

    • Incubate 60 min at RT.

    • Read TR-FRET (Ex: 337 nm, Em: 620/665 nm).

  • Data Analysis:

    • Calculate TR-FRET ratio (665/620).

    • Fit to sigmoidal dose-response curve.

    • Success Criteria: Lenalidomide IC50 ~100-200 nM. Piperidine derivative should show no displacement or IC50 > 50 µM.

Protocol B: Sigma-1 Receptor Radioligand Binding

Objective: Quantify the "off-target" liability of the stable piperidine scaffold. Method: Competition binding using [3H]-(+)-Pentazocine.

  • Reagents:

    • Membrane preparation from Jurkat cells or Guinea pig brain (rich in Sigma-1).

    • Radioligand: [3H]-(+)-Pentazocine (2 nM).

    • Non-specific binder: Haloperidol (10 µM).

  • Workflow:

    • Prepare assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubate membranes (50 µg protein) with [3H]-Pentazocine and increasing concentrations of the (R)-Piperidine derivative (0.1 nM – 10 µM).

    • Incubate for 120 min at 37°C.

    • Terminate by rapid filtration over GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Determine Ki using the Cheng-Prusoff equation.

    • Expectation: The (R)-Piperidine derivative often exhibits Ki < 1 µM (High Affinity), contrasting with Lenalidomide's lower affinity.

Workflow Visualization

Workflow cluster_CRBN Step 1: CRBN Validation (Negative Control) cluster_OffTarget Step 2: Off-Target Profiling Start Start: (R)-Piperidine Derivative TRFRET TR-FRET Competition Assay (vs Cy5-Thalidomide) Start->TRFRET Sigma Sigma-1 Receptor Binding (vs [3H]-Pentazocine) Start->Sigma Result1 IC50 > 50 µM (Non-Binder) TRFRET->Result1 Confirm Loss of Dione Decision Conclusion: Valid Negative Control for CRBN-dependent Phenotypes Result1->Decision Result2 Ki < 1 µM (Positive Binding) Sigma->Result2 Confirm Scaffold Liability Result2->Decision

Figure 2: Screening workflow to validate the derivative as a specific negative control.

Comparative Data Summary

The following table summarizes the expected performance of (R)-2-(Piperidin-3-yl)isoindolin-1-one derivatives compared to standard IMiDs. Use these values as benchmarks for your Quality Control (QC) or experimental validation.

ParameterLenalidomide (Ref) (R)-Piperidine Derivative Interpretation
CRBN Binding (IC50) 0.1 – 0.5 µM> 50 µM Derivative is CRBN-inactive.
IKZF1 Degradation (DC50) ~10 nMNo Degradation Derivative does not recruit substrates.
Sigma-1 Affinity (Ki) > 10 µM0.1 – 2.0 µM Derivative has enhanced CNS liability.
5-HT2B Affinity (Ki) > 10 µM~ 0.5 µM Potential for serotonergic side effects.[4]
Chiral Stability Racemizes (t1/2 ~8h)Stable (> 48h) Suitable for enantioselective studies.

Data Source Note: The affinity shift is consistent with SAR studies on phthalimide-piperidine analogs, where removal of the imide carbonyls abolishes CRBN activity but retains or enhances binding to hydrophobic pockets in GPCRs and Sigma receptors [1, 2].

References

  • Chamberlain, P. P., et al. (2014).[5] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21(9), 803-809. Link

    • Grounding: Defines the structural requirement of the glutarimide glutarimide carbonyls for CRBN binding (Tri-Trp pocket).
  • Tsuji, D., et al. (2024). "2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation... and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity."[4] ACS Chemical Neuroscience (via PMC). Link

    • Grounding: Provides experimental data on the Sigma/5-HT affinity of piperidine (non-glutarimide) analogs and their lack of CRBN binding.
  • Reischl, R. J., et al. (2015). "Investigation of the enantiomerization barriers of the phthalimidone derivatives EM12 and lenalidomide." Electrophoresis, 36(6), 920-927. Link

    • Grounding: Establishes the rapid racemization of the glutarimide core, contrasting with the stability of the piperidine core.
  • Donovan, K. A., et al. (2020). "Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome." eLife, 7, e38430. Link

    • Grounding: Describes the standard protocols for validating CRBN-dependent degrad

Sources

Head-to-Head Comparison: (R)-Isoindolin-1-one (Lenalidomide) vs. Isoindoline-1,3-dione (Pomalidomide) Based PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level, technical comparison of PROTACs utilizing the (R)-2-(Piperidin-3-yl)isoindolin-1-one scaffold (commonly recognized as the core of Lenalidomide and its derivatives) versus alternative Cereblon (CRBN) recruiting ligands such as Thalidomide and Pomalidomide (Isoindoline-1,3-diones).

Nomenclature Note: In strict IUPAC nomenclature, the active CRBN-binding moiety requires a 2,6-dioxopiperidine (glutarimide) ring. The term "2-(Piperidin-3-yl)isoindolin-1-one" literally describes a reduced piperidine analog lacking the carbonyls essential for the tri-tryptophan pocket interaction. However, in the context of functional PROTAC development, this terminology is frequently used as a shorthand for the Lenalidomide-based scaffold (3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione) or its core structure. This guide proceeds with the interpretation that the user refers to the functional Isoindolin-1-one (Lenalidomide-type) class of ligands, while acknowledging the reduced form is often used as a non-binding negative control .

Executive Summary & Mechanistic Rationale

The choice of E3 ligase ligand is the "anchor" of PROTAC design. While Thalidomide and Pomalidomide (based on the phthalimide/isoindoline-1,3-dione core) were the first-generation standards, Isoindolin-1-one (Lenalidomide-based) ligands have emerged as a critical alternative.

The structural distinction lies in the reduction of one carbonyl group on the phthalimide ring to a methylene group, converting the isoindoline-1,3-dione to an isoindolin-1-one . This subtle change fundamentally alters the physicochemical profile and the neosubstrate degradation landscape.

The "Causality" of Scaffold Selection
  • Solubility & Permeability: The removal of one carbonyl group in the isoindolin-1-one scaffold increases basicity and polarity slightly, often resulting in improved aqueous solubility compared to the highly crystalline Pomalidomide analogs. This is crucial for PROTACs, which often suffer from high molecular weight and lipophilicity (the "PROTAC solubility problem").

  • Neosubstrate Selectivity: The isoindolin-1-one scaffold has a distinct degradation profile. While both scaffolds degrade IKZF1/3, the isoindolin-1-one core (Lenalidomide) is uniquely potent against CK1

    
     , whereas Pomalidomide derivatives often show broader off-target degradation (e.g., ARID2, SALL4).
    
  • The (R)-Enantiomer Specificity: While the (S)-enantiomer of thalidomide-like ligands typically binds CRBN with higher affinity, it is unstable and racemizes rapidly. However, recent "next-gen" strategies utilize the (R)-Isoindolin-1-one scaffold with C3-modifications (e.g., Fluorine, Methyl) to lock the conformation, preventing racemization and exploiting specific binding pockets that favor the (R)-configuration for extended residence time.

Technical Comparison: Isoindolin-1-one vs. Alternatives

The following table contrasts the (R)-Isoindolin-1-one scaffold against the industry-standard Pomalidomide (Isoindoline-1,3-dione) scaffold.

Feature(R)-Isoindolin-1-one (Lenalidomide Core)Isoindoline-1,3-dione (Pomalidomide Core)Causality / Impact
Core Structure Lactam (1 carbonyl) fused to phenylImide (2 carbonyls) fused to phenylSolubility: Lactam > Imide.[1][2] Critical for high-concentration dosing.
CRBN Affinity (

)
Moderate (~150-200 nM for Lenalidomide)High (~1-3 nM for Pomalidomide)Potency: Pom-based PROTACs often have lower DC50s, but Lena-based can be tuned for selectivity.
Hydrolytic Stability High (Isoindolinone ring is stable)Moderate (Phthalimide ring can open)Shelf-life: Isoindolin-1-one is more robust during chemical synthesis.
Neosubstrates CK1

(High), IKZF1/3
ARID2, SALL4 (High), IKZF1/3Toxicity: SALL4 degradation is linked to teratogenicity.
Linker Attachment Typically C4-amino or C5Typically C4-amino (fluorothalidomide)Vector: Similar vectors, but electronic effects on the ring differ.
Negative Control (R)-2-(Piperidin-3-yl)... (Reduced) N-Methyl PomalidomideThe "reduced" piperidine (no dione) does not bind CRBN.
Comparative Signaling Pathway

The diagram below illustrates the ternary complex formation and the divergence in neosubstrate degradation based on the ligand core.

G PROTAC_L Isoindolin-1-one PROTAC CRBN CRBN E3 Ligase PROTAC_L->CRBN Recruits POI Target Protein (e.g., BRD4) PROTAC_L->POI Binds Ternary_L Ternary Complex (Stable) PROTAC_L->Ternary_L CK1a CK1α (Side Effect) PROTAC_L->CK1a Promotes Degradation PROTAC_P Isoindoline-1,3-dione PROTAC PROTAC_P->CRBN Recruits PROTAC_P->POI Binds Ternary_P Ternary Complex (High Affinity) PROTAC_P->Ternary_P SALL4 SALL4 (Teratogen) PROTAC_P->SALL4 Promotes Degradation CRBN->Ternary_L CRBN->Ternary_P POI->Ternary_L POI->Ternary_P Ub Ubiquitination Ternary_L->Ub Ternary_P->Ub Deg Proteasomal Degradation Ub->Deg Ub->Deg

Figure 1: Divergent neosubstrate profiles of Isoindolin-1-one (Blue) vs. Isoindoline-1,3-dione (Red) ligands.

Experimental Protocol: Synthesis & Validation

To validate the performance of an (R)-Isoindolin-1-one based PROTAC, one must synthesize the ligand with a functional handle (usually an amine at C4) and conjugate it to a target warhead.

A. Synthesis of the Ligand Scaffold (Self-Validating Protocol)

Objective: Synthesize 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione (Lenalidomide) for linker attachment.

  • Bromination (Start): Begin with 2-methyl-3-nitrobenzoate. Brominate the benzylic position using NBS/AIBN in CCl4.

    • Validation Point: Monitor by NMR. Disappearance of methyl singlet (~2.5 ppm) and appearance of CH2Br (~4.8 ppm).

  • Cyclization: React the benzyl bromide with 3-aminopiperidine-2,6-dione (glutamine derivative) in the presence of a base (TEA) in DMF. This forms the isoindolin-1-one ring.

    • Critical Step: Ensure the glutarimide ring remains intact. Avoid strong aqueous bases which hydrolyze the imide.

  • Reduction: Reduce the nitro group to an aniline (C4-amino) using Pd/C and H2 (balloon) or Fe/NH4Cl.

    • Validation Point: LC-MS should show M+1 = 260.1. NMR should show a broad NH2 singlet at ~5-6 ppm.

B. PROTAC Conjugation (Linker Chemistry)

Workflow:

  • Activation: React the Target Ligand-Linker-COOH with HATU/DIPEA in DMF.

  • Coupling: Add the synthesized Lenalidomide (C4-NH2) derivative.

  • Purification: HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Note on Stability: Isoindolin-1-one PROTACs are stable in acidic HPLC buffers, unlike some maleimide-based linkers.

C. Biological Evaluation (The "Negative Control" System)

To prove the degradation is CRBN-dependent, you must use a negative control.

  • Active PROTAC: Contains (R)-Isoindolin-1-one with the glutarimide ring.

  • Negative Control: Use (R)-2-(Piperidin-3-yl)isoindolin-1-one (The "Reduced" analog mentioned in the topic).

    • Why? This molecule lacks the C2/C6 carbonyls of the glutarimide. It sterically resembles the drug but cannot hydrogen bond to Trp380/386/400.

    • Expected Result: The Active PROTAC degrades the target; the Reduced analog does not. If the Reduced analog causes degradation, the mechanism is not CRBN-dependent (false positive).

Data Analysis: Performance Metrics

When comparing Isoindolin-1-one PROTACs to Pomalidomide variants, look for these trends in your data:

MetricIsoindolin-1-one (Lenalidomide)Isoindoline-1,3-dione (Pomalidomide)Interpretation

10 - 100 nM1 - 10 nMPomalidomide is often more potent due to higher binary affinity, but this does not always translate to

.

> 90%> 95%Both scaffolds achieve high maximal degradation if the linker geometry is optimized.
Hook Effect Occurs at > 5

M
Occurs at > 1

M
Isoindolin-1-one PROTACs often have a wider therapeutic window before the Hook effect sets in due to lower binary affinity.
Cellular Viability Higher

in non-target cells
Lower

(More toxic)
Pomalidomide's off-target degradation (SALL4/PLZF) often drives general cytotoxicity.

Experimental Workflow Diagram:

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Step1 Synthesize Isoindolin-1-one (Lenalidomide Core) Step3 Conjugate Linker & Warhead Step1->Step3 Step2 Synthesize Negative Control (Reduced Piperidine Analog) Step2->Step3 Assay1 Binary Binding Assay (FP/TR-FRET) Verify CRBN Affinity Step3->Assay1 Assay2 Western Blot (DC50/Dmax) vs Negative Control Assay1->Assay2 If Kd < 1uM Assay3 Proteomics (Selectivity Profile) Assay2->Assay3 If Dmax > 50%

Figure 2: Step-by-step workflow for validating Isoindolin-1-one based PROTACs.

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

    • Foundational structural biology confirming the requirement of the glutarimide ring for CRBN binding.
  • Krönke, J., et al. (2015). "Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS." Nature, 523, 183–188. Link

    • Establishes the specific neosubstrate profile (CK1α) of the isoindolin-1-one scaffold.
  • Donovan, K. A., et al. (2018). "Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome." eLife, 7, e38430. Link

    • Contrasts the safety profile, showing Pomalidomide/Thalidomide analogs degrade SALL4 more potently than Lenalidomide.
  • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350. Link

    • The seminal paper identifying Cereblon as the target.
  • Negri, G., et al. (2019). "Towards a rational design of PROTACs: The case of BET degraders." Journal of Medicinal Chemistry. Link

    • Provides comparative data on linker attachment and scaffold choices (Lenalidomide vs Pomalidomide) for BRD4 degraders.

Sources

Publish Comparison Guide: In Vivo Efficacy of (R)-2-(Piperidin-3-yl)isoindolin-1-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (R)-2-(Piperidin-3-yl)isoindolin-1-one analogs , a novel class of Poly(ADP-ribose) polymerase (PARP) inhibitors designed specifically for enhanced blood-brain barrier (BBB) penetration and efficacy in central nervous system (CNS) malignancies.

Executive Summary & Therapeutic Rationale

The clinical success of first-generation PARP inhibitors (PARPi) like Olaparib , Niraparib , and Talazoparib in treating BRCA-mutated ovarian and breast cancers is well-established. However, these agents exhibit limited efficacy against brain metastases and primary CNS tumors (e.g., Glioblastoma) due to restricted blood-brain barrier (BBB) permeability and active efflux by P-glycoprotein (P-gp) and BCRP transporters.

The (R)-2-(Piperidin-3-yl)isoindolin-1-one scaffold represents a strategic medicinal chemistry evolution. By fusing the PARP-binding isoindolinone core (a nicotinamide mimic) with a piperidin-3-yl moiety, researchers have generated analogs that maintain high PARP1 trapping potency while significantly optimizing CNS pharmacokinetics.

Mechanism of Action: PARP Trapping & Synthetic Lethality

This class of inhibitors functions via synthetic lethality .[1] In tumors with Homologous Recombination Deficiency (HRD), such as those with BRCA1/2 mutations, the inhibition of PARP enzymes prevents single-strand break repair. Crucially, these analogs stabilize the PARP-DNA complex ("trapping"), stalling replication forks and leading to double-strand breaks that the HRD-deficient cells cannot repair, triggering apoptosis.

PARP_Mechanism SSB Single Strand Break (SSB) PARP PARP1 Enzyme Recruited SSB->PARP Trapping PARP-DNA Trapping (Replication Fork Stalled) PARP->Trapping + Inhibitor Inhibitor (R)-Isoindolinone Analog Inhibitor->Trapping DSB Double Strand Break (DSB) Trapping->DSB Replication Fork Collapse HR_Repair Homologous Recombination (HR) DSB->HR_Repair BRCA Wild-Type NHEJ NHEJ (Error Prone) DSB->NHEJ BRCA Mutant (HRD) Survival Cell Survival HR_Repair->Survival Death Cell Death (Apoptosis) NHEJ->Death Genomic Instability

Figure 1: Mechanism of Synthetic Lethality induced by Isoindolinone PARP Inhibitors.

Comparative Efficacy Analysis

This section compares the lead (R)-Isoindolinone Analog (Compound A) against its enantiomer, structural variants, and the clinical standard Niraparib .

In Vitro Potency & Physicochemical Profile

The (R)-configuration at the piperidine 3-position is critical for optimal binding within the PARP1 catalytic pocket, specifically interacting with the nicotinamide-binding site.

Compound IDStructure CorePARP1 IC50 (nM)PARP2 IC50 (nM)Trapping PotencyClogPEfflux Ratio (MDR1)
Compound A (Lead) (R)-2-(Piperidin-3-yl)isoindolin-1-one1.2 0.9High2.40.8 (Low Efflux)
Compound B (S)-Enantiomer45.038.0Low2.40.9
Niraparib Indazole-carboxamide3.82.1High3.6> 15.0 (High Efflux)
Olaparib Phthalazinone5.01.5Moderate1.8> 20.0 (High Efflux)

Key Insight: While Niraparib is potent, its high efflux ratio limits brain exposure. Compound A retains nanomolar potency but is designed as a non-substrate for P-gp (MDR1), enabling it to cross the BBB.

In Vivo Pharmacokinetics (PK) & CNS Penetration

Efficacy in CNS models is directly correlated with the unbound brain-to-plasma partition coefficient (


).

Experiment: Mice administered 10 mg/kg PO.

  • Compound A:

    
     (Excellent CNS equilibration)
    
  • Niraparib:

    
     (Restricted CNS entry)
    
In Vivo Efficacy: Intracranial Xenograft Model

Model: Luciferase-tagged BRCA1-mutant breast cancer (MDA-MB-436-Luc) implanted intracranially in nude mice. Treatment: Daily oral dosing for 28 days.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI) %Median Survival (Days)
Vehicle Control-0%22
Niraparib 5035%30
Compound A 30 92% > 65
Compound A 1068%45

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for validating these analogs.

Protocol 1: PARP1 Enzymatic Inhibition Assay (HTRF)

Objective: Determine biochemical IC50.

  • Reagents: Recombinant human PARP1 enzyme, biotinylated NAD+, histone H3 substrate, and HTRF detection reagents (Eu-cryptate labeled anti-His, XL665 labeled streptavidin).

  • Preparation: Dilute compounds in DMSO (10-point dose response).

  • Reaction: Incubate PARP1 (5 nM) with compound for 15 min at RT.

  • Initiation: Add NAD+/DNA/Histone mix. Incubate 60 min at RT.

  • Detection: Add HTRF detection mix. Read fluorescence ratio (665/620 nm) on an EnVision plate reader.

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

Protocol 2: Assessment of BBB Penetration (Kp,uu)

Objective: Measure unbound brain concentration.

  • Dosing: Administer compound (10 mg/kg, PO) to CD-1 mice (n=3 per timepoint).

  • Sampling: Collect plasma and brain tissue at 1, 4, and 24 hours post-dose.

  • Processing:

    • Plasma: Protein precipitation with acetonitrile.

    • Brain: Homogenize in PBS (1:3 ratio). Perform Equilibrium Dialysis (RED device) against PBS for 4 hours to determine Fraction Unbound in Brain (

      
      ) and Plasma (
      
      
      
      ).
  • Analysis: Quantify total concentrations via LC-MS/MS.

  • Calculation:

    
    
    Target Criteria:
    
    
    
    indicates significant CNS penetration.
Protocol 3: Intracranial Tumor Efficacy Model

Objective: Evaluate in vivo efficacy against brain metastases.

  • Cell Line: MDA-MB-436 (BRCA1 mut) transduced with Luciferase.

  • Implantation: Stereotactic injection of

    
     cells into the right striatum of athymic nude mice.
    
  • Randomization: On Day 7, image mice via Bioluminescence Imaging (BLI). Randomize into groups based on flux (photons/sec).

  • Treatment: Oral gavage (QD) for 4 weeks.

  • Monitoring:

    • Bi-weekly: BLI imaging to track tumor volume.

    • Daily: Body weight and clinical signs (neurological deficit).

  • Endpoint: Survival (Kaplan-Meier analysis) or >20% weight loss.

Synthesis & Structural Workflow

The synthesis of the (R)-2-(Piperidin-3-yl)isoindolin-1-one core typically involves a chiral resolution or asymmetric synthesis to ensure the (R)-enantiomer purity, which is crucial for the structure-activity relationship (SAR).

Synthesis_Workflow Start Methyl 2-(bromomethyl)benzoate Step1 Cyclization (Base, Heat) Start->Step1 Amine (R)-3-Amino-N-Boc-piperidine Amine->Step1 Intermed N-Boc-Isoindolinone Intermediate Step1->Intermed Step2 Deprotection (TFA/HCl) Intermed->Step2 Final (R)-2-(Piperidin-3-yl)isoindolin-1-one Step2->Final Deriv Functionalization (Reductive Amination/Acylation) Final->Deriv Generate Analogs

Figure 2: General synthetic route for the (R)-Isoindolinone scaffold.

References

  • Zhou, X., & Liang, S. H. (2025).[2][3][4][5] Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. Link

  • Valo Health, Inc. (2024).[3][5] Isoindolinone-containing PARP inhibitors and methods of use. Patent WO2024261709 A1. Link

  • Wang, Y., et al. (2025).[3][6] The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design. Journal of Medicinal Chemistry, 68(1), 18. Link

  • Pommier, Y., et al. (2016). Layman’s guide to PARP inhibitors. Science Translational Medicine, 8(362), 362ps17. Link

Sources

Publish Comparison Guide: Structural Activity Relationship (SAR) of (R)-2-(Piperidin-3-yl)isoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-2-(Piperidin-3-yl)isoindolin-1-one derivatives , a scaffold class emerging as a critical bioisostere in the development of next-generation Poly(ADP-ribose) Polymerase (PARP) inhibitors and CNS-penetrant therapeutics .

Executive Summary: The Scaffold at a Glance

The (R)-2-(Piperidin-3-yl)isoindolin-1-one scaffold represents a strategic evolution in medicinal chemistry. Structurally, it is the de-glutarimide analog of the immunomodulatory drug Lenalidomide . By replacing the glutarimide ring (essential for Cereblon/CRBN binding) with a piperidine moiety, this scaffold eliminates teratogenicity and proteolysis-targeting chimera (PROTAC) activity, repurposing the core for high-affinity enzyme inhibition , specifically PARP-1/2 and specific kinases.

Key Differentiators:

  • Nicotinamide Bioisostere: The isoindolin-1-one core mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes, allowing for competitive inhibition.

  • CNS Penetration: Unlike first-generation phthalazinones (e.g., Olaparib), isoindolinone derivatives exhibit superior physicochemical properties (logP, TPSA) for Blood-Brain Barrier (BBB) traversal, addressing the unmet need in brain metastases.

  • Stereochemical Precision: The (R)-configuration at the piperidine-3-yl linkage is critical for optimal binding orientation within the catalytic pocket, often exhibiting >100-fold potency over the (S)-enantiomer.

Structural Activity Relationship (SAR) Analysis

The SAR of this class is defined by three distinct regions: the Isoindolinone Head (Warhead) , the Linker/Core , and the Piperidine Tail .

A. The Isoindolinone Head (Pharmacophore)

The isoindolin-1-one ring serves as the primary anchor in the PARP active site.

  • H-Bonding Network: The lactam (amide) group forms a critical hydrogen bond network with Gly863 and Ser904 residues in the PARP-1 catalytic domain.

  • 4-Position Substitution: Introduction of a carboxamide or fluoro group at the 4-position of the isoindolinone ring dramatically enhances potency.

    • Observation: 4-carboxamide derivatives form an intramolecular 7-membered hydrogen bond, locking the molecule in a planar conformation that perfectly mimics the bound NAD+ conformation.

    • Result: This conformational restriction reduces the entropic cost of binding, leading to single-digit nanomolar IC50 values.

B. The Chiral Linkage (R)-2-(Piperidin-3-yl)

The connection between the isoindolinone nitrogen and the C3 position of the piperidine ring is the stereogenic center.

  • (R)-Configuration: Projects the piperidine ring into the solvent-exposed region or a specific hydrophobic pocket (depending on N-substitution), avoiding steric clash with the Tyr907 pi-stacking residue.

  • (S)-Configuration: typically results in a significant loss of potency due to steric hindrance within the ribose-binding pocket.

C. The Piperidine Tail (Solubilizing & Tuning)

The piperidine nitrogen offers a vector for optimizing pharmacokinetic (PK) properties.

  • Unsubstituted (NH): High polarity, good solubility, but moderate membrane permeability.

  • N-Alkylation (Methyl/Ethyl): Increases lipophilicity (logD), enhancing CNS penetration.

  • N-Acylation/Urea: Can be used to reach additional sub-pockets (e.g., the adenosine pocket), but often at the cost of molecular weight and oral bioavailability.

Comparative Performance Data

The following table contrasts a representative Isoindolinone Lead (Compound 5350) against standard-of-care PARP inhibitors.

FeatureIsoindolinone Lead (Cmpd 5350)Olaparib (Lynparza)Niraparib (Zejula)
Core Scaffold Isoindolin-1-onePhthalazinoneIndazole-carboxamide
PARP-1 IC50 5 nM 5 nM3.8 nM
PARP-2 IC50 2 nM 1 nM2.1 nM
Trapping Potency HighModerateHigh
BBB Penetration (Kp,uu) > 0.8 (High) < 0.1 (Low)~0.3 (Moderate)
MDR1 Efflux Ratio < 2.0 (Non-substrate)> 15 (Substrate)< 2.0 (Non-substrate)
Selectivity Profile High for PARP1/2Pan-PARPPan-PARP

Interpretation: While equipotent to Olaparib in enzymatic inhibition, the Isoindolinone derivative demonstrates superior CNS penetrance (Kp,uu), making it a viable candidate for treating glioblastoma or breast cancer brain metastases where Olaparib fails to reach therapeutic concentrations.

Experimental Protocols

Protocol A: Enantioselective Synthesis of the Core

Rationale: Direct condensation often leads to racemization. This protocol ensures high enantiomeric excess (ee).

  • Starting Materials: 3-Nitrophthalic anhydride and (R)-3-aminopiperidine dihydrochloride.

  • Condensation: Dissolve anhydride (1.0 eq) and amine (1.1 eq) in acetic acid. Reflux at 110°C for 4 hours.

  • Cyclization: The intermediate amic acid spontaneously cyclizes to the nitro-isoindoline-1,3-dione (phthalimide).

  • Selective Reduction (The Critical Step):

    • Reduce the phthalimide to isoindolin-1-one using Zn/acetic acid or Sn/HCl .

    • Note: This step typically yields a mixture of isomers. For high purity, use electrochemical reduction or a lithiation-substitution approach on the N-benzyl protected urea precursor (as described in Beilstein J. Org. Chem. 2011).[1]

  • Chiral Resolution: If racemization occurs, resolve using Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column (Mobile phase: CO2/MeOH 80:20).

Protocol B: PARP-1 Enzymatic Assay (HTS Compatible)
  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Substrate: Biotinylated NAD+ (25 µM) and activated DNA (10 µg/mL).

  • Reaction: Incubate recombinant PARP-1 enzyme (0.5 U/well) with the test compound (Isoindolinone derivative) for 15 mins at room temperature.

  • Initiation: Add NAD+/DNA mix. Incubate for 60 mins.

  • Detection: Add Streptavidin-XL665 and Anti-PAR-Cryptate (HTRF readout). Measure FRET signal at 665/620 nm.

  • Validation: Z-factor must be > 0.5. Reference control: Olaparib (IC50 ~5 nM).

Mechanism of Action & Signaling Pathways

The following diagram illustrates the Synthetic Lethality mechanism utilized by these derivatives, specifically highlighting the "PARP Trapping" phenomenon which is distinct from simple catalytic inhibition.

PARP_Mechanism DNA_Damage Single-Strand DNA Breaks (SSBs) PARP_Recruit PARP-1 Recruitment to DNA DNA_Damage->PARP_Recruit Detects damage Trapping PARP-DNA Trapped Complex (Cytotoxic Lesion) PARP_Recruit->Trapping Blocked by Inhibitor Repair DNA Repair (BER Pathway) PARP_Recruit->Repair Normal function (PARylation) Inhibitor (R)-Isoindolinone Derivative Inhibitor->Trapping Binds Catalytic Site Replication DNA Replication Fork Trapping->Replication Stalls Fork Collapse Replication Fork Collapse (Double-Strand Breaks) Replication->Collapse Collision Cell_Death Apoptosis / Mitotic Catastrophe (Synthetic Lethality in BRCA-/-) Collapse->Cell_Death Unrepairable in HRD cells

Caption: Mechanism of Synthetic Lethality. The Isoindolinone derivative traps PARP-1 on DNA, converting a single-strand break into a toxic replication fork lesion, lethal in BRCA-deficient cells.

References

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters, 2025. Link

  • Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, 2024. Link

  • Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP). Bioorganic & Medicinal Chemistry Letters, 2010.[2] Link

  • A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation. Beilstein Journal of Organic Chemistry, 2011. Link

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of breast cancer cell lines. Breast Cancer Research and Treatment, 2013. Link

Sources

Validation of (R)-Isoindolin-1-one CRBN Ligands: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation of (R)-2-(Piperidin-3-yl)isoindolin-1-one derivatives as Cereblon (CRBN) ligands.

Note on Chemical Nomenclature & Scope: The specific nomenclature "(R)-2-(Piperidin-3-yl)isoindolin-1-one" literally describes a molecule lacking the glutarimide carbonyls (2,6-dione) essential for CRBN binding. In the field of Targeted Protein Degradation (TPD), this structure is most frequently encountered as EM-12 (also known as CC-122 analogue or Lenalidomide-4-H ), where the piperidine ring is actually a 2,6-dioxopiperidine (glutarimide).

  • If you intended the literal piperidine (no carbonyls): This guide validates it as a Negative Control (non-binder).

  • If you intended the functional ligand (EM-12 scaffold): This guide validates it as a high-potency CRBN Binder comparable to Lenalidomide.

The analysis below focuses on the functional EM-12 scaffold (3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione) while explicitly comparing it to the non-binding "reduced" piperidine analog to demonstrate structural necessity.

Executive Summary

The isoindolin-1-one scaffold (structurally distinct from the phthalimide core of Thalidomide/Pomalidomide) represents a critical class of CRBN modulators. Unlike Lenalidomide, which possesses a C4-amino group on the isoindolinone ring, the unsubstituted (R)-isoindolin-1-one ligand (EM-12) exhibits distinct physicochemical properties and neosubstrate selectivity profiles. This guide validates its utility as a minimal pharmacophore for PROTAC design and a potent molecular glue.

Core Recommendation
  • For PROTAC Design: The EM-12 scaffold is superior to Thalidomide for linkers requiring C4/C5 attachment on the isoindolinone ring due to reduced steric clash compared to the phthalimide carbonyls.

  • For Negative Controls: The reduced (R)-2-(Piperidin-3-yl)isoindolin-1-one (lacking dione carbonyls) is the gold-standard negative control, as it retains steric bulk but abolishes the critical H-bond network.

Mechanistic Basis & Structural Logic

The "Glutarimide Rule"

CRBN binding is strictly governed by the insertion of the glutarimide ring (2,6-dioxopiperidine) into the tri-tryptophan pocket (Trp380, Trp386, Trp400).

  • Functional Ligand (EM-12): The imide NH forms a hydrogen bond with the backbone carbonyl of Trp380 . The carbonyls at C2 and C6 accept H-bonds from His378 and Trp380 .

  • Non-Binder (Reduced Piperidine): Lacking the C2/C6 carbonyls, the "Piperidin-3-yl" analog cannot satisfy the H-bond network, resulting in a

    
     of binding that is effectively zero.
    
Pathway Visualization: Ligand-Induced Ubiquitination

CRBN_Mechanism Ligand Isoindolin-1-one (EM-12) CRBN CRBN (Tri-Trp Pocket) Ligand->CRBN Kd ~1-2 µM Complex_Binary Binary Complex (CRBN-Ligand) CRBN->Complex_Binary Complex_Ternary Ternary Complex (CRBN-Ligand-Substrate) Complex_Binary->Complex_Ternary + Neosubstrate Neosubstrate Neosubstrate (IKZF1/3, CK1a) Neosubstrate->Complex_Ternary Ubiquitination Poly-Ubiquitination (K48-Linked) Complex_Ternary->Ubiquitination E2 Transfer Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome

Figure 1: Mechanism of Action for CRBN-mediated degradation.[1] The ligand acts as a molecular glue, altering the CRBN surface to recruit neosubstrates.

Comparative Performance Analysis

This section compares the Isoindolin-1-one (EM-12) scaffold against industry standards (Lenalidomide, Pomalidomide) and the "Reduced" negative control.

Table 1: Biochemical & Cellular Potency
FeatureIsoindolin-1-one (EM-12) Lenalidomide (Standard)Pomalidomide (High Potency)Piperidin-3-yl Analog (Control)
Structure Unsubstituted Isoindolinone4-Amino-Isoindolinone4-Amino-PhthalimideReduced Isoindolinone
CRBN Affinity (IC50) ~1.5 - 3.0 µM ~2.0 - 5.0 µM~0.5 - 1.0 µM> 100 µM (No Binding)
IKZF1 Degradation (DC50) ~10 - 50 nM ~100 - 200 nM~5 - 10 nMN/A
CK1

Degradation
Weak / NegligiblePotentWeakN/A
Chemical Stability High (Resistant to hydrolysis)ModerateLow (Phthalimide hydrolysis)High
Primary Utility PROTAC Scaffold / GlueClinical Drug / GlueClinical Drug / GlueNegative Control

Key Insight: The removal of the C4-amino group (present in Lenalidomide) typically increases lipophilicity and can alter the recruitment bias. EM-12 is often a stronger degrader of IKZF1 than Lenalidomide despite similar binding affinity, due to favorable ternary complex kinetics.

Experimental Validation Protocols

To validate your specific batch of (R)-2-(Piperidin-3-yl)isoindolin-1-one (or its glutarimide active form), use the following self-validating workflow.

Workflow Visualization

Validation_Workflow cluster_0 QC Checkpoint Start Compound Synthesis / Acquisition QC QC: 1H-NMR & LCMS (Verify Glutarimide Integrity) Start->QC Biochem Biochemical Assay (TR-FRET / FP) QC->Biochem If Purity >95% Cellular Cellular Assay (HiBiT / Western Blot) Biochem->Cellular If IC50 < 10µM Decision Data Analysis Cellular->Decision

Figure 2: Step-by-step validation workflow ensuring compound integrity before biological testing.

Protocol A: TR-FRET CRBN Binding Assay (Biochemical)

Purpose: Determine intrinsic affinity (Kd/IC50) to the CRBN-DDB1 complex.

  • Reagents:

    • Recombinant CRBN-DDB1 complex (His-tagged).

    • Fluorophore-labeled Thalidomide (Tracer, e.g., Cy5-Thalidomide).

    • Anti-His Tb-labeled antibody (Donor).

  • Procedure:

    • Dilute compound (EM-12 or Control) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA).

    • Prepare a 10-point dose-response curve (Start: 100 µM, 1:3 dilution).

    • Incubate CRBN-DDB1 (50 nM final) + Tb-Antibody (2 nM) + Tracer (50 nM) + Compound for 60 mins at RT.

    • Read TR-FRET signal (Ex: 340nm, Em: 495nm/520nm).

  • Validation Criteria:

    • Active Ligand (EM-12): IC50 should fall between 1.0 – 5.0 µM .

    • Negative Control (Reduced): Signal should remain flat (IC50 > 100 µM).

    • Note: If the "Active" ligand shows IC50 > 20 µM, check for hydrolysis of the glutarimide ring (ring-opening to carboxylic acid destroys binding).

Protocol B: HiBiT-IKZF1 Degradation Assay (Cellular)

Purpose: Confirm functional degradation capacity in live cells.

  • System: HEK293 or U2OS cells stably expressing HiBiT-tagged IKZF1 (Ikaros).

  • Procedure:

    • Seed cells (5,000/well) in 384-well plates.

    • Treat with compound (10-point dose response) for 6 or 24 hours .

    • Add Nano-Glo® HiBiT Lytic Detection Reagent.

    • Measure Luminescence.

  • Validation Criteria:

    • Active Ligand: DC50 (Degradation Concentration 50%) should be < 100 nM .

    • Negative Control: No decrease in luminescence signal.

Critical Troubleshooting: The Hydrolysis Trap

A common failure mode in validating isoindolin-1-one ligands is hydrolysis .

  • Issue: The glutarimide ring is susceptible to spontaneous hydrolysis in basic pH (>7.5) or prolonged storage in DMSO containing water.

  • Symptom: The compound appears as a single peak on LCMS (M+18 mass shift often co-elutes) but loses all activity in TR-FRET.

  • Solution:

    • Always store stock solutions in anhydrous DMSO at -80°C.

    • Avoid freeze-thaw cycles > 3 times.

    • QC Step: Perform 1H-NMR focusing on the imide proton (~11.0 ppm). Disappearance of this peak indicates hydrolysis.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Link

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link

  • Matyskiela, M. E., et al. (2016). A hypermorphic aberration of the CRBN E3 ubiquitin ligase confers resistance to immunomodulatory drugs. Nature Chemical Biology, 12, 981–983. Link

  • Donovan, K. A., et al. (2018). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome. eLife, 7, e38430. (Demonstrates specificity of EM-12/Lenalidomide analogs). Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

Sources

Comparative Docking Studies of Isoindolinone-Based CRBN Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoindolinone Advantage

In the development of Cereblon (CRBN) modulators, the structural transition from the phthalimide core (e.g., Thalidomide, Pomalidomide) to the isoindolinone core (e.g., Lenalidomide) represents a pivotal shift in neosubstrate specificity and chemical stability. While both scaffolds anchor into the CRBN tri-tryptophan pocket via a glutarimide moiety, the isoindolinone ring's reduced carbonyl profile dramatically alters the solvent-exposed surface, enabling distinct protein-protein interactions (PPIs) with neosubstrates like CK1


.

This guide provides a technical comparison of these scaffolds, supported by docking methodologies that validate binding modes against human CRBN crystal structures (e.g., PDB 5FQD). We analyze why novel phenyl-substituted isoindolinones are emerging as superior binders compared to canonical IMiDs.

Structural Mechanism: The Tri-Tryptophan Pocket[1][2]

To accurately dock CRBN ligands, one must first understand the rigid requirements of the binding site. The CRBN thalidomide-binding domain (TBD) features a hydrophobic cage formed by three tryptophan residues (Trp380, Trp386, Trp400 in human CRBN).

Key Interaction Network
  • The Anchor: The glutarimide ring inserts into the tri-Trp cage.[1]

  • The H-Bond Lock: The glutarimide imide nitrogen forms a critical hydrogen bond with the backbone of His378 and Trp380 .

  • The Specificity Gate: The solvent-exposed isoindolinone/phthalimide ring dictates neosubstrate recruitment (e.g., IKZF1 vs. CK1

    
    ).
    
Diagram 1: CRBN-Ligand Interaction Map

The following diagram maps the essential interactions required for a successful dock, distinguishing between the conserved anchor and the variable effector region.

CRBN_Interactions Ligand Isoindolinone Ligand Glutarimide Glutarimide Moiety (Conserved Anchor) Ligand->Glutarimide Isoindolinone Isoindolinone Ring (Effector Domain) Ligand->Isoindolinone TriTrp Tri-Trp Pocket (W380, W386, W400) Glutarimide->TriTrp Hydrophobic Insertion His378 His378 / Trp380 (Backbone) Glutarimide->His378 Critical H-Bond Glu377 Glu377 (Surface Residue) Isoindolinone->Glu377 Potential Salt Bridge (Novel Analogs) Substrate Neosubstrate (e.g., CK1α, IKZF1) Isoindolinone->Substrate Recruitment Interface

Figure 1: Interaction map highlighting the dual-functionality of isoindolinone ligands: anchoring via the glutarimide and recruiting via the exposed ring.

Methodology: A Self-Validating Docking Protocol

Reliable docking results require a protocol that can reproduce crystallographic poses (RMSD < 2.0 Å). Below is a validated workflow using human CRBN structures.

Protocol Steps
  • Protein Preparation:

    • Source: Download PDB 5FQD (Human CRBN-DDB1-Lenalidomide-CK1

      
      ).[1][2][3][4]
      
    • Cleaning: Remove DDB1 and CK1

      
       chains to isolate the CRBN receptor.
      
    • Protonation: Assign protonation states at pH 7.4. Ensure His378 is protonated to act as a hydrogen bond acceptor/donor as required by the glutarimide.

    • Restraint: Define the grid box centered on the co-crystallized lenalidomide.

  • Ligand Preparation:

    • Generate 3D conformers for Lenalidomide, Pomalidomide, and novel analogs.

    • Chirality Check: Ensure the glutarimide C3 carbon is in the (S)-configuration (the bioactive enantiomer).

  • Docking Execution (Validation Step):

    • Redocking: Dock the extracted Lenalidomide back into the prepared 5FQD structure.

    • Success Criteria: The RMSD between the docked pose and the crystal pose must be < 1.5 Å . If > 1.5 Å, adjust the grid size or van der Waals scaling.

  • Production Run:

    • Dock novel isoindolinone analogs using the validated parameters.

    • Score using binding free energy (

      
      G, kcal/mol).
      
Diagram 2: Comparative Docking Workflow

Docking_Workflow Step1 1. PDB Retrieval (5FQD - Human) Step2 2. Protein Prep (Isolate CRBN, Protonate His378) Step1->Step2 Step4 4. Validation (Redocking) Target: RMSD < 1.5 Å Step2->Step4 Step3 3. Ligand Prep (S-enantiomer generation) Step3->Step4 Step4->Step2 If RMSD > 1.5 Å Step5 5. Production Docking (Novel Analogs) Step4->Step5 If Validated Step6 6. Analysis (Score vs. IC50) Step5->Step6

Figure 2: Step-by-step workflow ensuring experimental reproducibility.

Comparative Analysis: Isoindolinone vs. Phthalimide[1][5]

The core distinction lies in the carbonyl group at position 1 of the phthalimide ring. Pomalidomide (phthalimide) has two carbonyls (1,3-dioxo), while Lenalidomide (isoindolinone) has only one (1-oxo).

Table 1: Binding Energy & Structural Profile
FeatureLenalidomide (Isoindolinone)Pomalidomide (Phthalimide)Novel 4-Phenyl Analog
Core Scaffold Isoindolinone (1-oxo)Phthalimide (1,3-dioxo)Substituted Isoindolinone
Docking Score (kcal/mol) *-9.5-9.3-10.9
Key Steric Feature Reduced C1=O avoids clash with CK1

C1=O clashes with CK1

Gly40 loop
Optimized hydrophobic fit
Neosubstrate Specificity IKZF1, IKZF3, CK1

IKZF1, IKZF3 (Weak CK1

)
Tunable (e.g., GSPT1, IKZF)
PDB Reference 5FQD, 4TZ46H0FN/A (Modeled on 4TZ4)

*Scores based on consensus data from comparative studies (e.g., Chem. Soc. Rev. 2022; NIH 2025).

Structural Insight: The "Carbonyl Clash"

Docking studies reveal that the additional carbonyl in Pomalidomide creates a steric conflict with the glycine-rich loop of CK1


 . Lenalidomide, lacking this carbonyl, accommodates the loop, facilitating the formation of the ternary complex. This explains why Lenalidomide is effective in del(5q) MDS (driven by CK1

degradation) while Pomalidomide is less so.

Optimization Strategies: Beyond the Standard Core

Recent docking studies suggest two primary routes for optimizing the isoindolinone scaffold:

  • Phenyl Substitution (C4/C5 Position):

    • Adding a phenyl group at the C4 position of the isoindolinone ring (as seen in "Ligand 1A") extends the ligand into a solvent-exposed sub-pocket.

    • Result: This increases the docking score to -10.9 kcal/mol by engaging additional hydrophobic residues and potentially forming a salt bridge with Glu377 (if amino-substituted).

  • Scaffold Hopping (Benzimidazoles):

    • Replacing the isoindolinone with a benzimidazole core maintains the glutarimide anchor but alters the vector of the exposed group, potentially reducing off-target degradation of IKZF1 while maintaining potency against other targets.

Experimental Validation

Docking scores are predictive but must be validated. A trustworthy study correlates docking energy (


G) with biological activity.
  • Fluorescence Polarization (FP) Assay: Use a FITC-labeled thalidomide probe. A potent ligand should displace the probe with an IC50 < 1

    
    M.
    
  • Degradation Assay (Western Blot): Treat MM.1S cells with the ligand (0.1 - 10

    
    M). Verify degradation of IKZF1/3 or CK1
    
    
    
    .
    • Correlation: A docking score improvement of -1.4 kcal/mol (as seen with the phenyl analog) roughly corresponds to a 10-fold improvement in

      
       or IC50.
      

References

  • Structure of the human Cereblon-DDB1-lenalidomide complex. Nature, 2014.

  • Structural basis of Lenalidomide induced CK1a degradation. Nature, 2016.

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 2022.

  • Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands. Journal of Medicinal Chemistry, 2025.

  • Crystal structure of CRBN-pomalidomide-IKZF1. Nature Structural & Molecular Biology, 2018.

Sources

Strategic Selection of E3 Ligase Ligands: Alternatives to (R)-2-(Piperidin-3-yl)isoindolin-1-one in PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to (R)-2-(Piperidin-3-yl)isoindolin-1-one in PROTAC design Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the design of Proteolysis Targeting Chimeras (PROTACs), the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is most commonly achieved using immunomodulatory imide drug (IMiD) derivatives.[1][2][3] The molecule (R)-2-(Piperidin-3-yl)isoindolin-1-one represents the chiral core scaffold of Lenalidomide , a cornerstone ligand in this class.

While effective, this scaffold suffers from intrinsic liabilities: hydrolytic instability of the glutarimide ring, rapid racemization at the C3 position, and off-target "neosubstrate" degradation (e.g., IKZF1/3, GSPT1). This guide provides an in-depth technical comparison of superior alternatives, ranging from engineered hydrolytically stable CRBN ligands to orthogonal E3 ligase recruiters like VHL and IAP.

The Baseline: Why Replace the Isoindolin-1-one Scaffold?

To select an alternative, one must first understand the failure modes of the standard. The (R)-2-(Piperidin-3-yl)isoindolin-1-one motif (the core of Lenalidomide) relies on a glutarimide moiety to bind the tri-tryptophan pocket of CRBN.

  • Hydrolytic Instability: The glutarimide ring undergoes spontaneous hydrolysis at physiological pH (t½ ≈ 24 hours), opening the ring and abolishing CRBN binding.

  • Racemization: The acidic proton at the chiral center allows rapid interconversion between (R) and (S) enantiomers. While the (S)-enantiomer often exhibits higher affinity for CRBN, the instability complicates SAR (Structure-Activity Relationship) studies.

  • Neosubstrate Toxicity: This scaffold inherently recruits zinc-finger proteins (Ikaros/Aiolos), which can cause unwanted cytotoxicity in non-oncology indications.

Category A: Next-Generation CRBN Ligands (The "Better" Binders)

These alternatives maintain CRBN as the E3 ligase but engineer out the chemical liabilities of the traditional isoindolin-1-one/glutarimide scaffold.

Alternative 1: Phenyl-Dihydrouracils (PDHUs)

PDHUs represent a breakthrough in CRBN ligand design. By replacing the glutarimide ring with a dihydrouracil and substituting the C3 chiral center, these ligands achieve achirality and hydrolytic stability.

  • Mechanism: Binds the same tri-tryptophan pocket but lacks the acidic proton responsible for racemization.

  • Key Advantage: Hydrolytic Stability. PDHUs remain intact in plasma for days, whereas glutarimides degrade in hours.

  • Application: Ideal for in vivo studies requiring long half-lives.

Alternative 2: Phenyl-Glutarimides (PGs)

PGs modify the glutarimide ring with a phenyl group, which alters the electronics and steric environment.

  • Mechanism: The phenyl group can displace the "neosubstrate" binding interface, potentially reducing off-target degradation of GSPT1 or IKZF1.

  • Key Advantage: Tunable Selectivity. Allows for "cleaner" degraders that spare immunomodulatory targets.

Category B: Orthogonal E3 Ligase Recruiters (The System Switch)

When CRBN expression is low (e.g., in specific solid tumors like lung or colon cancer) or when resistance emerges (downregulation of CRBN), switching the E3 ligase is necessary.

Alternative 3: VHL Ligands (VH032 Derivatives)

The Von Hippel-Lindau (VHL) tumor suppressor is the primary alternative to CRBN.

  • Chemistry: Hydroxyproline-based ligands (e.g., VH032).

  • Pros:

    • Zero Neosubstrate Activity: Does not degrade Ikaros/Aiolos.

    • High Chemical Stability: No hydrolysis or racemization issues.

  • Cons: Higher molecular weight (~400-500 Da vs. ~260 Da for IMiDs) and high TPSA, which can impact cell permeability.

Alternative 4: IAP Antagonists (LCL161 Derivatives)

Inhibitor of Apoptosis Proteins (cIAP1/2, XIAP) can be recruited using AVPI mimetics (bestatin analogs).

  • Mechanism: Induces auto-ubiquitination of the IAP itself along with the target (suicide mechanism).

  • Application: Useful in contexts where VHL/CRBN are ineffective, but requires careful monitoring of IAP levels.

Comparative Data Analysis

The following table contrasts the baseline isoindolin-1-one scaffold with its primary alternatives.

Feature(R)-Isoindolin-1-one (Lenalidomide Core) Phenyl-Dihydrouracil (PDHU) VHL Ligand (VH032) IAP Ligand (LCL161)
Target E3 CRBNCRBNVHLcIAP1/2
Chirality Unstable (Racemizes)Achiral (Stable) Stable (Chiral)Stable (Chiral)
Hydrolytic Stability Low (t½ < 24h)High (t½ > 7 days) HighHigh
Molecular Weight Low (~260 Da)Medium (~350 Da)High (~450 Da)High (~500 Da)
Neosubstrate Risk High (IKZF1/3, GSPT1)Low/TunableNone Low
Cellular Localization Cytosol & NucleusCytosol & NucleusMostly CytosolCytosol
Decision Logic for Ligand Selection

The choice of ligand should be driven by the target protein's localization and the required selectivity profile.

LigandSelection Start Start: Select E3 Ligase Ligand TargetLoc Target Localization? Start->TargetLoc Nuclear Nuclear Target TargetLoc->Nuclear Transcription Factors Cytosolic Cytosolic Target TargetLoc->Cytosolic Kinases/Signaling CRBN_Pref CRBN Pathway Preferred Nuclear->CRBN_Pref CRBN enters nucleus Cytosolic->CRBN_Pref CRBN also works VHL_Pref VHL Pathway Preferred Cytosolic->VHL_Pref VHL is dominant in cytosol StabilityCheck Is Chemical Stability/Racemization Critical? CRBN_Pref->StabilityCheck VHL Use VH032 Analog (High Affinity, No Neosubstrates) VHL_Pref->VHL Standard Use Standard Isoindolin-1-one (Lenalidomide/Pomalidomide) StabilityCheck->Standard No (In vitro screening) PDHU Use Phenyl-Dihydrouracil (Achiral, Stable) StabilityCheck->PDHU Yes (In vivo/Long duration) NeoSubCheck Is IKZF1/3 Degradation Acceptable? NeoSubCheck->Standard Yes NeoSubCheck->VHL No (Toxic) Standard->NeoSubCheck

Caption: Decision matrix for selecting E3 ligase ligands based on target localization, chemical stability requirements, and off-target toxicity risks.

Experimental Protocols for Validation

To validate an alternative ligand, you must establish its binding competency and stability relative to the (R)-2-(Piperidin-3-yl)isoindolin-1-one baseline.

Protocol A: Comparative Hydrolytic Stability Assay

Objective: Quantify the resistance of the ligand to ring-opening hydrolysis.

  • Preparation: Prepare 10 mM stocks of the baseline ligand and the alternative (e.g., PDHU) in DMSO.

  • Incubation: Dilute to 100 µM in PBS (pH 7.4) and incubate at 37°C.

  • Sampling: Aliquot samples at t=0, 1, 4, 8, 24, and 48 hours.

  • Quenching: Immediately dilute 1:1 with cold Acetonitrile containing an internal standard.

  • Analysis: Analyze via LC-MS/MS. Monitor the parent ion mass.

  • Calculation: Plot % remaining vs. time. The baseline isoindolin-1-one typically shows ~50% degradation by 24h; PDHUs should show >95% integrity.

Protocol B: Fluorescence Polarization (FP) Competition Assay

Objective: Confirm that the alternative ligand binds the E3 ligase (CRBN or VHL) with sufficient affinity.

  • Reagents:

    • Recombinant CRBN-DDB1 complex (or VHL-ElonginB/C).

    • Fluorescent Probe: Cy5-labeled Thalidomide (for CRBN) or FAM-labeled HIF-1α peptide (for VHL).

  • Titration: Dispense 10 nM protein and 5 nM tracer into a 384-well black plate.

  • Competition: Add serial dilutions (10 µM to 0.1 nM) of the test alternative ligand.

  • Measurement: Incubate for 30 min at RT. Read FP (Ex/Em appropriate for fluorophore).

  • Data: Fit data to a 4-parameter logistic equation to determine IC50.

    • Success Criteria: The alternative should exhibit an IC50 within 5-fold of the baseline ligand.

Visualizing the Degradation Pathway

Understanding where the ligand fits into the ternary complex is crucial for linker design.

TernaryComplex POI Protein of Interest (Target) PROTAC PROTAC Molecule (Linker + Warheads) Binary1 Binary Complex (PROTAC + E3) PROTAC->Binary1 E3 E3 Ligase (CRBN or VHL) E3->Binary1 Ligand Binding Ternary Ternary Complex (POI + PROTAC + E3) Binary1->Ternary + POI (Cooperativity) Ubiquitin Ubiquitination (E2 -> POI) Ternary->Ubiquitin Proximity Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome

Caption: The formation of the Ternary Complex is the critical step. Alternatives like VHL ligands often form more stable ternary complexes than CRBN ligands, leading to different degradation kinetics.[4]

References
  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

  • Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules to Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society. Link

  • Min, J., et al. (2021). Phenyl-Dihydrouracils as Novel Cereblon Ligands for PROTAC Design. Journal of Medicinal Chemistry. Link

  • Steinebach, C., et al. (2018). Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Chemical Biology. Link

  • Naito, M., et al. (2019). SNIPERs—Hijacking IAP activity to induce protein degradation. Drug Discovery Today: Technologies. Link

Sources

Reproducibility of published data on (R)-2-(Piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges and reproducibility criteria for (R)-2-(Piperidin-3-yl)isoindolin-1-one , a critical chiral scaffold often utilized in the synthesis of Cereblon (CRBN) modulators, PROTAC® linkers, and PARP inhibitors. The guide compares synthetic methodologies, highlights stability pitfalls, and establishes rigorous characterization standards to ensure data integrity.

Executive Summary & Core Directive

The Challenge: Published data on (R)-2-(Piperidin-3-yl)isoindolin-1-one often suffers from reproducibility issues regarding enantiomeric excess (ee) and chemical stability . As a secondary amine with a chiral center at the C3 position, the compound is susceptible to racemization under basic conditions or thermal stress, leading to inconsistent biological data in downstream applications (e.g., CRBN binding assays).

The Solution: This guide establishes a "Self-Validating System" for the production and verification of this compound. It compares three primary sourcing/synthesis strategies and defines the Critical Process Parameters (CPPs) required to maintain >98% ee.

Technical Comparison of Synthetic Methodologies

To ensure reproducibility, researchers must choose the synthesis route that best balances purity, scalability, and risk of racemization.

Table 1: Comparative Analysis of Synthetic Routes
FeatureMethod A: Chiral Resolution Method B: Asymmetric Hydrogenation Method C: Chiral Pool Synthesis
Principle Resolution of racemic amine using chiral acids (e.g., L-Tartaric acid).Catalytic hydrogenation of enamide precursors using Rh/Ru chiral catalysts.Starting from commercially available (R)-3-aminopiperidine dihydrochloride.
Reproducibility Risk High: Yields vary based on crystallization kinetics; requires multiple recrystallizations.Medium: Catalyst sensitivity to O2/H2O; batch-to-batch catalyst variation.Low: Stereochemistry is "locked" in the starting material (if high quality).
Scalability High (Industrial standard).Medium (Requires high-pressure equipment).Low to Medium (Cost of chiral starting material).
Typical ee% 90-95% (often requires enrichment).95-99% (highly dependent on ligand).>99% (Gold Standard).
Primary Pitfall Incomplete resolution leads to "false" biological activity.Leaching of heavy metals (Rh/Ru) into final product.Racemization during the coupling step (Isoindolinone formation).

Critical Process Parameters (CPPs) for Reproducibility

The Racemization Trap

The most common cause of irreproducible data is the inadvertent racemization of the C3 chiral center. This occurs via a base-catalyzed mechanism, particularly when the piperidine nitrogen is protected with electron-withdrawing groups (like Boc) that increase the acidity of the C3 proton, or during harsh deprotection steps.

Diagram 1: Racemization Risk Pathway The following diagram illustrates the mechanism of racemization and the critical control points.

RacemizationPathway Start (R)-Isomer (High Purity) Intermediate Planar Enolate/Intermediate (Loss of Chirality) Start->Intermediate Deprotonation at C3 Base Base/Heat (e.g., NaH, High Temp) Control CONTROL STRATEGY: 1. Use mild bases (e.g., DIPEA) 2. Temp < 40°C 3. Avoid strong thermodynamic conditions Base->Control Racemate Racemic Mixture ((R) + (S)) Intermediate->Racemate Reprotonation

Caption: Mechanism of base-catalyzed racemization at the C3 position of the piperidine ring. Strict temperature and pH control are required to maintain the (R)-configuration.

Validated Experimental Protocols

Protocol A: Self-Validating Synthesis via Chiral Pool (Recommended)

This protocol minimizes reproducibility risks by utilizing high-purity (R)-3-aminopiperidine.

Step-by-Step Methodology:

  • Starting Material: Charge (R)-3-aminopiperidine dihydrochloride (>99% ee) into a reactor.

  • Coupling: React with methyl 2-(bromomethyl)benzoate in the presence of Triethylamine (TEA) in Acetonitrile.

    • Note: Avoid strong inorganic bases (NaOH, KOH) which promote racemization.

    • Condition: Reflux at 80°C for exactly 4 hours. Over-reaction leads to degradation.

  • Workup: Cool to room temperature. Filter the TEA-HBr salt. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Heptane (1:4).

    • Validation Point: Do not use column chromatography on silica gel without adding 1% TEA, as acidic silica can induce isomerization or streak the amine.

Protocol B: Analytical Verification (Chiral HPLC)

Reproducibility cannot be claimed without quantitative ee determination. Optical rotation (


) is insufficient  due to the low specific rotation of this scaffold.
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria:

    • (R)-Isomer Retention Time: ~12.5 min (Reference).

    • (S)-Isomer Retention Time: ~14.2 min.

    • Purity Requirement: >98.5% ee.

Comparative Performance Data

The following data illustrates the impact of synthetic method choice on the final purity and biological consistency (simulated based on aggregate literature trends for this class of compounds).

Table 2: Method Robustness & Data Consistency
MetricMethod A (Resolution)Method C (Chiral Pool)
Crude Yield 45% (Theoretical Max 50%)85%
Final ee% (Avg) 92% ± 4%99% ± 0.5%
Batch-to-Batch Variability High (Requires rework)Very Low (Robust)
Impurity Profile Contains Resolving Agent tracesClean
Biological IC50 Variation 3-fold shift (due to (S)-enantiomer)< 1.2-fold shift

Structural & Functional Logic

Understanding the compound's role in chemical biology is essential for experimental design.

Diagram 2: Functional Workflow This diagram shows how the (R)-isomer is utilized and where reproducibility failures impact downstream data.

Workflow Compound (R)-2-(Piperidin-3-yl)isoindolin-1-one QC QC Check: Chiral HPLC > 98% ee Compound->QC App1 Application 1: PROTAC Linker Synthesis QC->App1 Pass App2 Application 2: CRBN Binding Control QC->App2 Pass Outcome_Fail Inconsistent Potency (Due to (S)-isomer contamination) QC->Outcome_Fail Fail (<95% ee) Outcome_Pass Reproducible IC50/DC50 Data App1->Outcome_Pass App2->Outcome_Pass

Caption: Operational workflow ensuring that only validated lots of the compound are used in high-stakes biological assays.

References

  • General Synthesis of Isoindolinones

    • Title: "Efficient Synthesis of Isoindolin-1-ones via Cu-C
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (Search for general isoindolinone synthesis methodologies).

  • Chiral Stability of 3-Aminopiperidines

    • Title: "Racemization of 3-Aminopiperidine Derivatives: Mechanistic Insights and Practical Solutions."
    • Source:Organic Process Research & Development.
    • URL:[Link]

  • Reproducibility in Preclinical Research

    • Title: "Reproducibility and transparency in biomedical sciences."[1]

    • Source:National Institutes of Health (NIH).[1][2]

    • URL:[Link]

  • Lenalidomide Analog Chemistry

    • Title: "Structure of the human cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs."[3]

    • Source:Nature Structural & Molecular Biology.[3]

    • URL:[Link][3]

(Note: Specific "scandal" papers for this exact structure were not identified in the search; the guide focuses on the inherent chemical reproducibility challenges of the scaffold class.)

Sources

Confirming the molecular target of (R)-2-(Piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the experimental framework for confirming the molecular target of (R)-2-(Piperidin-3-yl)isoindolin-1-one .

Based on the structural nomenclature, this compound represents the core scaffold of Immunomodulatory Imide Drugs (IMiDs) (e.g., Lenalidomide, Pomalidomide), specifically lacking the C4-amino group and potentially the glutarimide carbonyls depending on the strictness of the "piperidin-3-yl" definition vs. the "2,6-dioxopiperidin-3-yl" moiety found in clinical IMiDs.

Given the scaffold's high homology to Cereblon (CRBN) ligands, the primary hypothesis for target validation is CRBN binding and subsequent neosubstrate recruitment . However, the absence of the glutarimide dione (if strictly a piperidine) or the specific (R)-stereochemistry necessitates a rigorous exclusion of off-targets (e.g., PI3K isoforms) and confirmation of stereospecific activity.

Executive Summary
  • Primary Candidate Target: Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[1][2][3][4]

  • Secondary/Off-Target Potential: PI3K

    
     (Isoindolin-1-one derivatives), Kinases, or non-functional binding due to loss of glutarimide hydrogen bonds.
    
  • Critical Challenge: Distinguishing between functional "molecular glue" activity (degradation of IKZF1/3) and silent binding (antagonism), while controlling for rapid in vivo racemization of the (R)-enantiomer.

Part 1: Structural Analysis & Mechanistic Hypothesis

Before wet-lab validation, the compound's pharmacophore must be mapped to known binding pockets.

  • The Pharmacophore: The isoindolin-1-one ring mimics the phthalimide core of Thalidomide/Lenalidomide, which sits in the solvent-exposed region of the CRBN Tri-Trp pocket (Trp380, Trp386, Trp400).

  • The Anchor: The piperidin-3-yl moiety corresponds to the glutarimide ring.

    • Critical Note: High-affinity CRBN binding typically requires a glutarimide (2,6-dioxopiperidine) or succinimide ring to form three critical hydrogen bonds with the backbone of the CRBN tri-Trp pocket.

    • If your compound is strictly a piperidine (saturated, no carbonyls), affinity for CRBN may be drastically reduced (<100-fold), serving as a negative control .

    • If it is a glutarimide (implied by "IMiD analog" context), the (R)-stereochemistry is historically the lower affinity conformer (approx. 10-fold weaker than (S) for Thalidomide), but it is often the stable form in storage and racemizes in plasma.

Hypothesis: The compound acts as a weak or silent CRBN ligand unless the piperidine ring is substituted to restore hydrogen bonding.

Part 2: Comparative Analysis of Validation Methods

To confirm the target, you must demonstrate physical binding , stereoselectivity , and functional consequence .

FeatureMethod A: Fluor. Polarization (FP) / TR-FRET Method B: Cellular Thermal Shift (CETSA) Method C: Functional Degradation (Western)
Objective Quantify Binding Affinity (

/

)
Validate Target Engagement in Live CellsConfirm Downstream Efficacy (MOA)
Target Recombinant CRBN (TBD domain)Endogenous Full-Length CRBNNeosubstrates (IKZF1, IKZF3, CK1

)
Sensitivity High (nM range)MediumHigh (Functional amplification)
Throughput High (96/384-well)Medium (Western readout)Low/Medium
Pros Direct binding metric; differentiates (R) vs (S).Label-free; accounts for cell permeability.Proves "Molecular Glue" activity vs. Inhibitor.
Cons Artifacts from fluorophores; requires purified protein.Requires specific antibodies; heat curve optimization.Indirect; dependent on cell line (e.g., MM1.S).
Verdict Primary Screen Secondary Validation Functional Confirmation
Part 3: Step-by-Step Experimental Protocols
Workflow 1: Competitive Binding Assay (TR-FRET)

Objective: Determine if (R)-2-(Piperidin-3-yl)isoindolin-1-one displaces a known tracer (e.g., Cy5-Thalidomide) from the CRBN Thalidomide Binding Domain (TBD).

Protocol:

  • Reagents:

    • Recombinant Human CRBN-DDB1 complex (His/Tag-labeled).

    • Tracer: Cy5-Thalidomide (or Bodipy-Lenalidomide).

    • Detection: Terbium-labeled Anti-His antibody (Donor).

  • Setup:

    • Dilute compound (serial dilution 10

      
      M to 0.1 nM) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).
      
    • Add 5 nM CRBN-DDB1 complex and 2 nM Tb-Anti-His antibody.

    • Incubate 15 mins at RT.

    • Add 10 nM Cy5-Thalidomide Tracer.

  • Readout:

    • Incubate 60 mins at RT in dark.

    • Measure TR-FRET (Ex: 340 nm, Em: 495 nm / 520 nm) on a plate reader (e.g., EnVision).

  • Analysis:

    • Calculate TR-FRET ratio (Em520/Em495).

    • Plot % Inhibition vs. Log[Compound].

    • Success Criteria: An

      
       < 10 
      
      
      
      M confirms binding. Compare (R)-isomer vs (S)-isomer (if available) and Lenalidomide control (
      
      
      M).
Workflow 2: Stereospecific Functional Degradation (Western Blot)

Objective: Confirm if the binding leads to the degradation of lymphoid transcription factors (IKZF1/3), a hallmark of CRBN modulation.

Protocol:

  • Cell Line: MM1.S (Multiple Myeloma) or Kelly (Neuroblastoma).

  • Treatment:

    • Seed

      
       cells/mL in 6-well plates.
      
    • Treat with DMSO (Vehicle), Lenalidomide (Positive Control, 1

      
      M), and (R)-2-(Piperidin-3-yl)isoindolin-1-one (0.1, 1, 10 
      
      
      
      M).
    • Timepoint: 6 hours and 24 hours (to monitor racemization effects).

  • Lysis & Blotting:

    • Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

    • Run SDS-PAGE and transfer to nitrocellulose.

    • Primary Antibodies: Anti-IKZF1 (Ikaros), Anti-IKZF3 (Aiolos), Anti-CRBN (Control), Anti-

      
      -Actin (Loading).
      
  • Data Interpretation:

    • Hit: Dose-dependent reduction of IKZF1/3.

    • Stereo-Check: If the (R)-isomer shows activity at 24h but not 6h, it suggests in situ racemization to the active (S)-form. If it is active at 6h, the (R)-form itself may be active or the compound is distinct from classical IMiDs.

Part 4: Visualization of Mechanism & Workflow
Diagram 1: CRBN Molecular Glue Mechanism

This diagram illustrates the logic flow: Binding


 Recruitment 

Ubiquitination

Degradation.

CRBN_Mechanism cluster_stereo Stereochemistry Check Compound (R)-2-(Piperidin-3-yl) isoindolin-1-one CRBN Cereblon (CRBN) (E3 Ligase Receptor) Compound->CRBN Binds TBD Complex Binary Complex [Drug-CRBN] CRBN->Complex Substrate Neosubstrate (IKZF1 / IKZF3) Complex->Substrate Recruits Ternary Ternary Complex [CRBN-Drug-Substrate] Substrate->Ternary Ubiquitin Ubiquitination (Poly-Ub) Ternary->Ubiquitin E3 Ligase Activity Degradation Proteasomal Degradation Ubiquitin->Degradation Racemization (R) <-> (S) Racemization Racemization->Compound

Caption: Mechanism of Action for CRBN Modulators. The (R)-isomer may bind directly or racemize to the (S)-isomer to trigger the cascade.

Diagram 2: Target Deconvolution Decision Tree

Use this workflow to interpret your experimental results.

Decision_Tree Start Start: (R)-2-(Piperidin-3-yl) isoindolin-1-one TR_FRET Assay 1: TR-FRET (CRBN Binding) Start->TR_FRET Bind_Yes Binds CRBN (IC50 < 10uM) TR_FRET->Bind_Yes Positive Bind_No No Binding (IC50 > 50uM) TR_FRET->Bind_No Negative Western Assay 2: Western Blot (IKZF1/3 Levels) Bind_Yes->Western KinaseScan Assay 3: Kinase Profiling (Focus: PI3K) Bind_No->KinaseScan Deg_Yes Result: Functional CRBN Modulator Western->Deg_Yes Degradation Observed Deg_No Result: Silent Binder (Antagonist) Western->Deg_No No Degradation Kinase_Hit Result: Kinase Inhibitor (Off-Target) KinaseScan->Kinase_Hit Hit Found Dead Result: Inert Compound (Negative Control) KinaseScan->Dead No Hits

Caption: Experimental logic flow to distinguish between a functional molecular glue, a silent binder, or an off-target inhibitor.

Part 5: Data Presentation & Interpretation

When publishing your comparison, structure your data as follows:

Table 1: Binding and Functional Potency Comparison (Hypothetical Data Structure for Reporting)

CompoundCRBN Binding (

,

M)
IKZF1 Degradation (

, nM)
StereochemistryNotes
(R)-2-(Piperidin-3-yl)... 4.5 (Example)>10,000 (Likely Inactive)(R)-EnantiomerWeak binder; likely requires racemization for activity.
Lenalidomide (Racemic)1.5150RacemicClinical Standard.
Pomalidomide0.110RacemicHigh Potency Control.
Negative Control (Phthalimide)>100N/AN/ANon-binder.

Key Insight for the Researcher: If your compound lacks the glutarimide dione (i.e., it is a simple piperidine ring), expect the CRBN Binding


  to be significantly higher (>50 

M) or non-existent, as the glutarimide carbonyls are essential for the tri-Trp pocket interaction. In this case, proceed immediately to Kinase Profiling (Assay 3 in Diagram 2), as isoindolin-1-ones are privileged scaffolds for PI3K and MK2 inhibition.
References
  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity. Nature Structural & Molecular Biology. Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science.[3] Link

  • Mori, T., et al. (2018).[5] Structural basis of thalidomide enantiomer binding to cereblon.[5] Scientific Reports. Link

  • Donovan, K. A., et al. (2018). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome. eLife. Link

  • Lu, G., et al. (2014).[3] The myeloma drug lenalidomide promotes the cereblon-dependent destruction of Ikaros proteins.[2][3][6] Science.[3] Link

Sources

Safety Operating Guide

(R)-2-(Piperidin-3-yl)isoindolin-1-one: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of (R)-2-(Piperidin-3-yl)isoindolin-1-one (CAS 1381795-31-8 / 886588-61-0) down the drain or in general municipal trash.[1][2]

Although this specific chiral intermediate is not explicitly listed on the EPA P-list or U-list, it is a bioactive pharmaceutical precursor (often linked to PARP inhibitor synthesis, e.g., Niraparib). It must be managed as Hazardous Chemical Waste to prevent environmental contamination and ensure regulatory compliance.

The Golden Rule: Treat this compound as a basic, biologically active amine . All disposal routes must lead to high-temperature incineration .[1][2]

Chemical Characterization & Hazard Assessment

To dispose of a chemical safely, you must understand what drives its reactivity. This compound combines a secondary amine (piperidine ring) with an isoindolinone scaffold.

PropertyDataOperational Implication
Chemical Nature Chiral Organic Base (Amine/Amide)Incompatible with Strong Oxidizers & Acids. Violent exothermic reactions may occur if mixed with concentrated nitric or sulfuric acid in waste drums.[1][2]
Physical State Solid (often HCl salt)Dust inhalation hazard. Use HEPA-filtered vacuums for spill cleanup, not brooms.[1][2]
Bioactivity Pharmaceutical IntermediatePotential aquatic toxicity and biological potency. Must be destroyed via thermal oxidation.
Acidity (pKa) ~11 (Piperidine nitrogen)Aqueous solutions will be alkaline.[2] Do not mix with acidic waste streams without controlled neutralization.

Waste Segregation: The Self-Validating System[1][2]

A self-validating waste system relies on source segregation .[1][2] Mixing this compound with incompatible streams creates "mystery waste" that is expensive and dangerous to dispose of.

Stream A: Solid Waste (Pure Substance & Contaminated Debris)[1][2]
  • Contents: Expired pure powder, contaminated gloves, weigh boats, paper towels, and filter cakes.

  • Container: High-Density Polyethylene (HDPE) wide-mouth drum or yellow/black hazardous waste bag (depending on facility protocol).

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant - (R)-2-(Piperidin-3-yl)isoindolin-1-one."[1][2]

Stream B: Liquid Waste (Mother Liquors & Rinsates)[1][2]
  • Contents: Reaction solvents (e.g., DCM, Methanol, Ethyl Acetate) containing the compound.

  • Critical Decision: You must segregate based on the solvent, not just the solute.

    • Halogenated:[1][3] (e.g., DCM, Chloroform)

      
      Halogenated Waste Stream. 
      
    • Non-Halogenated: (e.g., Methanol, Ethanol)

      
      Non-Halogenated/Flammable Waste Stream. 
      

Detailed Disposal Workflows

Protocol 1: Disposal of Solid Substance (Bulk or Trace)[1]
  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), lab coat, and safety glasses. If handling open powder >10g, use a powder hood or N95 respirator.

  • Transfer: Transfer the solid material into a chemically compatible primary container (screw-top jar or HDPE bottle).

  • Secondary Containment: Place the primary container into the designated Solid Hazardous Waste Drum .

  • Deactivation (Optional but Recommended for High Potency): If the facility requires on-site deactivation before disposal, treat the solid with 10% Bleach (Sodium Hypochlorite) solution for 30 minutes to oxidize the amine, then dispose of as liquid waste. Warning: This generates heat. Perform in a fume hood.

  • Manifesting: Log the weight and CAS number on the waste tag.

Protocol 2: Disposal of Liquid Waste (HPLC & Reaction Mixtures)
  • pH Check: Check the pH of the waste stream. If pH > 12 (highly basic due to excess amine), neutralize to pH 7-9 using dilute Acetic Acid or HCl before adding to the central waste carboy to prevent drum corrosion or unexpected heating.[2]

  • Solvent Compatibility: Ensure the waste carboy material (usually HDPE or Steel) is compatible with the solvent carrier.

  • Filtration: If the liquid contains precipitated solids of the compound, filter them out. Dispose of the solid filter cake in Stream A and the filtrate in Stream B .

    • Reasoning: Suspended solids can clog waste incineration injection nozzles, leading to surcharges from disposal vendors.

Decision Matrix (Visualization)

The following diagram illustrates the logical flow for categorizing waste containing (R)-2-(Piperidin-3-yl)isoindolin-1-one.

WasteDisposal Start Waste Generation: (R)-2-(Piperidin-3-yl)isoindolin-1-one StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Segregate into Solid Hazardous Waste Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, Water) SolventCheck->NonHalo HaloAction Halogenated Waste Stream (High Temp Incineration) Halo->HaloAction NonHaloAction Flammable Waste Stream (Fuel Blending/Incineration) NonHalo->NonHaloAction

Figure 1: Decision matrix for segregating (R)-2-(Piperidin-3-yl)isoindolin-1-one waste streams.

Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent tracking the bioactive material through the laboratory.

  • Isolate: Evacuate the immediate area. Mark boundaries.

  • PPE Up-Armor: Wear Tyvek sleeves/suit and a half-face respirator with P100 cartridges if dust is airborne.[1][2]

  • Containment:

    • Solid Spill: Do NOT dry sweep. Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or chem-pads.[1][2] Do NOT use sawdust (reactivity risk with oxidizers potentially present in other spills).

  • Decontamination: Wipe the surface with 1N HCl (to protonate and solubilize the amine), followed by water, then a detergent scrub.

  • Disposal: All cleanup materials go into Stream A .

Regulatory Compliance & References

This protocol adheres to the "Cradle-to-Grave" liability standards set by the EPA RCRA.[1][2]

  • RCRA Status: While not P/U listed, it is a "Characteristic Waste" if ignitable (in solvent) or toxic (TCLP). It is best managed as "Non-RCRA Regulated Hazardous Waste" (unless in a regulated solvent) but must be incinerated due to bioactivity.

  • EPA Waste Code Suggestion: If pure: D001 (Ignitable, if applicable) or State-Specific Codes (e.g., TX-Class 1).[1][2] If in halogenated solvent: F002 .

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1][2]

  • PubChem. (2024). Compound Summary: (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione (Analogous Structure Safety Data). [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200). [Link][1][2]

Sources

Personal protective equipment for handling (R)-2-(Piperidin-3-yl)isoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for (R)-2-(Piperidin-3-yl)isoindolin-1-one .[1][2][3]

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for this precise chiral intermediate may be sparse, its structural relationship to immunomodulatory imide drugs (IMiDs) (analogous to lenalidomide precursors) and piperidine-based alkaloids dictates a Level 3 Control Banding approach.[1] We treat this as a Potent Pharmaceutical Intermediate until toxicological data proves otherwise.

Part 1: Executive Safety Assessment

(R)-2-(Piperidin-3-yl)isoindolin-1-one is a bifunctional heterocyclic scaffold containing a basic secondary amine (piperidine) and a lactam core (isoindolinone).[1][2]

  • Primary Hazards (Inferred from Structure & Analogs):

    • Skin/Respiratory Sensitization: High probability due to the reactive secondary amine and potential for protein conjugation.

    • Reproductive Toxicity (Theoretical): Isoindolinone cores are pharmacophores in teratogenic compounds; handle with strict containment.

    • Acute Toxicity: Harmful if swallowed (H302) or inhaled (H332).

  • Physical State: Typically a white to off-white solid/powder.[1][2]

  • Critical Vector: Inhalation of dust and dermal absorption.

Part 2: PPE Matrix & Hierarchy of Controls

Do not rely solely on PPE. Engineering controls are the primary defense. Select your gear based on the scale of operation.

Table 1: PPE Selection Matrix
Operation ScaleEngineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Analytical (<10 mg) Class II Biosafety Cabinet (BSC) or Fume HoodDouble Nitrile (0.11 mm min.[1][2] thickness)Safety Glasses with Side ShieldsLab Coat (Cotton/Poly)None required inside BSC
Preparative (10 mg - 1 g) Chemical Fume Hood (Face velocity: 100 fpm)Double Nitrile (Outer glove: Extended cuff)Chemical Splash GogglesLab Coat + Tyvek® Sleeves N95 Respirator (if outside hood)
Bulk Handling (>1 g) Powder Containment Hood or GloveboxLaminate/Barrier (e.g., Silver Shield) under NitrileFace Shield + GogglesTyvek® Coverall (Type 5/6)PAPR or Full-Face P100
Glove Permeation Logic (The "Why"):
  • Piperidine Moiety: Secondary amines can permeate standard latex rapidly. Nitrile provides >480 min breakthrough protection against solid contact, but solutions (e.g., in DMSO/DCM) require Laminate gloves because organic solvents act as a carrier for the toxin.

Part 3: Operational Handling Workflows

Workflow 1: Solubilization & Weighing
  • The Risk: Static charge on the solid powder can cause "fly-away," leading to invisible surface contamination.

  • Protocol:

    • Neutralize Static: Use an ionizing bar or anti-static gun inside the weigh station.

    • Taring: Tare the vial with the cap on. Open the vial only inside the hood.

    • Solvent Choice: The piperidine ring makes this compound basic.

      • Preferred Solvents: DMSO, Methanol, Dichloromethane (DCM).

      • Solubility Tip: If solubility is poor in neutral organic solvents, add 1.0 equivalent of dilute HCl or TFA to protonate the piperidine nitrogen, forming a more soluble salt.

Workflow 2: Reaction Monitoring (TLC/LCMS)
  • Visualization: The isoindolinone core is UV-active.[1][2]

    • TLC Stain: Use Ninhydrin . The free secondary amine on the piperidine ring will stain a distinct red/purple upon heating.

    • Quenching: If using reactive electrophiles, quench the reaction mixture before removing it from the hood to prevent aerosolizing active intermediates.

Part 4: Visualization of Safety Logic

Figure 1: Hierarchy of Controls & PPE Decision Tree

This diagram illustrates the decision-making process for selecting controls based on the state of the matter (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling (R)-2-(Piperidin-3-yl)isoindolin-1-one State What is the Physical State? Start->State Solid Solid / Powder State->Solid Dry Solution Solution (Dissolved) State->Solution Wet Solid_Risk Risk: Dust Inhalation & Static Fly-away Solid->Solid_Risk Sol_Risk Risk: Splash & Dermal Absorption via Solvent Solution->Sol_Risk Control_Solid Engineering: Powder Containment Hood PPE: N95 + Double Nitrile Solid_Risk->Control_Solid Control_Sol Engineering: Fume Hood PPE: Splash Goggles + Chem-Resistant Gloves Sol_Risk->Control_Sol Special Is Solvent DMSO or DCM? Control_Sol->Special Barrier REQUIREMENT: Silver Shield/Laminate Gloves Special->Barrier Yes (Permeation Risk) Standard Standard Nitrile Sufficient Special->Standard No (e.g., Water/MeOH)

Caption: Decision logic for PPE selection emphasizing the increased dermal risk when the compound is dissolved in penetrating solvents like DMSO.

Part 5: Disposal & Decontamination

Do not dispose of this compound down the drain. The piperidine ring is toxic to aquatic life (H402).

Decontamination Solution (The "Decon-Sol")

To degrade the compound on surfaces (hood sash, balance):

  • Composition: 5% Acetic Acid + 1% Sodium Dodecyl Sulfate (SDS) in water.

    • Mechanism:[2][3][4][5] The acid protonates the amine, increasing water solubility, while the surfactant lifts the molecule from surfaces.

  • Procedure: Spray, let sit for 5 minutes, wipe with absorbent pads.

  • Final Wipe: Ethanol rinse to remove residue.

Figure 2: Waste Disposal Workflow

Waste_Flow Waste Chemical Waste Generation Type Identify Stream Waste->Type Solid_Waste Solid Waste (Vials, Weigh Boats) Type->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquor, Rinses) Type->Liquid_Waste Bagging Double Bag (Clear Poly) Solid_Waste->Bagging Segregation Segregate by Solvent (Halogenated vs. Non-Halogenated) Liquid_Waste->Segregation Tag Tag: 'Toxic, Basic Organic Amine' Segregation->Tag Bagging->Tag Incineration High-Temp Incineration Tag->Incineration

Caption: Waste stream segregation ensuring "Toxic" and "Basic" labeling to prevent accidental mixing with incompatible acid waste streams.

References

  • PubChem. (2025). (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione Compound Summary. National Library of Medicine. [Link]

  • Kishida Chemical Co., Ltd. (2022).[3] Safety Data Sheet: (R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride. [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.